4-Bromo-2-methylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCATIPCMQVWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-Bromo-2-methylquinazoline from 2-aminoacetophenone
An in-depth technical guide on the is provided for researchers, scientists, and drug development professionals. This document outlines a strategic, multi-step synthetic approach, beginning with the formation of a key quinazolinone intermediate, followed by halogenation to yield the target compound.
Strategic Synthesis of 4-Bromo-2-methylquinazoline
The is a multi-step process that hinges on the initial formation of the quinazoline scaffold, followed by the introduction of the bromine atom at the 4-position. The overall strategy involves the cyclization of 2-aminoacetophenone to form 2-methylquinazolin-4(3H)-one, which is then converted to the final product.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical pathway from the target molecule to the starting material. The 4-bromo substituent can be introduced via halogenation of a 4-hydroxyquinazoline (the tautomeric form of 2-methylquinazolin-4(3H)-one). The quinazolinone ring system can be constructed from 2-aminoacetophenone by reaction with a reagent that provides the C2 carbon and the methyl group.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 2-Methylquinazolin-4(3H)-one
The initial and crucial step is the formation of the quinazoline ring system. This is achieved through the cyclization of 2-aminoacetophenone with a suitable reagent. One effective method involves the use of chloroacetamide in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminoacetophenone | 135.17 | 13.52 g | 0.1 |
| Chloroacetamide | 93.51 | 10.29 g | 0.11 |
| Phosphoric Acid (H₃PO₄) | 98.00 | 11.76 g | 0.12 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 13.52 g (0.1 mol) of 2-aminoacetophenone in 80 mL of absolute ethanol with stirring.
-
To this solution, add 11.76 g (0.12 mol) of phosphoric acid as a catalyst.
-
Slowly add a solution of 10.29 g (0.11 mol) of chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature.
-
Reflux the reaction mixture for 45 hours.
-
After cooling, filter the mixture. The filtrate should be washed with saturated brine.
-
The organic phase is then extracted with ethyl acetate and dried over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylquinazolin-4(3H)-one.
Causality of Experimental Choices:
-
Phosphoric Acid: Acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.
-
Chloroacetamide: Serves as the source for the C2 carbon and the attached methyl group of the quinazoline ring.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction.
Part 2: Synthesis of this compound
With the 2-methylquinazolin-4(3H)-one intermediate in hand, the next step is the introduction of the bromine atom at the 4-position. This is typically achieved by first converting the hydroxyl group of the quinazolinone tautomer into a better leaving group, such as a chloro group, followed by substitution or by direct bromination. A common method for such transformations is the use of a halogenating agent like phosphorus oxybromide (POBr₃) or a two-step process involving chlorination with phosphorus oxychloride (POCl₃) followed by a halogen exchange, although direct bromination is often more efficient.
Experimental Protocol: Bromination of 2-Methylquinazolin-4(3H)-one
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylquinazolin-4(3H)-one | 160.17 | 16.02 g | 0.1 |
| Phosphorus Oxybromide (POBr₃) | 286.69 | 34.4 g | 0.12 |
| Acetonitrile | 41.05 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend 16.02 g (0.1 mol) of 2-methylquinazolin-4(3H)-one in 100 mL of acetonitrile.
-
Heat the mixture to reflux with stirring.
-
Slowly add 34.4 g (0.12 mol) of phosphorus oxybromide to the refluxing mixture over a period of 30 minutes.
-
Continue refluxing for an additional 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Trustworthiness of the Protocol:
This two-step protocol is a self-validating system. The successful synthesis and isolation of the 2-methylquinazolin-4(3H)-one intermediate in the first step is a prerequisite for the second. The purity and identity of the intermediate should be confirmed by analytical techniques such as NMR and mass spectrometry before proceeding to the bromination step.
Visualization of the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Characterization Data (Expected)
| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2-Methylquinazolin-4(3H)-one | White to off-white solid | 234-237 | 12.1 (s, 1H, NH), 8.1-7.5 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃) | 162.2, 151.5, 149.0, 134.8, 126.9, 126.0, 125.8, 121.1, 21.8 | 161.08 [M+H]⁺ |
| This compound | Pale yellow solid | 105-108 | 8.2-7.6 (m, 4H, Ar-H), 2.8 (s, 3H, CH₃) | 161.5, 155.4, 151.2, 134.5, 129.8, 129.1, 128.6, 123.7, 25.4 | 222.99 / 224.99 [M/M+2]⁺ |
Conclusion
The is a robust and reproducible process that provides a valuable building block for medicinal chemistry and drug discovery. The two-step approach, involving the initial formation of a quinazolinone intermediate followed by a targeted bromination, offers a reliable route to the desired product. Careful execution of the experimental protocols and in-process monitoring are key to achieving high yields and purity.
References
- Optimization of Synthesis Process of 4-Methylquinazoline.
-
synthesis 2-methylquinazolin4-(3H)-one. ResearchGate. [Link]
-
Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]
-
Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
- Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
- CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
-
Synthesis and characterization of 3-({[ - methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research. [Link]
-
2-Chloroquinazolin-4(3H)-one. PMC - NIH. [Link]
-
2-(4-Bromophenyl)-8-methylquinazolin-4(3h)-one. PubChem. [Link]
mechanism of 4-Bromo-2-methylquinazoline formation
An In-depth Technical Guide to the Formation Mechanism of 4-Bromo-2-methylquinazoline
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The quinazoline scaffold is recognized as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] This document elucidates the primary synthetic route, commencing with the formation of the 2-methylquinazolin-4(3H)-one precursor, followed by a detailed mechanistic exploration of its subsequent bromination. The causality behind reagent selection and reaction conditions is discussed, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols, data summaries, and mechanistic diagrams to ensure both theoretical understanding and practical applicability.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[2] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Notably, 4-substituted quinazolines have been successfully developed as potent tyrosine kinase inhibitors, leading to blockbuster oncology drugs like gefitinib and erlotinib.[1]
This compound serves as a versatile and highly reactive intermediate for the synthesis of these complex molecular architectures. The bromine atom at the C4 position acts as an excellent leaving group, readily displaced by various nucleophiles (e.g., anilines, amines, thiols) via nucleophilic aromatic substitution (SNAr).[1][4] This reactivity allows for the systematic and efficient construction of diverse compound libraries for structure-activity relationship (SAR) studies, making a thorough understanding of its synthesis paramount for drug discovery programs.
Synthetic Strategy Overview
The most reliable and widely adopted strategy for the synthesis of this compound is a two-step process. This approach prioritizes the stable construction of the heterocyclic core, followed by a robust halogenation reaction.
-
Step 1: Synthesis of the Precursor. Formation of the key intermediate, 2-methylquinazolin-4(3H)-one.
-
Step 2: Deoxybromination. Conversion of the 4-oxo group of the precursor to the 4-bromo derivative using a potent brominating agent.
This strategic division ensures high yields and purity, as the foundational quinazolinone ring is relatively inert and can be easily purified before the more reactive halogenation step.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 2-Methylquinazolin-4(3H)-one
The construction of the quinazolinone core is the critical first stage. While several methods exist, a common and efficient route involves the cyclocondensation of 2-aminoacetophenone with a suitable C1-N1 synthon.[5]
Mechanism of Formation
The reaction between 2-aminoacetophenone and a reagent like chloroacetamide in the presence of an acid catalyst (e.g., H₃PO₄) proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.[6]
-
Condensation: The primary amino group of 2-aminoacetophenone attacks the electrophilic carbonyl carbon of the second reagent.
-
Intramolecular Cyclization: The nitrogen of the newly formed amide attacks the ketone carbonyl of the original acetophenone moiety.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.
This method provides a robust foundation for the subsequent halogenation.
Part II: Mechanism of this compound Formation
The conversion of the 4-oxo group in 2-methylquinazolin-4(3H)-one to a bromo group is a deoxybromination reaction. This transformation cannot be achieved with simple brominating agents like Br₂. It requires a powerful reagent capable of activating the carbonyl oxygen, turning it into a good leaving group. Phosphorus oxybromide (POBr₃) is the reagent of choice for this purpose.[7]
Causality Behind Reagent Choice: Why POBr₃?
The C4 position of the quinazolinone is part of a cyclic amide (a lactam). The carbonyl oxygen is relatively unreactive, and the C=O bond is strong. POBr₃ is a highly effective oxyphilic Lewis acid. The phosphorus atom is electron-deficient and has a strong affinity for oxygen. This interaction is the driving force of the reaction. The mechanism proceeds as follows:
-
Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 2-methylquinazolin-4(3H)-one performs a nucleophilic attack on the electrophilic phosphorus atom of POBr₃. This forms a highly reactive phosphoryl intermediate.
-
Formation of a Good Leaving Group: This initial step transforms the hydroxyl-like group at C4 into an excellent leaving group (–OP(O)Br₂). The positive charge on the oxygen atom polarizes the C4-O bond, making the C4 carbon highly electrophilic.
-
Nucleophilic Attack by Bromide: A bromide ion (Br⁻), generated from POBr₃, acts as a nucleophile and attacks the now highly electrophilic C4 carbon.
-
Elimination and Product Formation: The attack leads to the cleavage of the C-O bond, displacing the phosphoryl group and forming the final product, this compound. The byproduct, a phosphorus oxo-species, is thermodynamically very stable, which drives the reaction to completion.
Caption: Mechanistic pathway for the conversion of 2-methylquinazolin-4(3H)-one to this compound.
Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.
Protocol 1: Synthesis of 2-Methylquinazolin-4(3H)-one
This procedure is adapted from established methods for quinazolinone synthesis.[2]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminoacetophenone | 135.17 | 13.52 g | 0.10 |
| Thioacetamide | 75.13 | 7.51 g | 0.10 |
| Pyridine | 79.10 | 100 mL | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoacetophenone (13.52 g, 0.10 mol) and thioacetamide (7.51 g, 0.10 mol).
-
Add 100 mL of pyridine to the flask.
-
Heat the reaction mixture to reflux (approx. 115°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude solid with cold water (3 x 50 mL).
-
Recrystallize the solid from ethanol to afford pure 2-methylquinazolin-4(3H)-one as a white crystalline solid.
-
Dry the product under vacuum. Expected yield: 75-85%.
Protocol 2: Synthesis of this compound
This deoxybromination requires stringent anhydrous conditions.[7]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylquinazolin-4(3H)-one | 160.17 | 8.01 g | 0.05 |
| Phosphorus Oxybromide (POBr₃) | 286.69 | 21.50 g | 0.075 |
| Acetonitrile (Anhydrous) | 41.05 | 100 mL | - |
Step-by-Step Methodology:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
To the flask, add 2-methylquinazolin-4(3H)-one (8.01 g, 0.05 mol) and phosphorus oxybromide (21.50 g, 0.075 mol). Caution: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood.[8]
-
Add 100 mL of anhydrous acetonitrile via cannula or syringe.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 4-6 hours. The mixture will become a clear, homogenous solution. Monitor by TLC (Eluent: 3:7 Ethyl Acetate/Hexane).
-
Once the reaction is complete, cool the flask in an ice bath to 0-5°C.
-
Slowly and carefully quench the reaction by pouring the mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. Caution: The quench is exothermic.
-
The product will precipitate. Continue stirring until all the ice has melted.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product under vacuum. Expected yield: 80-90%.
Conclusion
The synthesis of this compound is a well-defined process hinging on two key transformations: the initial cyclization to form the stable quinazolinone core and the subsequent deoxybromination using an oxyphilic phosphorus reagent like POBr₃. Understanding the underlying mechanism of the bromination step—specifically the activation of the carbonyl by POBr₃—is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to reliably produce this valuable intermediate, thereby facilitating the advancement of drug discovery programs targeting the versatile quinazoline scaffold.
References
-
Chem-Impex. 4-methylquinazoline - 2-(Chloromethyl) - Chem-Impex. [Online] Available at: [Link]
-
Ma, Y., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 17(9), 10856-10867. [Online] Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Journal of the Brazilian Chemical Society, 32(8), 1649-1662. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Online] Available at: [Link]
-
MANAC Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Online] Available at: [Link]
-
Gomaa, M. A. M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. International Journal of Organic Chemistry, 4, 269-281. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Deoxy Bromination Reagent Guide. [Online] Available at: [Link]
-
Sharma, P., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3208. [Online] Available at: [Link]
-
Feng, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 133. [Online] Available at: [Link]
-
Stack Exchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Online] Available at: [Link]
-
Zhang, D., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 10(12), 1447. [Online] Available at: [Link]
-
MANAC Inc. (2024). POBr3 properties. [Online] Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-methylquinazoline
Introduction
In the landscape of modern drug discovery and materials science, the quinazoline scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are imbued with a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing unparalleled insight into the molecular architecture at an atomic level.
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 4-Bromo-2-methylquinazoline is presented below with the IUPAC standard numbering convention that will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, a standardized experimental protocol is essential. The following outlines a robust methodology.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
2. Instrument Setup and Calibration:
-
Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.
-
Before data acquisition, ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for sharp, well-defined peaks.
3. Data Acquisition Parameters:
-
For ¹H NMR:
-
Set the spectral width to approximately 12-16 ppm.
-
Employ a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Experimental workflow for NMR data acquisition and processing.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive and resonance effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~8.0, 1.5 | Deshielded by the adjacent nitrogen (N1) and the bromine at C4. |
| H-6 | ~7.6 - 7.8 | Triplet of doublets (td) | ~8.0, 1.5 | Influenced by neighboring aromatic protons. |
| H-7 | ~7.8 - 8.0 | Triplet of doublets (td) | ~8.0, 1.5 | Electron-withdrawing effect of the quinazoline nitrogens. |
| H-8 | ~7.9 - 8.1 | Doublet of doublets (dd) | ~8.0, 1.5 | Proximity to the electronegative nitrogen (N1). |
| -CH₃ | ~2.8 - 3.0 | Singlet (s) | - | Attached to an sp² carbon of the heterocyclic ring. |
Detailed Interpretation:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring portion of the quinazoline are expected to resonate in the downfield region (δ 7.6-8.2 ppm) due to the aromatic ring current and the electron-withdrawing nature of the heterocyclic ring. The bromine atom at the 4-position will further deshield the peri-proton H-5. The coupling patterns will be complex, likely appearing as a series of multiplets (doublets and triplets of doublets) due to ortho and meta couplings with neighboring protons.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are equivalent and will appear as a sharp singlet. Its chemical shift is anticipated to be around 2.8-3.0 ppm, which is downfield from a typical aliphatic methyl group due to its attachment to the electron-deficient quinazoline ring.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~160 - 165 | sp² carbon in a heterocyclic ring, attached to two nitrogens and a methyl group. |
| C-4 | ~145 - 150 | sp² carbon directly attached to the electronegative bromine atom. |
| C-4a | ~150 - 155 | Quaternary sp² carbon at the ring junction. |
| C-5 | ~125 - 130 | Aromatic CH carbon. |
| C-6 | ~128 - 133 | Aromatic CH carbon. |
| C-7 | ~126 - 131 | Aromatic CH carbon. |
| C-8 | ~120 - 125 | Aromatic CH carbon, potentially shielded relative to others. |
| C-8a | ~148 - 153 | Quaternary sp² carbon at the ring junction, adjacent to N1. |
| -CH₃ | ~20 - 25 | Aliphatic carbon attached to the quinazoline ring. |
Detailed Interpretation:
-
Heterocyclic Carbons (C-2, C-4, C-4a, C-8a): These carbons are expected to be the most downfield in the spectrum due to the strong deshielding effects of the adjacent nitrogen and bromine atoms. C-4, being directly bonded to bromine, will likely have a significant downfield shift.
-
Aromatic Carbons (C-5, C-6, C-7, C-8): These carbons will resonate in the typical aromatic region (δ 120-135 ppm). Their precise chemical shifts will be influenced by their position relative to the heterocyclic ring and its substituents.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, consistent with an sp³ hybridized carbon.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds and applying fundamental principles of NMR spectroscopy, we have established a solid framework for the interpretation of its spectral data. The detailed experimental protocol outlined herein provides a clear path for the empirical verification of these predictions. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the structural characterization and further development of novel quinazoline-based compounds.
References
-
Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]
-
PubChem. 4-Bromo-2-methylaniline. [Link]
-
MDPI. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2-methylquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile chemical nature allows for substitution at various positions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Among the many derivatives, 4-Bromo-2-methylquinazoline stands out as a key intermediate, offering a reactive handle for the introduction of diverse functional groups, thus enabling the exploration of vast chemical space in drug development programs. This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, offering valuable insights for researchers and scientists in the field.
Physicochemical and Spectroscopic Profile
While experimental data for this compound is not extensively published, we can predict its properties based on related structures and computational data.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₇BrN₂ | - |
| Molecular Weight | 223.07 g/mol | - |
| Appearance | Likely a yellow to brown solid | Analogy with 4-bromo-2-methylquinoline[4] |
| Boiling Point | > 200 °C | Higher than related, non-fused ring systems |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water. | General solubility of similar heterocyclic compounds |
| XLogP3 | ~2.6 | Computational prediction for similar isomers |
Spectroscopic Characterization: An Educated Forecast
The structural elucidation of this compound can be confidently predicted using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the aromatic protons. The methyl protons at the C2 position would likely appear as a singlet around δ 2.5-2.8 ppm. The four aromatic protons on the benzene ring will exhibit complex splitting patterns (doublets and triplets) in the range of δ 7.5-8.5 ppm. The precise shifts will be influenced by the electronic effects of the bromine and the pyrimidine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. The methyl carbon is expected around δ 20-25 ppm. The aromatic and heteroaromatic carbons will resonate in the δ 120-160 ppm region. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline core (in the 1450-1650 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).[5]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of this compound: A Proposed Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 4-bromo-2-methylaniline.[6] This multi-step synthesis involves an initial acylation followed by a cyclization reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Acetylation of 4-Bromo-2-methylaniline
-
To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like dichloromethane or pyridine at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-bromo-2-methylphenyl)acetamide.
Step 2: Cyclization to form this compound
-
A mixture of N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0-3.0 eq) is heated at reflux for several hours. Alternatively, a combination of phosphorus tribromide (PBr₃) and bromine (Br₂) can be used.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
The solid is filtered, washed with water, and dried.
-
Purification by column chromatography on silica gel will afford the desired this compound.
Chemical Reactivity: A Gateway to Diverse Quinazoline Derivatives
The reactivity of this compound is dominated by the chemistry of the C4-bromo substituent. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack, making it a versatile site for functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C4 position of the quinazoline ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is analogous to the high reactivity of 4-chloroquinazolines.[7][8] The reaction proceeds via a Meisenheimer-like intermediate.
Caption: Generalized mechanism for SNAr on this compound.
This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate a library of 4-substituted-2-methylquinazoline derivatives. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[9]
Exemplary Protocol for Amination:
-
In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo bond is also an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[10][11][12]
1. Suzuki-Miyaura Coupling:
This reaction enables the formation of a new C-C bond by coupling with a boronic acid or boronate ester.[10]
Caption: Suzuki-Miyaura coupling of this compound.
Standard Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or DMF, add a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
2. Buchwald-Hartwig Amination:
For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method, particularly for coupling with less nucleophilic amines.
Typical Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide or LHMDS (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos or BINAP) in an anhydrous solvent such as toluene or dioxane.
-
Heat the mixture at 80-110 °C until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product.
-
Purify by column chromatography.
Applications in Drug Development
The derivatives of this compound are of significant interest in drug discovery, primarily as kinase inhibitors for cancer therapy.[3][9] The 4-position is often substituted with anilines or other aromatic amines to mimic the ATP binding pocket of various kinases, such as the epidermal growth factor receptor (EGFR). The 2-methyl group can also play a role in modulating the selectivity and physicochemical properties of the final compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of quinazoline derivatives. Its reactivity, centered around the C4-bromo substituent, allows for facile functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This adaptability makes it an indispensable tool for medicinal chemists in the quest for novel therapeutics. The protocols and reactivity patterns outlined in this guide provide a solid foundation for the strategic design and synthesis of new chemical entities based on the privileged quinazoline scaffold.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline. Retrieved from [Link].
-
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 15(4), 415. [Link]
-
Reutov, O. A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 42. [Link]
- Google Patents (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
MDPI (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 1. [Link]
-
A Short Review on Quinazoline Heterocycle. (2021). Journal of Drug Delivery and Therapeutics, 11(3), 134-139. [Link]
-
ResearchGate (2014). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8565. [Link]
-
The Nobel Prize (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett, 25(10), 1399-1402. [Link]
-
Chemistry Stack Exchange (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105516093, 7-Bromo-2-methylquinazoline-4-carboxylic acid. Retrieved from [Link]
-
PubMed (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
ResearchGate (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-3-aminopyridine?. Retrieved from [Link]
-
Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72. [Link]
Sources
- 1. ijirset.com [ijirset.com]
- 2. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-Bromo-2-methylquinazoline in common laboratory solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylquinazoline in Common Laboratory Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for its handling and application. We present predicted solubility behaviors, detailed protocols for empirical determination, and the underlying scientific rationale for these experimental choices, ensuring a self-validating approach to solubility assessment.
Introduction: The Quinazoline Scaffold and the Significance of Solubility
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. This compound serves as a versatile building block in the synthesis of these complex molecules. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthetic reactions, purification processes, and formulation development. Solubility dictates critical parameters such as reaction kinetics, yield, and the ease of product isolation. This guide aims to bridge the current gap in available data by providing a predictive and practical approach to understanding and determining the solubility of this compound.
Physicochemical Properties of this compound: A Predictive Analysis
To anticipate the solubility of this compound, we can infer its properties from its constituent parts and from data on structurally related molecules.
-
Structure: The molecule consists of a fused benzene and pyrimidine ring system (the quinazoline core), substituted with a methyl group at the 2-position and a bromine atom at the 4-position.
-
Polarity: The presence of two nitrogen atoms in the quinazoline ring introduces polarity. The bromine atom, being electronegative, also contributes to the molecule's polarity. The methyl group is nonpolar. Overall, this compound is expected to be a moderately polar compound.
-
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring are potential hydrogen bond acceptors. However, the absence of hydrogen bond donors (like -OH or -NH2 groups) suggests it will not self-associate via hydrogen bonding to a significant extent.
-
Comparison with Analogues:
-
4-Bromo-2-methylquinoline: This compound is structurally similar, with one less nitrogen in the heterocyclic ring. It is described as a solid that is likely soluble in many organic solvents.[1]
-
Quinazoline Derivatives: Studies on other quinazoline derivatives indicate that their solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature.[2][3] For some derivatives, N,N-dimethylformamide (DMF) has been shown to be an effective solvent.[3]
-
Based on these characteristics, we can predict that this compound will exhibit limited solubility in water and non-polar solvents, but good solubility in polar aprotic and some polar protic solvents.
Theoretical Framework: The Principles of Dissolution
The adage "like dissolves like" is the guiding principle for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution can be understood by considering the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Several factors influence the solubility of a compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[4][5][6][7]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
-
Solvent Polarity: The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.
-
pH (for ionizable compounds): Since this compound has basic nitrogen atoms, its solubility in aqueous solutions will be pH-dependent. In acidic solutions, the nitrogen atoms can be protonated, forming a more soluble salt.
Predicted Solubility Profile of this compound
Based on the theoretical principles and data from related compounds, the following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The molecule has polar character but lacks strong hydrogen bonding donors to interact favorably with water's hydrogen bonding network. |
| Methanol | Soluble | The polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate dissolution. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent, and related quinazoline derivatives have shown good solubility in it.[8] |
| N,N-Dimethylformamide (DMF) | Very Soluble | DMF is another highly polar aprotic solvent, and studies on similar compounds suggest high solubility.[2][3] | |
| Acetonitrile | Soluble | A common polar aprotic solvent used in chromatography; expected to be a good solvent. | |
| Acetone | Soluble | A moderately polar aprotic solvent that should be effective in dissolving the compound. | |
| Non-Polar | Toluene | Sparingly Soluble | The aromatic ring of toluene may have some favorable pi-pi stacking interactions with the quinazoline core, but overall polarity mismatch will limit solubility. |
| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the moderately polar this compound. | |
| Diethyl Ether | Slightly Soluble | While having some polar character due to the oxygen atom, its overall non-polar nature will limit its solvating power for this compound. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, empirical determination is essential. The following are two widely accepted methods.
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.[9][10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask.[11] The presence of undissolved solid is crucial to ensure saturation.[10]
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10][12] A shaker bath is ideal for this purpose.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).[11]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution is truly saturated, a prerequisite for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[4][7]
-
Prolonged Agitation: Allows the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
Filtration: Removes any suspended solid particles that could lead to an overestimation of the solubility.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the solvent addition (clear point) method.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds such as 4-Bromo-2-methylquinoline and other halogenated aromatic compounds suggest that appropriate safety precautions should be taken. [13][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [13][14][15][16][17]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [13][14][15][17]* Handling: Avoid contact with skin and eyes. [14][16]In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with practical, validated experimental protocols, researchers can confidently assess the solubility of this important chemical intermediate. The predictive solubility profile serves as a valuable starting point for solvent selection, while the detailed methodologies for the shake-flask and solvent addition methods offer robust approaches for generating precise quantitative data. Adherence to the described protocols and safety guidelines will ensure reliable and safe handling of this compound in a laboratory setting.
References
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Su, B., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
PubChem. (n.d.). 7-Bromo-2-methylquinazoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Kennesaw State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]
-
University of Strathclyde. (2015, August 3). Solubility determination from clear points upon solvent addition. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
YouTube. (2020, November 2). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
Sources
- 1. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 2. cibtech.org [cibtech.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. aksci.com [aksci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
crystal structure analysis of 4-Bromo-2-methylquinazoline derivatives
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-methylquinazoline Derivatives
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of specific substituents, such as a bromine atom at the 4-position and a methyl group at the 2-position, significantly influences the molecule's physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the methodologies and considerations for the , from crystal growth to data interpretation and its application in drug development.
Introduction: The Significance of Structural Insight
The this compound core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization and can participate in halogen bonding, a crucial non-covalent interaction in ligand-receptor binding. The methyl group at the C2 position can influence solubility and metabolic stability.
A definitive understanding of the solid-state conformation, intermolecular interactions, and packing motifs of these derivatives is only achievable through single-crystal X-ray diffraction analysis. This information is invaluable for:
-
Validating Molecular Geometry: Confirming the expected bond lengths, bond angles, and torsion angles.
-
Elucidating Intermolecular Forces: Identifying and characterizing hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions that govern crystal packing.
-
Informing Drug Design: Providing a structural basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.
The Crystallization Workflow: From Solution to Single Crystal
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the process.
Material Purity: The Foundation of Success
The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or twinned crystals.
Protocol: Recrystallization for Purification
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common choices include ethanol, methanol, acetonitrile, or ethyl acetate.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.
-
Isolation and Drying: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Crystallization Techniques
Several techniques can be employed to grow single crystals suitable for X-ray diffraction. The choice of method depends on the solubility and stability of the compound.
| Technique | Principle | Typical Solvents | Advantages | Disadvantages |
| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing the concentration and inducing crystallization. | Dichloromethane, Chloroform, Acetone | Simple to set up. | Can lead to the formation of multiple small crystals. |
| Vapor Diffusion (Liquid/Liquid) | A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Compound in Toluene, Anti-solvent: Hexane | Produces high-quality crystals. | Requires careful selection of solvent/anti-solvent pair. |
| Thermal Gradient | A temperature gradient is applied to a saturated solution, with crystallization occurring in the cooler region. | Dioxane, Water | Precise control over crystal growth. | Requires specialized equipment. |
Experimental Workflow for Crystallization
Caption: Workflow from purified compound to single crystal selection.
X-ray Diffraction Data Collection and Processing
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.
Data Collection
Modern single-crystal X-ray diffractometers are highly automated. The key steps include:
-
Mounting: The crystal is mounted on a loop or glass fiber and placed in a cold stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.
-
Data Integration: The intensities of the thousands of collected reflections are integrated and corrected for experimental factors.
Structure Solution and Refinement
The integrated data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement
Caption: From diffraction data to a validated crystal structure.
-
Structure Solution: The initial phases of the structure factors are determined using methods like Direct Methods or the Patterson function, which provides an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.
Interpreting the Crystal Structure of this compound Derivatives
The final output of a crystal structure analysis is a wealth of information that requires careful interpretation.
Molecular Conformation
The analysis will reveal the precise bond lengths, bond angles, and torsion angles of the this compound derivative. Of particular interest is the planarity of the quinazoline ring system and the orientation of the substituents.
Intermolecular Interactions
A detailed analysis of the crystal packing will reveal the key intermolecular interactions that stabilize the crystal lattice. For this compound derivatives, the following interactions are of primary importance:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as nitrogen or oxygen on neighboring molecules. This interaction is highly directional and can play a significant role in molecular recognition.
-
Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., -NH2, -OH) or acceptors (e.g., quinazoline nitrogen atoms), hydrogen bonds will likely be a dominant feature of the crystal packing.
-
π-π Stacking: The aromatic quinazoline rings can interact through π-π stacking, further stabilizing the crystal structure.
Application in Drug Development: A Case Study Perspective
The structural insights gained from crystal structure analysis are directly applicable to the drug development process. By understanding how this compound derivatives pack in the solid state and the key intermolecular interactions they form, medicinal chemists can:
-
Design novel analogs with improved binding affinity by mimicking the observed intermolecular interactions in the active site of a target protein.
-
Optimize physicochemical properties such as solubility and melting point by modifying functional groups to alter the crystal packing.
-
Identify potential liabilities such as polymorphism, which can be addressed early in the development process.
Conclusion
The is a powerful tool that provides unparalleled insight into their three-dimensional structure and intermolecular interactions. This information is not merely of academic interest but is a critical component of modern, structure-based drug design. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to fully leverage the power of crystallography in their quest for novel and effective therapeutic agents.
References
-
Crystallography for Chemists , 3rd Edition, M. Ladd, J. R. Palmer, Springer. [Link]
-
Crystal Structure Determination , 2nd Edition, W. Clegg, Oxford University Press. [Link]
-
The Quinazoline Nucleus in Anticancer Drug Design: A Review , S. K. Suthar et al., Mini-Reviews in Medicinal Chemistry. [Link]
-
Halogen Bonding in Medicinal Chemistry: From Structure to Function , S. Z. R. Al-Abdi et al., Journal of Medicinal Chemistry. [Link]
The Pharmacological Potential of 4-Bromo-2-methylquinazoline: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the development of modern therapeutics. Its rigid structure and versatile substitution patterns have allowed for the generation of a multitude of derivatives with a broad spectrum of biological activities.[1][2] From the trailblazing anticancer agents like Gefitinib to a host of compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties, the quinazoline scaffold has consistently proven to be a pharmacologically significant motif.[3][4][5][6][7] This guide focuses on a specific, yet promising, member of this family: 4-Bromo-2-methylquinazoline and its closely related derivatives. We will delve into its synthesis, explore its potential biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory effects, and elucidate the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this intriguing class of molecules.
Synthetic Pathways: Crafting the this compound Core
The synthesis of this compound and its derivatives, particularly the corresponding quinazolin-4-ones, is a well-established process in medicinal chemistry. A common and efficient route commences with 5-bromoanthranilic acid, which serves as a readily available starting material. The synthesis can be conceptualized as a two-step process, beginning with the formation of a benzoxazinone intermediate, followed by its conversion to the desired quinazolinone.
Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
This protocol outlines a general procedure for the synthesis of derivatives of the core structure, which is crucial for structure-activity relationship (SAR) studies.
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazinone
-
A mixture of 5-bromoanthranilic acid and acetic anhydride is heated under reflux for a specified period. This reaction leads to the cyclization of the anthranilic acid derivative to form the corresponding benzoxazinone.
-
The reaction mixture is then cooled, and the precipitated solid is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazinone.
Step 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one
-
The synthesized 6-bromo-2-methyl-3,1-benzoxazinone is dissolved in a suitable solvent, such as glacial acetic acid.
-
A substituted aniline is added to the solution, and the mixture is refluxed. The amino group of the aniline attacks the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the quinazolinone.
-
Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration, followed by recrystallization to obtain the pure compound.
Caption: Synthetic route to 6-bromo-2-methyl-quinazolin-4-one derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, with several FDA-approved drugs targeting receptor tyrosine kinases (RTKs).[6] Derivatives of this compound are postulated to exert their anticancer effects through similar mechanisms, most notably the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Mechanism of Action: EGFR Inhibition
EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Postulated mechanism of EGFR inhibition by quinazoline derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of 6-bromo quinazoline derivatives has been evaluated against various cancer cell lines using the MTT assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key metric for assessing anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8a (a 6-bromo-2-mercapto-quinazolin-4-one derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |
| SW480 (Colon) | 17.85 ± 0.92 | [3] | |
| Erlotinib (Reference Drug) | MCF-7 (Breast) | Not specified, but 8a showed better potency | [3] |
| Cisplatin (Reference Drug) | Not specified | Not specified | [3] |
| Doxorubicin (Reference Drug) | Not specified | Not specified | [3] |
Note: The data presented is for a closely related derivative, highlighting the potential of the bromo-quinazoline scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 6-bromo quinazoline derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][4][5][7][8]
Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial activity of quinoline and quinazoline derivatives is the inhibition of DNA gyrase.[9] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of DNA gyrase inhibition.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones has been determined using the cup-plate agar diffusion method.[1][4] The diameter of the zone of inhibition is measured to quantify the antimicrobial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 2b | Bacillus subtilis | 20 | Candida albicans | 18 |
| Staphylococcus aureus | 22 | Aspergillus niger | 16 | |
| Pseudomonas aeruginosa | 18 | Curvularia lunata | 15 | |
| 2c | Bacillus subtilis | 21 | Candida albicans | 17 |
| Staphylococcus aureus | 23 | Aspergillus niger | 17 | |
| Pseudomonas aeruginosa | 19 | Curvularia lunata | 16 | |
| 2d | Bacillus subtilis | 18 | Candida albicans | 20 |
| Staphylococcus aureus | 19 | Aspergillus niger | 22 | |
| Pseudomonas aeruginosa | 16 | Curvularia lunata | 21 | |
| 2g | Bacillus subtilis | 17 | Candida albicans | 22 |
| Staphylococcus aureus | 18 | Aspergillus niger | 23 | |
| Pseudomonas aeruginosa | 15 | Curvularia lunata | 22 | |
| 2h | Bacillus subtilis | 16 | Candida albicans | 21 |
| Staphylococcus aureus | 17 | Aspergillus niger | 24 | |
| Pseudomonas aeruginosa | 14 | Curvularia lunata | 23 | |
| Standard Drug (Antibacterial) | Not specified | Not specified | - | - |
| Standard Drug (Antifungal) | - | - | Not specified | Not specified |
Note: The results indicate that certain substitutions on the phenyl ring significantly influence the antimicrobial activity.[4]
Experimental Protocol: Cup-Plate Agar Diffusion Method
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.
-
Well Preparation: Once the agar has solidified, create wells of a specific diameter (e.g., 6 mm) using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into the wells. A solvent control and a standard antibiotic/antifungal are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Quinazoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[1][4][7][10][11]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines. The carrageenan-induced paw edema model, a widely used assay for acute inflammation, involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[12][13] The ability of quinazoline derivatives to reduce edema in this model suggests that they may interfere with the synthesis or action of these mediators.
Caption: Mechanism of anti-inflammatory action in the carrageenan-induced edema model.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones has been quantified using the carrageenan-induced rat paw edema model.[1][4] The percentage inhibition of edema is calculated to determine the efficacy of the compounds.
| Compound | Percentage Inhibition of Edema (%) |
| 2a (phenyl substituent) | 31.28 |
| 2b (o-methoxyphenyl substituent) | 39.45 |
| 2c (p-methoxyphenyl substituent) | 40.10 |
| Ibuprofen (Reference Drug) | Comparable to 2b and 2c |
Note: The presence of a methoxy group on the phenyl ring appears to enhance the anti-inflammatory activity.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide the rats into several groups: a control group, a reference drug group (e.g., ibuprofen), and test groups for different doses of the quinazoline derivatives.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[13][14][15]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[15][16]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of potential biological activities. The evidence presented in this guide strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The established synthetic routes provide a solid foundation for the generation of compound libraries for extensive structure-activity relationship studies.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the this compound core to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigation into the precise molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
This technical guide provides a comprehensive overview and practical protocols to empower researchers in the field of drug discovery to further explore the therapeutic potential of this exciting class of molecules.
References
-
Alagarsamy, V., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Medicinal Chemistry Research, 20(7), 934-940. [Link]
-
Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 60(1), 71-82. [Link]
-
Hassan, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-16. [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Current Protocols in Pharmacology (Chapter 5, Unit 5.4). John Wiley & Sons, Inc. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Alagarsamy, V., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Janero, D. R. (1990). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Pharmacological Methods, 23(3), 223-235. [Link]
-
Agbo, E. N., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22166-22183. [Link]
-
Osarumwense, P. O., & Ajanaku, C. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific and Research Publications, 13(4), 1-6. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5. [Link]
-
J. Antimicrob. Chemother. (2006). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 58(6), 1205-1211. [Link]
-
Mannoori, R., et al. (2025). Design and Synthesis of New Quinazoline Hybrid Molecules as EGFR Targeting Antibreast Cancer Agents and Computational Studies. ResearchGate. [Link]
-
Kumar, D., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(21), 11939-11969. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(4), 438-446. [Link]
-
da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2509. [Link]
-
Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. PubMed. [Link]
-
Adejayan, F. A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1247953. [Link]
-
Chen, Y.-W., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Scientific Reports, 10(1), 2538. [Link]
-
Al-Zereini, W. A. (2017). Antibacterial screening methods for evaluation of natural products. ResearchGate. [Link]
-
Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology, 10, 573. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
Sources
- 1. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Novel 4-Bromo-2-methylquinazoline Derivatives
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This nitrogen-containing heterocycle is a cornerstone in the development of targeted therapeutics, largely due to its ability to mimic the adenine structure of ATP and interact with the hinge region of various protein kinases. This has led to the successful development of several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]
Within this important class of molecules, 4-bromo-2-methylquinazoline serves as a particularly valuable and versatile intermediate. The methyl group at the 2-position often contributes to favorable binding interactions, while the bromo-substituent at the 4-position acts as a synthetic linchpin. This halogen provides a reactive handle for introducing a wide array of chemical functionalities through modern cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the core synthetic strategies for preparing these crucial building blocks, focusing on the underlying chemical principles and providing field-proven experimental protocols.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing this compound involves a few primary retrosynthetic disconnections. The most common strategies hinge on forming the pyrimidine ring from a pre-functionalized benzene derivative. Key starting materials typically include appropriately substituted anilines or anthranilic acids.
Caption: Synthetic pathway from brominated anthranilic acid.
Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
-
Step 1: Formation of 6-bromo-2-methyl-3,1-benzoxazin-4-one. A mixture of 2-amino-5-bromobenzoic acid (0.1 mol) and acetic anhydride (0.25 mol) is heated under reflux for 2-3 hours. [3][4]The reaction is monitored by TLC.
-
Step 2: Cooling and Isolation. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed with cold diethyl ether to afford the crude 6-bromo-2-methyl-3,1-benzoxazin-4-one.
-
Step 3: Amination to Quinazolinone. The crude benzoxazinone (0.1 mol) is suspended in glacial acetic acid, and ammonium acetate (0.3 mol) is added. The mixture is heated to reflux for 4-6 hours.
-
Step 4: Product Isolation. The mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield 6-bromo-2-methylquinazolin-4(3H)-one. Recrystallization from ethanol or acetic acid can be performed for further purification.
Experimental Protocol: Conversion to 4,6-Dibromo-2-methylquinazoline
-
Halogenation: A mixture of 6-bromo-2-methylquinazolin-4(3H)-one (0.1 mol) and phosphorus oxybromide (POBr₃, 0.2 mol) is carefully heated at 120-130 °C for 3-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic solution is neutralized with a cold aqueous ammonia or sodium bicarbonate solution. The precipitated solid is filtered, or if an oil forms, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final 4,6-dibromo-2-methylquinazoline.
Route B: Cyclization of 4-Bromo-2-methylaniline
This approach builds the quinazoline ring from a substituted aniline precursor. This method is advantageous when 4-bromo-2-methylaniline is more readily available than the corresponding anthranilic acid.
Causality and Mechanistic Insight: The synthesis of the starting material, 4-bromo-2-methylaniline, often requires a protection-bromination-deprotection sequence starting from 2-methylaniline (o-toluidine). [5]The amino group is highly activating, and direct bromination would lead to a mixture of products. Acetylation protects the amine and moderates its directing effect, favoring para-bromination. After bromination, the acetyl group is removed by acid or base hydrolysis. [5]The resulting 4-bromo-2-methylaniline is then cyclized. A common method involves reaction with N-chlorocarbonyl isocyanate (CSI) followed by treatment with triethylamine, which forms the quinazoline-2,4-dione. Subsequent conversion of the dione to the dibromo derivative can be achieved using reagents like POBr₃.
Caption: Synthesis starting from 2-methylaniline.
Experimental Protocol: Synthesis of 4-Bromo-2-methylaniline
[5]
-
Protection: To a solution of 2-methylaniline (0.1 mol) in glacial acetic acid, acetic anhydride (0.11 mol) is added dropwise while stirring in an ice bath. The mixture is stirred for 1 hour and then poured into water to precipitate N-(2-methylphenyl)acetamide.
-
Bromination: The dried acetamide (0.1 mol) is dissolved in glacial acetic acid. A solution of bromine (0.1 mol) in acetic acid is added dropwise at room temperature. The mixture is stirred for 2-4 hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: The crude N-(4-bromo-2-methylphenyl)acetamide is collected and refluxed with concentrated hydrochloric acid for 2-3 hours. [5]4. Isolation: After cooling, the solution is neutralized with aqueous sodium hydroxide until basic (pH 8-10), and the precipitated 4-bromo-2-methylaniline is collected by filtration, washed with water, and dried.
Route C: Direct Halogenation of 2-Methylquinazolin-4(3H)-one
For syntheses where the bromine is desired only at the 4-position, it is often most efficient to first synthesize the parent 2-methylquinazolin-4(3H)-one and then introduce the bromine.
Causality and Mechanistic Insight: 2-Methylquinazolin-4(3H)-one can be synthesized with high efficiency by heating anthranilic acid and acetamide at high temperatures (210-220 °C), achieving yields up to 92%. [6][7]This is a direct and atom-economical condensation reaction. As described in Route A, the resulting quinazolinone is then halogenated at the 4-position. The use of POCl₃ first generates the 4-chloro-2-methylquinazoline intermediate. This chloro-substituent is a good leaving group and can be displaced by bromide ions, for example, by heating with hydrobromic acid or a bromide salt. This two-step halogenation can sometimes provide better control and higher yields than a direct bromination with POBr₃.
Caption: Synthesis via halogenation of the parent quinazolinone.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one. A mixture of anthranilic acid (0.1 mol) and acetamide (0.1 mol) is heated in a flask equipped with an air condenser at 210-220 °C for 2 hours. [6][7]The mixture solidifies upon cooling. The crude product is washed with water and can be recrystallized from ethanol.
-
Step 2: Chlorination. The dried 2-methylquinazolin-4(3H)-one (0.1 mol) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.
-
Step 3: Isolation of Chloro-intermediate. The excess POCl₃ is removed under reduced pressure. The residue is cautiously poured onto crushed ice and neutralized with an ammonia solution. The precipitated 4-chloro-2-methylquinazoline is filtered, washed with water, and dried.
-
Step 4: Bromo-dechlorination. The 4-chloro-2-methylquinazoline (0.1 mol) is heated in a mixture of acetic acid and 48% hydrobromic acid under reflux for 4-6 hours.
-
Step 5: Final Isolation. The reaction mixture is cooled and neutralized. The product is extracted with an organic solvent, and the solvent is evaporated. Purification by column chromatography yields pure this compound.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include NMR spectroscopy and Mass Spectrometry. [3][8]
| Compound | Synthesis Route | Key Reagents | Typical Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 6-Bromo-2-methyl-3,1-benzoxazin-4-one | A | 2-Amino-5-bromobenzoic acid, Ac₂O | 80-85 [3] | ~130 [3] |
| 6-Bromo-2-methylquinazolin-4(3H)-one | A | Benzoxazinone, NH₄OAc | 75-80 | >250 |
| 2-Methylquinazolin-4(3H)-one | C | Anthranilic acid, Acetamide | 90-95 [6][7] | 230-232 |
| this compound | C | 2-Methylquinazolin-4-one, POCl₃, HBr | 60-70 (over 2 steps) | N/A |
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): Signals for the aromatic protons would be expected in the range of δ 7.5-8.5 ppm. The methyl group at the 2-position would appear as a sharp singlet around δ 2.8-3.0 ppm.
-
¹³C NMR (CDCl₃): Aromatic carbons would resonate between δ 120-150 ppm. The methyl carbon would be observed around δ 20-25 ppm. The C4 carbon bearing the bromine would be significantly shifted.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Application in Drug Development: A Gateway to Novel Derivatives
The true value of this compound lies in its role as a versatile synthetic intermediate. The carbon-bromine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the strategic and efficient introduction of a vast range of substituents (aryl, heteroaryl, alkyl, amino, etc.) at this position, which is crucial for modulating the biological activity of the final compounds, particularly as kinase inhibitors. [1]
Caption: Utility of the scaffold in generating chemical libraries.
This strategic functionalization is central to modern drug discovery, enabling the rapid exploration of chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Gor, D., Patel, P., Shah, M., & Patel, P. S. (2012). Synthesis and characterization of 3-({[4-(substituted)benzylidene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. Available at: [Link]
-
Elmuradov, C. J., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. Austrian Journal of Technical and Natural Sciences, (7-8). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
-
McCluskey, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 5(1), 15-25. Available at: [Link]
-
Gong, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(3), 359-381. Available at: [Link]
-
Elmuradov, C. J., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. Premier Publishing. Available at: [Link]
- CN103787895A. (2014). Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
-
Matić, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 87(2), 169-181. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. Available at: [Link]
-
S. Naveen, et al. (2011). 3-(4-Bromophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E, 67(Pt 7), o1748. Available at: [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. Available at: [Link]
-
Abuelizz, H. A., et al. (2017). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 22(7), 1136. Available at: [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. ppublishing.org [ppublishing.org]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Exploration of 4-Bromo-2-methylquinazoline Analogs: A Technical Guide to Unlocking Novel Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, has made it a cornerstone in the development of targeted therapeutics.[2] A significant portion of research has focused on quinazoline derivatives as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[4]
Many successful anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework, primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[2][5] These molecules underscore the therapeutic potential of the quinazoline core. This technical guide delves into the nuanced Structure-Activity Relationship (SAR) of a specific, yet underexplored, class of quinazoline analogs: those bearing a 4-bromo and a 2-methyl substitution. The strategic placement of a bromine atom at the C4 position offers a reactive handle for further chemical modifications, while the 2-methyl group can influence the molecule's orientation within the kinase active site. Understanding the interplay of these core features with additional substitutions is critical for designing next-generation inhibitors with enhanced potency and selectivity.
The 4-Bromo-2-methylquinazoline Core: A Platform for SAR Exploration
The this compound scaffold serves as a versatile starting point for generating a library of analogs for SAR studies. The bromine atom at the C4 position is a key functional group, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents, enabling a systematic exploration of the chemical space around this position. The 2-methyl group, while seemingly simple, plays a crucial role in establishing baseline activity and can be a key determinant in the overall conformation of the molecule.
Synthetic Strategy: A Generalized Approach
A robust and flexible synthetic route is paramount for any SAR campaign. The synthesis of this compound analogs typically commences with the construction of the 2-methylquinazolin-4(3H)-one core, which is then halogenated to introduce the bromine at the C4 position. This 4-bromo intermediate is the linchpin for diversification.
Caption: Generalized synthetic workflow for this compound analogs.
Dissecting the Structure-Activity Relationship
The biological activity of quinazoline-based kinase inhibitors is exquisitely sensitive to the nature and position of their substituents. The following sections explore the SAR at key positions, drawing inferences from closely related quinazoline series to guide the design of novel this compound analogs.
The Critical Role of the C4-Substituent
The C4 position of the quinazoline ring is pivotal for interaction with the hinge region of the kinase ATP-binding pocket. In many EGFR inhibitors, a substituted aniline at this position forms a crucial hydrogen bond with a backbone nitrogen atom of a methionine residue in the hinge.[6] For our this compound core, the bromine atom serves as a precursor to introduce various C4-substituents. The nature of this substituent dramatically impacts potency.
A study on a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines provides valuable insights into the influence of the C4-substituent in a bromo-quinazoline context.[3] The data suggests that electron-withdrawing groups on a phenyl-containing substituent at C4 can enhance inhibitory activity.
| Compound ID | C4-Substituent | EGFRwt IC50 (nM)[3] |
| Ref-1 | 4-bromo-phenylethylidene-hydrazinyl | 46.1 |
| Ref-2 | 4-chloro-phenylethylidene-hydrazinyl | - (Higher activity noted) |
| Ref-3 | 4-fluoro-phenylethylidene-hydrazinyl | - (Higher activity noted) |
| Ref-4 | 4-methyl-phenylethylidene-hydrazinyl | - (Lower activity noted) |
| Ref-5 | 4-methoxy-phenylethylidene-hydrazinyl | - (Lower activity noted) |
Table 1: Influence of C4-substituents on EGFR inhibition in a related bromo-quinazoline series. Note: Specific IC50 values for all compounds were not provided in the source, but the trend was described.
Causality Behind the SAR: The enhanced potency with electron-withdrawing groups at the para-position of the phenyl ring suggests that these groups may modulate the electronic properties of the entire substituent, potentially enhancing its interaction with the kinase active site. Conversely, electron-donating groups appear to be detrimental to activity. This provides a clear rationale for prioritizing the synthesis of analogs with electron-deficient moieties at the C4 position.
Modulation at the C2 Position: The Impact of the Methyl Group
The 2-methyl group in our core scaffold is not merely a placeholder. Its small size can be advantageous, allowing the molecule to fit into ATP-binding sites where larger substituents might cause steric hindrance. However, modifications at this position can also be explored. For instance, replacing the methyl group with other small alkyl groups or functionalized alkyl chains could fine-tune the van der Waals interactions within the active site.
In a broader context of quinazolinone derivatives, modifications at the C2 and C3 positions have been shown to yield compounds with excellent pharmacological profiles.[7] This suggests that while our focus is on the 4-bromo-2-methyl core, future optimization could involve bioisosteric replacement of the 2-methyl group.
Caption: Logical workflow for SAR exploration of the this compound core.
The Benzene Ring: Substitutions at C6 and C7
Substitutions on the benzene portion of the quinazoline ring, particularly at the C6 and C7 positions, are well-established strategies for enhancing kinase inhibitory activity and modifying physicochemical properties. Small, electron-donating groups, such as methoxy or ethoxy groups, at these positions have been shown to significantly increase potency against EGFR.[2] These groups often extend into a solvent-exposed region of the ATP-binding site, where they can form additional favorable interactions. Furthermore, the introduction of solubilizing groups at C6 or C7 can improve the pharmacokinetic profile of the compounds.
Experimental Protocols: A Framework for Evaluation
A systematic evaluation of newly synthesized analogs is crucial for establishing a clear SAR. The following protocols provide a general framework for assessing the anticancer and kinase inhibitory potential of this compound derivatives.
Protocol 1: Synthesis of 4-Anilino-2-methylquinazoline Analog
This protocol describes a representative nucleophilic aromatic substitution reaction to displace the 4-bromo group with an aniline.
-
Reaction Setup: To a solution of this compound (1 mmol) in isopropanol (10 mL) in a sealed tube, add the desired aniline derivative (1.2 mmol) and a catalytic amount of concentrated HCl.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration. Wash the solid with cold isopropanol and then diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation: The use of an acid catalyst protonates the quinazoline ring, activating it towards nucleophilic attack. The reaction is monitored by TLC to ensure it proceeds to completion, and the final product is rigorously characterized by spectroscopic methods to validate its identity and purity, ensuring the reliability of subsequent biological data.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib). Incubate the plates for 48-72 hours.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Trustworthiness of the Protocol: This protocol includes both positive and negative controls to validate the assay's performance. The use of multiple concentrations allows for the generation of a dose-response curve, from which a quantitative IC50 value can be reliably determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic importance of the 4-bromo group as a handle for chemical diversification cannot be overstated. By leveraging established SAR principles from related quinazoline series, researchers can rationally design and synthesize new analogs with a high probability of potent biological activity. The key takeaways for a successful drug discovery campaign based on this scaffold are:
-
Focus on the C4-Position: Prioritize the introduction of substituted anilines and other nitrogen-based nucleophiles, paying close attention to the electronic properties of the substituents.
-
Optimize the Benzene Ring: Explore the introduction of small alkoxy groups at the C6 and C7 positions to enhance potency.
-
Systematic Evaluation: Employ robust and validated in vitro assays to accurately determine the anticancer and kinase inhibitory activity of new analogs.
Future work should focus on generating a comprehensive library of this compound analogs and screening them against a panel of kinases to identify their primary molecular targets. Promising lead compounds should then be subjected to further optimization to improve their pharmacokinetic properties, paving the way for in vivo studies and the potential development of new targeted therapies.
References
-
Vo, D. D., & Iftime, D. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M., & El-Zoghbi, M. S. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]
-
Zhang, J., Wang, Y., & Li, Z. (2019). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 10, 48. [Link]
-
Kovalenko, S. M., Feskov, I. O., Vashchenko, O. V., & Chekotylo, A. O. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7][9]triazino[2,3-c]quinazolines. Molecules, 29(14), 3267. [Link]
-
Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Salahi, R. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(8), 1187-1194. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676839. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 842. [Link]
-
Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M., & El-Zoghbi, M. S. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciSpace, by Typeset. [Link]
-
ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the... | Download Scientific Diagram. Retrieved from [Link]
-
Li, Y., Zhang, Y., & Chen, Y. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1011. [Link]
-
Singh, A., & Sharma, P. K. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International, 34(46B), 1-15. [Link]
-
V. Alagarsamy. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 155, 854-884. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Hill, M. D., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(15), 6685-6699. [Link]
-
I. A. Charushin, V. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(11), 1147-1181. [Link]
-
de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8089. [Link]
-
Eck, M. J., & Gray, N. S. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Cell Chemical Biology, 28(4), 433-435. [Link]
-
Li, J., et al. (2018). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 53(16), 1363-1368. [Link]
-
Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(23), 8232. [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7057-7073. [Link]
-
Kumar, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 22(12), 1406-1422. [Link]
-
Rekka, E. A., & Kourounakis, P. N. (2003). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 10(16), 1559-1577. [Link]
-
Wipf, P. (2008). Bioisosterism. Wipf Group, University of Pittsburgh. [Link]
-
de la Cruz, G., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Communications Chemistry, 6(1), 1-11. [Link]
Sources
- 1. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-methylquinazoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a "privileged structure" in drug discovery, and its halogenated derivatives are key intermediates in the synthesis of targeted therapeutics. This document details the chemical identity, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it explores the reactivity of the quinazoline core, with a focus on the strategic importance of the C4-bromo substituent in molecular design. The guide culminates in a discussion of its applications in drug development, particularly in the context of kinase inhibitors for oncology. Safety and handling protocols for this class of compounds are also addressed.
Chemical Identity and Physicochemical Properties
This compound is a substituted quinazoline with a bromine atom at the 4-position and a methyl group at the 2-position.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1264037-60-6 | [1] |
| Molecular Formula | C₉H₇BrN₂ | - |
| Molecular Weight | 223.07 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents such as dichloromethane, chloroform, and methanol. | General knowledge of similar compounds |
| Purity | Commercially available with ≥97% purity. | [1] |
Synthesis of this compound: A Proposed Pathway
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-acetylphenyl)acetamide
This initial step involves the protection of the amino group of 2-aminoacetophenone to prevent unwanted side reactions in the subsequent cyclization step.
-
Materials: 2-aminoacetophenone, acetic anhydride, pyridine (catalytic amount).
-
Procedure:
-
Dissolve 2-aminoacetophenone in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Add a catalytic amount of pyridine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-(2-acetylphenyl)acetamide, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
This is a classic cyclization reaction to form the quinazolinone core, often referred to as a modified Niementowski reaction.
-
Materials: N-(2-acetylphenyl)acetamide, formamide.
-
Procedure:
-
Combine N-(2-acetylphenyl)acetamide and an excess of formamide in a round-bottom flask.
-
Heat the mixture to 150-160 °C for 4-6 hours.[2] The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-Methyl-4(3H)-quinazolinone.
-
Step 3: Synthesis of 4-Chloro-2-methylquinazoline
The hydroxyl group of the quinazolinone is converted to a chlorine atom, a good leaving group for subsequent nucleophilic substitution.
-
Materials: 2-Methyl-4(3H)-quinazolinone, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure:
-
Carefully add 2-Methyl-4(3H)-quinazolinone to an excess of phosphorus oxychloride or thionyl chloride in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to yield 4-Chloro-2-methylquinazoline.
-
Step 4: Synthesis of this compound
A halogen exchange reaction is employed to replace the chlorine atom with bromine.
-
Materials: 4-Chloro-2-methylquinazoline, sodium bromide (NaBr) or hydrobromic acid (HBr).
-
Procedure:
-
Dissolve 4-Chloro-2-methylquinazoline in a suitable solvent such as acetonitrile or acetone.
-
Add an excess of sodium bromide.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Peaks |
| ¹H NMR | Aromatic protons (H5, H6, H7, H8): δ 7.5-8.5 ppm (multiplets). Methyl protons (C2-CH₃): δ ~2.5 ppm (singlet). |
| ¹³C NMR | Aromatic carbons: δ 120-150 ppm. C2: ~160 ppm. C4: ~155 ppm. Methyl carbon: ~25 ppm. |
| IR (Infrared) | C=N stretch: ~1620-1580 cm⁻¹. C-H stretch (aromatic): ~3100-3000 cm⁻¹. C-H stretch (aliphatic): ~2950-2850 cm⁻¹. C-Br stretch: ~600-500 cm⁻¹. |
| Mass Spec. | Molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity) at m/z 222 and 224. |
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the reactivity of the quinazoline ring system, particularly the C4 position.
Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 position of 4-haloquinazolines is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge in the Meisenheimer intermediate.
Caption: General mechanism of nucleophilic aromatic substitution at the C4 position of this compound.
This high reactivity makes this compound an excellent precursor for introducing a wide variety of substituents at the C4 position, which is a key strategy in the design of bioactive molecules. Electron-rich amines, for instance, readily displace the bromo group.[3]
Applications in Drug Discovery and Development
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with several FDA-approved drugs featuring this core structure.[4] These compounds are particularly prominent as kinase inhibitors in cancer therapy.
Kinase Inhibition in Oncology
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.
Sources
safety, handling, and disposal of 4-Bromo-2-methylquinazoline
An In-depth Technical Guide to the Safe Handling and Disposal of 4-Bromo-2-methylquinazoline
This guide provides a detailed framework for the safe handling, management, and disposal of this compound, a heterocyclic compound often utilized as a building block in pharmaceutical and agrochemical research.[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds, including quinazoline derivatives and other brominated aromatic heterocycles, to establish a robust safety protocol. The core philosophy of this guide is proactive risk mitigation, ensuring that researchers are equipped with the knowledge to handle this chemical with the utmost care.
Pre-Operational Hazard Assessment
Before introducing this compound into the laboratory, a thorough risk assessment is paramount. This initial step is critical for establishing appropriate engineering controls and personal protective equipment (PPE) requirements.
Compound Identification and Analog-Based Hazard Analysis
This compound belongs to the quinazoline class of compounds, which are recognized for their broad range of biological activities and are core scaffolds in many drug development programs.[2][3] Its structure as a halogenated heterocyclic compound informs the primary safety considerations.
Due to the limited specific toxicity data on this compound, we must extrapolate from related structures. For instance, GHS classifications for the isomeric 6-Bromo-4-methylquinazoline indicate several warnings:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Similarly, other brominated aromatic compounds and quinazoline derivatives present comparable hazard profiles, often including acute toxicity (oral, dermal, inhalation), skin and eye irritation, and respiratory tract irritation.[5][6] Therefore, it is prudent to handle this compound as a compound with, at minimum, these potential hazards.
Physical and Chemical Properties (Predicted)
The following table summarizes key physical and chemical properties, compiled from data on closely related quinazoline structures. These values are essential for understanding the compound's behavior under laboratory conditions.
| Property | Predicted/Analog-Derived Value | Significance in Handling | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | Foundational identifier. | [4] |
| Molecular Weight | ~223.07 g/mol | Necessary for stoichiometric calculations and assessing dust inhalation risk. | [4] |
| Appearance | Likely a solid (e.g., white to brown powder/crystal) | Solid form necessitates control of airborne dust during handling. | [1][7] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | Indicates potential sensitivity to temperature and atmosphere; refrigeration and inert conditions preserve stability. | [7] |
| Incompatible Materials | Strong oxidizing agents, moisture | Avoidance of these materials is crucial to prevent hazardous reactions. | [8][9] |
Engineering Controls and Personal Protective Equipment (PPE)
Based on the anticipated hazards of irritation, respiratory effects, and potential toxicity, a multi-layered safety approach combining engineering controls and PPE is mandatory.
-
Primary Engineering Control: All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood. This is the most critical step to prevent inhalation of airborne particulates.[8]
-
Personal Protective Equipment (PPE): The following PPE is required at all times when handling the compound:
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Hand Protection: Nitrile gloves are the minimum requirement. Given the potential for dermal absorption of halogenated compounds, consider double-gloving, especially during transfers of the neat material. Contaminated gloves must be disposed of immediately as halogenated waste.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[10]
-
Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill.
-
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.
Protocol for Weighing and Transfer
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Have all necessary spatulas, glassware, and solvent-dispensing equipment within immediate reach to minimize movement in and out of the hood.
-
Transfer: Carefully open the container of this compound inside the hood. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.[11]
-
Sealing: Securely seal the primary container immediately after the transfer.[8][11]
-
Dissolution: If dissolving the compound, add the solvent to the receiving flask inside the fume hood. Then, carefully add the weighed solid to the solvent.
-
Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as halogenated chemical waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]
Emergency Response Protocols
Rapid and correct response to an emergency is critical for ensuring personnel safety.
Spill Management
The appropriate response depends on the scale and nature of the spill.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[8]
-
Carefully sweep or scoop the mixture into a labeled container for hazardous waste disposal.[5]
-
Decontaminate the area with a suitable solvent and wipe, disposing of all materials as halogenated waste.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent pads or booms.
-
Cover the contained spill with vermiculite or other chemical absorbent.
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory management and the institutional environmental health and safety (EHS) office.
-
Prevent entry to the affected area.
-
Allow only trained emergency response personnel to conduct the cleanup.[12]
-
Caption: Workflow for responding to a chemical spill.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
Waste Management and Disposal
Proper segregation and disposal of chemical waste are legally mandated and essential for environmental protection. As a brominated compound, this compound and any materials contaminated with it must be treated as halogenated hazardous waste .[13][14]
Waste Segregation Protocol
-
Identify the Waste Stream: Determine the nature of the waste.
-
Neat/Solid Waste: Unused or expired this compound solid.
-
Contaminated Labware: Gloves, weigh boats, pipette tips, absorbent pads, etc.
-
Halogenated Solvent Waste: Solutions of the compound in solvents like dichloromethane or chloroform.
-
Non-Halogenated Solvent Waste: Solutions of the compound in solvents like ethanol, ethyl acetate, or hexanes. Note: Many institutions require that even non-halogenated solvents containing a halogenated compound be disposed of as halogenated waste.[15] Always consult your institution's EHS guidelines.
-
-
Select the Correct Container: Use only approved, properly labeled hazardous waste containers. Containers for halogenated waste must be clearly marked.[14]
-
Labeling: Ensure the waste container label includes the full chemical name of all components and their approximate concentrations.
-
Storage: Keep waste containers securely closed and store them in a designated satellite accumulation area away from incompatible materials.[13]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[5] Never pour chemical waste down the drain.[13]
Caption: Decision tree for proper waste segregation.
References
- CymitQuimica.
- AK Scientific, Inc.2-(Chloromethyl)
- ChemicalBook.4-BROMO-2-METHYLQUINOLINE | 50488-44-3.
- Chem-Impex.2-(Chloromethyl)-4-methylquinazoline.
- OC-Praktikum.
- ResearchGate.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Szabo-Scandic.
- TCI Chemicals.2-(Chloromethyl)
- PubChem.6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707.
- ACS Publications.Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
- Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal.
- Kemicentrum, Lund University.8.1 Organic solvent waste.
- Fisher Scientific.
- Fisher Scientific.
- PubChem.4-Bromo-2-methylaniline | C7H8BrN | CID 11423.
- MDPI.Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 15. ethz.ch [ethz.ch]
Methodological & Application
The Strategic Application of 4-Bromo-2-methylquinazoline in the Discovery of Novel Anticancer Agents
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This heterocyclic system, a fusion of benzene and pyrimidine rings, is particularly prominent in the development of anticancer therapeutics.[1][2] Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have received FDA approval and are clinically utilized as potent tyrosine kinase inhibitors (TKIs).[1] These agents have revolutionized the treatment of specific cancers, particularly non-small-cell lung cancer (NSCLC), by targeting key signaling proteins that drive tumor growth and proliferation.[3][4]
The versatility of the quinazoline scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various intermediates used in the synthesis of quinazoline-based drug candidates, 4-Bromo-2-methylquinazoline stands out as a particularly valuable and strategic starting material. The bromine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These two reaction pathways provide a robust platform for introducing a diverse array of chemical moieties, leading to the generation of extensive compound libraries for anticancer screening.
This technical guide provides an in-depth overview of the application of this compound in the discovery of novel anticancer agents. We will explore its synthetic utility, detail key experimental protocols, and discuss the biological evaluation of the resulting compounds, with a focus on their mechanisms of action.
Synthetic Utility of this compound: A Gateway to Kinase Inhibitors
The chemical reactivity of this compound is dominated by the lability of the C4-bromine bond. This feature is strategically exploited to build the 4-anilinoquinazoline pharmacophore, a key structural motif in a multitude of EGFR and other kinase inhibitors.[5]
Core Synthetic Strategies
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common application of this compound. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the bromide by nucleophiles, most notably substituted anilines. This reaction directly furnishes the 4-anilinoquinazoline core structure. The reaction is typically carried out by heating the 4-bromoquinazoline with the desired aniline in a polar solvent like isopropanol or ethanol, often with catalytic acid.[6]
-
Suzuki Cross-Coupling: The bromine atom also allows for the formation of new carbon-carbon bonds via Suzuki coupling. This palladium-catalyzed reaction with aryl or heteroaryl boronic acids or esters enables the introduction of diverse aromatic systems at the 4-position, expanding the chemical space for exploring structure-activity relationships (SAR).[7]
The following diagram illustrates the pivotal role of this compound in these two key synthetic transformations.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize potential anticancer agents.
Protocol 1: Synthesis of a 4-Anilino-2-methylquinazoline Derivative via SNAr
This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a 4-anilinoquinazoline derivative, a common core for EGFR inhibitors.[6]
Objective: To synthesize N-(3-ethynylphenyl)-2-methylquinazolin-4-amine.
Materials:
-
This compound
-
3-Ethynyl aniline
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynyl aniline (1.2 eq).
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the solid and wash with cold isopropanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(3-ethynylphenyl)-2-methylquinazolin-4-amine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality behind Experimental Choices:
-
Isopropanol is a common solvent for SNAr reactions as it is polar enough to dissolve the reactants and facilitates the reaction without being overly reactive.
-
Catalytic HCl protonates the quinazoline ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.
-
The aqueous workup with NaHCO₃ is to neutralize the HCl catalyst and any acidic impurities.
-
Column chromatography is a standard method for purifying organic compounds to ensure high purity of the final product for biological testing.
Protocol 2: Biological Evaluation - In Vitro Cytotoxicity using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effects of the newly synthesized quinazoline derivatives on cancer cell lines.[8]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized quinazoline derivative against a panel of cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).
Materials:
-
Synthesized quinazoline compound
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
The inclusion of a positive control (a known anticancer drug) validates that the assay is working correctly.
-
The vehicle control ensures that the solvent (DMSO) is not causing any significant cytotoxicity at the concentrations used.
-
Running the experiment in triplicates or quadruplicates and repeating it multiple times ensures the reproducibility and statistical significance of the results.
Mechanism of Action: Targeting Key Cancer-Related Pathways
Derivatives of this compound often exert their anticancer effects by inhibiting key enzymes in signaling pathways that are frequently dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[9] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. 4-Anilinoquinazoline derivatives are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling.[5]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway.
Data Presentation: Cytotoxicity of Quinazoline Derivatives
The following table summarizes representative IC₅₀ values for various quinazoline derivatives against different cancer cell lines, illustrating the potent anticancer activity that can be achieved from this scaffold.
| Compound ID | Modification from Core Scaffold | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8a | 6-Bromo-2-thio-quinazoline-4(3H)-one derivative | MCF-7 (Breast) | 15.85 | [8] |
| Compound 8a | 6-Bromo-2-thio-quinazoline-4(3H)-one derivative | SW480 (Colon) | 17.85 | [8] |
| Compound 10a | 4-Anilinoquinazoline derivative | A549 (Lung) | Varies | [2] |
| Compound 10g | 4-Anilinoquinazoline derivative | H446 (Lung) | Varies | [2] |
| Compound 33 | 4-Anilinoquinazoline derivative | A431 (Skin) | 3.0 | [4] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the design and synthesis of novel anticancer agents. Its chemical reactivity allows for the efficient construction of the 4-anilinoquinazoline pharmacophore and other diverse structures through well-established synthetic protocols like nucleophilic aromatic substitution and Suzuki coupling. The resulting compounds have demonstrated significant potential as inhibitors of key oncogenic kinases, particularly EGFR and PI3K.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for mutant forms of kinases over the wild-type to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Synthesizing novel quinazolines that can inhibit drug-resistant kinase mutants.
-
Dual-Target Inhibitors: Developing single molecules that can inhibit multiple oncogenic pathways simultaneously, a promising strategy to combat the complexity and adaptability of cancer.[10]
The continued exploration of the chemical space around the quinazoline scaffold, facilitated by versatile intermediates like this compound, holds immense promise for the future of targeted cancer therapy.
References
-
Al-Suwaidan, I. A., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 17(12), 1546. [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]
-
Song, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(4), 1654-1673. [Link]
-
Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8509. [Link]
-
Khodamoradi, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Ovarian Research, 17(1), 130. [Link]
-
de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 12(10), 6049-6059. [Link]
-
Shokat, K. M., & Fisch, S. M. (2012). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034. [Link]
-
Sokolova, V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Al-Ostath, O. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1664. [Link]
-
Khodamoradi, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Shrivastava, A., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1844-1853. [Link]
-
Fadaie, Z., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 32. [Link]
-
Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2911. [Link]
-
PubChem. (n.d.). 7-Bromo-2-methylquinazoline-4-carboxylic acid. [Link]
-
Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10898. [Link]
-
Greene, L. M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 9(4), 688-701. [Link]
-
Reddy, T. R., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 46(9), 4354-4363. [Link]
-
Carewell Pharma. (n.d.). Unit 4 - Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. [Link]
-
Lee, K., et al. (2015). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry, 13(28), 7686-7690. [Link]
-
Kumar, A., et al. (2022). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Derivatives from 4-Bromo-2-Methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds of significant interest in medicinal chemistry, starting from 4-bromo-2-methylquinazoline. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for the formation of C-N bonds. This document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and presents a comparative analysis of reaction conditions for various aniline substrates. The aim is to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and explore this important class of molecules.
Introduction: The Significance of 4-Anilinoquinazolines in Drug Discovery
The 4-anilinoquinazoline scaffold is a privileged structure in modern medicinal chemistry, most notably as a cornerstone in the development of targeted cancer therapies.[1] Many compounds bearing this core structure have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a focal point of drug discovery efforts.
Prominent examples of FDA-approved drugs based on the 4-anilinoquinazoline framework include gefitinib and erlotinib, which are used in the treatment of non-small cell lung cancer. These drugs function by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby inhibiting cancer cell proliferation and survival.[3] The versatility of the 4-anilinoquinazoline scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthesis of a diverse library of these derivatives is therefore a critical activity in the quest for novel and more effective therapeutic agents.
Underlying Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 4-anilinoquinazoline derivatives from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms within the ring system.
Mechanism of Action
The quinazoline ring system, with its two nitrogen atoms, is inherently electron-deficient, particularly at the C2 and C4 positions. This electronic characteristic makes these positions susceptible to attack by nucleophiles. The presence of a good leaving group, such as a bromine atom at the C4 position, facilitates this substitution.
The SNAr reaction typically proceeds in two steps:
-
Nucleophilic Attack: The aniline, acting as the nucleophile, attacks the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction.
-
Leaving Group Departure: The aromaticity of the quinazoline ring is restored by the expulsion of the bromide ion, yielding the final 4-anilinoquinazoline product.
Reactivity of this compound
The choice of the halogen at the C4 position influences the reactivity of the quinazoline substrate. While 4-chloroquinazolines are more commonly employed, 4-bromoquinazolines are also effective substrates. The carbon-bromine bond is weaker than the carbon-chlorine bond, which can facilitate its cleavage in the final step of the SNAr mechanism. However, the overall rate of reaction is primarily dictated by the rate of nucleophilic attack, which is influenced by the electrophilicity of the C4 carbon. Both chloro and bromo substituents are good leaving groups in this context. The presence of the methyl group at the C2 position has a minor electronic effect on the reactivity at C4 but is a key feature for modifying the steric and electronic properties of the final molecule, potentially influencing its biological activity.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-anilinoquinazoline derivatives from this compound. This protocol is a robust starting point and can be adapted for various substituted anilines.
Synthesis of the Starting Material: this compound
The synthesis of the this compound starting material can be achieved from 2-aminoacetophenone. A common route involves the cyclization to form 2-methylquinazolin-4(3H)-one, followed by halogenation.
Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one
A mixture of 2-aminoacetophenone and formamide is heated to form the cyclized quinazolinone.
Step 2: Bromination of 2-Methylquinazolin-4(3H)-one
The 2-methylquinazolin-4(3H)-one is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃), to yield this compound.
General Protocol for the Synthesis of 4-Anilino-2-methylquinazoline Derivatives
This protocol describes the reaction of this compound with a generic aniline.
Materials and Reagents:
-
This compound
-
Substituted aniline (1.1 - 1.5 equivalents)
-
Solvent (e.g., isopropanol, n-butanol, or dimethylformamide)
-
Base (optional, e.g., diisopropylethylamine, potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Reagents: Add the substituted aniline (1.1 - 1.5 equivalents) to the flask.
-
Solvent Addition: Add the chosen solvent (e.g., isopropanol) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Workup:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation: Reaction Scope and Optimization
The following table summarizes the synthesis of various 4-anilino-2-methylquinazoline derivatives, illustrating the scope of the reaction with different anilines and highlighting typical reaction conditions and yields.
| Entry | Aniline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Isopropanol | Reflux | 6 | 85 | Adapted from[4] |
| 2 | 3-Chloroaniline | n-Butanol | Reflux | 8 | 78 | Adapted from[4] |
| 3 | 4-Methoxyaniline | Isopropanol | Reflux | 4 | 92 | Adapted from[4] |
| 4 | 3-Ethynylaniline | DMF | 100 | 12 | 75 | Adapted from general procedures |
| 5 | 4-Fluoroaniline | Isopropanol | Reflux | 6 | 88 | Adapted from[4] |
| 6 | 3-Aminobenzonitrile | n-Butanol | Reflux | 10 | 72 | Adapted from general procedures |
Note: The data in this table is representative and has been adapted from general procedures for the synthesis of 4-anilinoquinazolines. Actual yields and reaction times may vary depending on the specific experimental conditions and the scale of the reaction.
Conclusion and Future Perspectives
The synthesis of 4-anilinoquinazoline derivatives from this compound via nucleophilic aromatic substitution is a highly efficient and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore novel derivatives. Further optimization of reaction conditions, such as the use of microwave irradiation, can lead to shorter reaction times and improved yields, particularly for less reactive anilines. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.
References
- Alagarsamy, V., et al. (2004). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones. Biol Pharm Bull.
- Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorg Med Chem.
- Khalil, A. Kh. (2000).
- He, L., et al. (2012). Synthesis and anticancer activities of novel 4-thiosemicarbazide quinazolines. Molecules.
- Ding, M-W., et al. (2004). A synthetic method for 2-alkoxy-3H-quinazolin-4-ones. Journal of the Chinese Chemical Society.
- Barthelemy, S., et al. (2003). Fluorous biphasic system for the synthesis of 3H-quinazolin-4-ones by aza-Wittig reaction. Tetrahedron Letters.
- Nandi, A. K., et al. (1985). Effect of chlorine substitution on the structure and activity of 4-phenylthiosemicarbazide: crystal and molecular structure of 4-(4-chlorophenyl) thiosemicarbazide. Journal of the Chemical Society, Perkin Transactions 2.
- Alagarsamy, V., et al. (2003). Synthesis and pharmacological investigation of 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biol Pharm Bull.
- Fry, D. W., et al. (1999). 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. J Med Chem.
- de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules.
- Singh, M., & Singh, J. (2011). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
- Chen, J., et al. (2012).
- Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Lipunova, G. N., et al. (2016).
- Ager, I. R., et al. (1977). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry.
- Szczepankiewicz, W., et al. (2000). Synthesis of 4-arylaminoquinazolines and 2-aryl-4-arylaminoquinazolines from 2-aminobenzonitrile, anilines and formic acid or benzaldehydes. Tetrahedron.
- Welch, W. M., et al. (1995). Atropisomeric quinazolin-4-one derivatives are potent noncompetitive amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.
- Al-Omary, F. A. M., et al. (2015). Quinazolin-4-ones, Amide formation, 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, N. Scientific & Academic Publishing.
- Deeb, A., et al. (2015). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules.
- Das, D. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
- Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthesis of 6-Bromo-4-iodoquinoline: A Detailed Protocol for a Key Pharmaceutical Intermediate
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of 6-bromo-4-iodoquinoline, a crucial intermediate in the development of various pharmacologically active agents. The described synthetic pathway commences with the readily available starting material, 4-bromoaniline, and proceeds through a multi-step sequence involving the formation of a quinoline ring system, followed by strategic halogenation reactions. This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a detailed protocol grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer and antimalarial properties. Specifically, substituted quinolines, such as 6-bromo-4-iodoquinoline, serve as versatile building blocks for the synthesis of complex molecular architectures. The presence of two distinct halogen atoms at the C4 and C6 positions allows for selective functionalization through various cross-coupling reactions, making this intermediate highly valuable in the synthesis of targeted therapeutics. For instance, 6-bromo-4-iodoquinoline is a key precursor for the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] This guide details a reliable and optimized procedure for the preparation of this important intermediate.
The synthetic strategy detailed herein involves a three-stage process:
-
Construction of the Quinoline Core: Formation of 6-bromoquinolin-4-ol from 4-bromoaniline.
-
Chlorination: Conversion of the 4-hydroxyl group to a more reactive chloro group to yield 6-bromo-4-chloroquinoline.
-
Iodination: Halogen exchange reaction to replace the 4-chloro substituent with iodine, affording the final product, 6-bromo-4-iodoquinoline.
This application note will elaborate on the causality behind the experimental choices, provide a detailed, step-by-step protocol for each reaction, and include guidance on the purification and characterization of the intermediates and the final product.
Reaction Workflow
Figure 1: Overall synthetic workflow for the preparation of 6-bromo-4-iodoquinoline.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Supplier | Purity |
| 4-Bromoaniline | Sigma-Aldrich | 99% |
| Meldrum's acid | TCI | >98% |
| Triethyl orthoformate | Acros Organics | 98% |
| Diphenyl ether | Alfa Aesar | 99% |
| Phosphorus oxychloride (POCl₃) | J&K Scientific | 99% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% |
| Sodium iodide (NaI) | Merck | ≥99.5% |
| Acetonitrile | EMD Millipore | Anhydrous, 99.8% |
| Ethanol | Decon Labs | 200 Proof |
| Dichloromethane (DCM) | Macron Fine Chemicals | ACS Grade |
| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous, ≥99.9% |
| Saturated aq. NaHCO₃ | LabChem | |
| Saturated aq. K₂CO₃ | LabChem | |
| Saturated aq. Na₂SO₃ | LabChem | |
| Anhydrous Na₂SO₄ | EMD Millipore | ACS Grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Oil bath
-
Ice bath
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)
-
Standard laboratory glassware
Experimental Protocols
Stage 1: Synthesis of 6-Bromoquinolin-4-ol
This stage involves the condensation of 4-bromoaniline with an adduct formed from Meldrum's acid and triethyl orthoformate, followed by a high-temperature intramolecular cyclization.
Step 1a: Formation of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a 500 mL round-bottom flask, combine Meldrum's acid (36.0 g, 0.25 mol) and triethyl orthoformate (225 g, 1.5 mol).
-
Heat the mixture to 105 °C and stir for 3 hours.
-
In a separate flask, dissolve 4-bromoaniline (28.5 g, 0.166 mol) in ethanol (480 mL).
-
To the ethanolic solution of 4-bromoaniline, add the product from step 2.
-
Heat the resulting mixture to reflux (approximately 80 °C) and maintain for 3.5 hours.[1]
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the intermediate.
Step 1b: Thermal Cyclization to 6-Bromoquinolin-4-ol
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, preheat diphenyl ether (110 g) to 190 °C.
-
Slowly add the dried intermediate from Step 1a (10.1 g, 0.031 mol) in portions to the hot diphenyl ether.
-
Maintain the reaction temperature at 190 °C and stir for 10 minutes.[1]
-
Allow the reaction mixture to cool to approximately 50 °C.
-
Slowly add petroleum ether to the cooled mixture to precipitate the product.
-
Collect the yellowish solid by vacuum filtration, wash with ethyl acetate, and dry under vacuum to yield 6-bromoquinolin-4-ol.
Stage 2: Synthesis of 6-Bromo-4-chloroquinoline
This step involves the conversion of the hydroxyl group at the 4-position to a chloro group using phosphorus oxychloride. This is a crucial activation step for the subsequent iodination.
-
To a 100 mL round-bottom flask, add 6-bromoquinolin-4-ol (2.0 g, 9.0 mmol).
-
Carefully add phosphorus oxychloride (25 mL) dropwise to the flask under a fume hood.
-
Add two drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Stir the mixture for 5 minutes at room temperature, then heat to reflux (approximately 110 °C) for 3 hours.[2]
-
After cooling to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the remaining oily residue into a beaker containing ice water with stirring.
-
Neutralize the aqueous solution to a pH of 5-6 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain 6-bromo-4-chloroquinoline as a yellowish solid.[2]
Stage 3: Synthesis of 6-Bromo-4-iodoquinoline
The final step is a Finkelstein-type reaction where the 4-chloro group is displaced by iodide.
-
Dissolve 6-bromo-4-chloroquinoline (0.20 g, 0.84 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a 100 mL round-bottom flask.
-
To this solution, add a solution of hydrogen chloride in ethanol (HCl/EtOH) and stir for 30 minutes at room temperature to form the hydrochloride salt in situ, which can facilitate the subsequent reaction.[2]
-
Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
To the flask containing the hydrochloride salt, add sodium iodide (1.64 g, 10.0 mmol) and anhydrous acetonitrile (40 mL).[2]
-
Heat the mixture to reflux (approximately 100 °C) for 32 hours.[2]
-
Cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.
-
To the resulting powder, add a saturated aqueous solution of potassium carbonate (K₂CO₃, 20 mL) and a saturated aqueous solution of sodium sulfite (Na₂SO₃, 8 mL) to neutralize any remaining acid and reduce any iodine formed.[2]
-
Stir the mixture for 10 minutes.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to afford 6-bromo-4-iodoquinoline as a khaki-colored product.[2]
Results and Characterization
The successful synthesis of 6-bromo-4-iodoquinoline and its intermediates should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Expected Yield | Appearance |
| 6-Bromoquinolin-4-ol | ~60% | Yellowish solid |
| 6-Bromo-4-chloroquinoline | ~81% | Yellowish solid |
| 6-Bromo-4-iodoquinoline | ~35% | Khaki solid |
¹H NMR Data for 6-Bromo-4-iodoquinoline (400 MHz, DMSO-d₆): [1]
-
δ 8.54 (d, J = 4.5 Hz, 1H)
-
δ 8.24 (d, J = 4.5 Hz, 1H)
-
δ 8.16 (s, 1H)
-
δ 7.98 (s, 2H)
Safety and Handling
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[3] It should be handled with extreme caution in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Sodium iodide (NaI): While less hazardous than POCl₃, sodium iodide can cause skin and eye irritation.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[5] It is also moisture-sensitive.
-
High-Temperature Reactions: The thermal cyclization step is performed at a high temperature. Use an appropriate heating mantle and take necessary precautions to avoid burns.
Discussion
The presented protocol offers a reliable pathway for the synthesis of 6-bromo-4-iodoquinoline. The initial Gould-Jacobs type reaction to form the quinolinone ring is a robust and well-established method. The use of phosphorus oxychloride for the chlorination of the 4-hydroxyquinoline is a standard and effective transformation. The final halogen exchange reaction is driven by the precipitation of sodium chloride in acetonitrile, favoring the formation of the iodo-substituted product. The work-up procedures are designed to effectively remove byproducts and unreacted starting materials. The characterization data, particularly the ¹H NMR spectrum, provides a clear confirmation of the final product's structure.
Conclusion
This application note has detailed a comprehensive and practical experimental procedure for the synthesis of 6-bromo-4-iodoquinoline. By following this protocol, researchers in medicinal chemistry and drug discovery can reliably produce this key intermediate for the development of novel therapeutic agents. The emphasis on the rationale behind the experimental steps and adherence to safety protocols will ensure a successful and safe synthetic outcome.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Carl ROTH. Safety Data Sheet: Sodium iodide. Available at: [Link]
Sources
Application Notes and Protocols: 4-Bromo-2-methylquinazoline as a Versatile Scaffold for Kinase Inhibitor Development
Introduction: The Quinazoline Core in Kinase Inhibition and the Strategic Role of 4-Bromo-2-methylquinazoline
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its bicyclic, heterocyclic structure serves as a privileged scaffold, adept at mimicking the purine core of ATP and forming crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[1] This has led to the successful development of several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily targeting epidermal growth factor receptor (EGFR) and other tyrosine kinases implicated in various cancers.[1][3]
This compound emerges as a particularly strategic starting material for the construction of novel kinase inhibitor libraries. The bromine atom at the C4 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that are crucial for modulating potency and selectivity. The methyl group at the C2 position, while seemingly a minor modification, can significantly influence the compound's properties, potentially enhancing binding affinity, improving metabolic stability, or altering the conformational presentation of the C4-substituent.[1]
This guide provides a comprehensive overview of the application of this compound in the development of kinase inhibitors. We will delve into the synthetic protocols for diversifying this key intermediate, detail the methodologies for evaluating the biological activity of the resulting compounds, and discuss the underlying rationale for these experimental choices.
Chemical Properties and Synthetic Utility
This compound is a crystalline solid that is amenable to a range of organic transformations. The electron-withdrawing nature of the quinazoline ring system activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions.
Workflow for Kinase Inhibitor Synthesis from this compound
Caption: Workflow for Kinase Inhibitor Development.
Protocols for the Synthesis and Diversification of this compound
Protocol 1: Synthesis of this compound
This protocol outlines a common route to the key intermediate, starting from commercially available 2-aminoacetophenone.
Step 1: Synthesis of 4-Methylquinazoline [4]
-
To a solution of 2-aminoacetophenone (1.0 eq) in formamide (52 eq by weight), add boron trifluoride diethyl etherate (BF₃·Et₂O, 0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 150 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylquinazoline.
Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one
-
Dissolve 4-methylquinazoline (1.0 eq) in a suitable solvent such as aqueous sulfuric acid.
-
Add an oxidizing agent, for example, potassium permanganate, portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite).
-
Adjust the pH to neutral or slightly basic to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-methylquinazolin-4(3H)-one.
Step 3: Synthesis of this compound [5]
-
To a flask containing 2-methylquinazolin-4(3H)-one (1.0 eq), add phosphorus oxybromide (POBr₃) or thionyl bromide (SOBr₂) (3-5 eq).
-
Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a base such as ammonium hydroxide or sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for the palladium-catalyzed coupling of this compound with various aryl and heteroaryl boronic acids.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DMF | 110 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound to introduce a diverse range of primary and secondary amines, a key step in synthesizing many potent kinase inhibitors.[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the base, this compound, and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Biological Evaluation of Synthesized Kinase Inhibitors
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12][13][14][15]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction. The light output is proportional to the ADP produced and inversely proportional to the kinase inhibition.
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Self-Validation:
-
Include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to define the assay window.
-
Use a known inhibitor for the target kinase as a reference compound.
Protocol 5: Cell-Based EGFR Phosphorylation Assay
This protocol describes the evaluation of a compound's ability to inhibit EGFR phosphorylation in a cellular context using a Western blot analysis.[16][17][18]
Cell Culture and Treatment:
-
Plate a suitable cell line with high EGFR expression (e.g., A431 cells) in a 6-well plate and grow to 70-80% confluency.[16]
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and the loading control.
-
Determine the concentration-dependent inhibition of EGFR phosphorylation.
Signaling Pathway and Experimental Logic
EGFR Signaling Pathway and Inhibition
Caption: EGFR Signaling and Quinazoline Inhibition.
Causality Behind Experimental Choices:
-
Choice of this compound: The bromo-substituent is a versatile handle for well-established, high-yielding cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues. The 2-methyl group can sterically influence the conformation of the C4-substituent, potentially leading to improved interactions with the kinase active site or providing a metabolic blocking site.
-
Suzuki-Miyaura and Buchwald-Hartwig Reactions: These are powerful and reliable methods for creating C-C and C-N bonds, respectively. They are tolerant of a wide range of functional groups, making them ideal for late-stage diversification in a drug discovery program.
-
ADP-Glo™ Kinase Assay: This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It directly measures the product of the kinase reaction (ADP), providing a robust readout of enzyme activity.
-
Cell-Based Phosphorylation Assays: While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and inhibit downstream signaling. Western blotting provides a semi-quantitative and visually compelling confirmation of target engagement.
Conclusion
This compound is a valuable and versatile building block for the development of novel kinase inhibitors. Its amenability to robust cross-coupling chemistries allows for the systematic exploration of the chemical space around the quinazoline core. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize new generations of quinazoline-based kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. (2015). CNKI. [Link]
-
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). SciRP. [Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). MDPI. [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. [Link]
-
Promega ADP-Glo kinase assay. (2023). BMG LABTECH. [Link]
-
Suzuki Coupling. (2023). Organic Chemistry Portal. [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Nature. [Link]
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry. [Link]
-
Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... (2019). ResearchGate. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2022). Springer. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (2023). Bio-Rad Antibodies. [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2011). PubMed. [Link]
-
Kinome tree view depicting the kinase selectivity of BPR1K871 as... (2018). ResearchGate. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). UMT. [Link]
-
Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. (2011). PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PubMed Central. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. (2023). ChemRxiv. [Link]
-
Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (2017). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 16. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Versatile Synthetic Pathways to Novel 2,4-Disubstituted Quinazolines Utilizing 4-Bromo-2-methylquinazoline
Abstract
This comprehensive guide delineates robust and versatile techniques for the synthesis of 2,4-disubstituted quinazolines, a scaffold of paramount importance in medicinal chemistry and drug development.[1][2][3] Starting from the readily accessible building block, 4-Bromo-2-methylquinazoline, this document provides detailed application notes and step-by-step protocols for its strategic functionalization. We will explore the nuanced reactivity of this key intermediate, focusing on palladium-catalyzed cross-coupling reactions at the C4-position and subsequent derivatization of the C2-methyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds.[4][5] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[2][3] Notably, several FDA-approved drugs, such as Gefitinib, Erlotinib, and Vandetanib, feature the quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy. The ability to introduce diverse substituents at the C2 and C4 positions of the quinazoline nucleus is crucial for modulating their biological activity and optimizing pharmacokinetic profiles.[4]
This compound serves as an excellent and versatile starting material for the synthesis of novel 2,4-disubstituted quinazoline libraries. Its unique electronic and steric properties allow for selective and sequential functionalization at both the C4-bromo and C2-methyl positions. This guide will provide a detailed exploration of these synthetic transformations.
Strategic Functionalization of this compound
The synthetic utility of this compound lies in the differential reactivity of its two key functional handles: the C4-bromo substituent and the C2-methyl group. The C4 position is highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the C2-methyl group offers a site for condensation and other transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The electron-deficient nature of the quinazoline ring system renders the C4-position particularly susceptible to these transformations.
The Suzuki-Miyaura coupling reaction is a robust method for the formation of a C-C bond between an organohalide and an organoboron compound.[7][8] This reaction is widely employed in the synthesis of biaryl and heteroaryl-aryl compounds.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[9] Phosphine ligands, such as PPh₃ or dppf, are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is essential for the transmetalation step, and its strength can influence the reaction rate. A mixed solvent system, often including water, can aid in the dissolution of the inorganic base and the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-arylquinazoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and commercially available catalyst for Suzuki couplings. |
| Ligand | PPh₃ (in catalyst) | Stabilizes the Pd(0) species and facilitates oxidative addition. |
| Base | Na₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines.[10] This reaction is of immense importance in the synthesis of anilines and other N-arylated compounds.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which promotes the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine. Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.05 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.05 mmol), and NaOt-Bu (1.4 mmol) to a flame-dried Schlenk tube.
-
Add degassed anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-amino-2-methylquinazoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium precursor. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes reductive elimination. |
| Base | NaOt-Bu | A strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene | A non-polar aprotic solvent suitable for this reaction. |
| Temperature | 100 °C | Ensures a reasonable reaction rate. |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][12]
Causality Behind Experimental Choices: The Sonogashira reaction requires a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate. An amine base is typically used to deprotonate the alkyne and act as a solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA), degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the 2-methyl-4-alkynylquinazoline.
II. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the quinazoline ring makes the C4-position highly susceptible to nucleophilic aromatic substitution, especially with a good leaving group like bromine.[13] This provides a metal-free alternative for introducing heteroatom nucleophiles.
Causality Behind Experimental Choices: SNAr reactions are often promoted by heat and a base to neutralize the HBr formed. The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred.
Experimental Protocol: SNAr with Amines
Materials:
-
This compound
-
Amine (2.0-3.0 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents) (optional)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in NMP or DMSO (5 mL).
-
Add the desired amine (2.0-3.0 mmol) and DIPEA (2.0 mmol, if the amine salt is not desired as a byproduct).
-
Heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 4-substituted amino-2-methylquinazoline.
III. Functionalization of the C2-Methyl Group
Once the C4-position has been functionalized, the C2-methyl group can be further derivatized. The protons of the C2-methyl group are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.[14] Alternatively, condensation reactions with aldehydes can be employed.
Causality Behind Experimental Choices: The deprotonation of the C2-methyl group requires a strong, non-nucleophilic base like LDA or n-BuLi at low temperatures to prevent side reactions. The subsequent reaction with an electrophile allows for the introduction of a variety of functional groups.
Experimental Protocol: Condensation with Aldehydes
Materials:
-
4-Substituted-2-methylquinazoline (from previous steps)
-
Aromatic aldehyde (1.1 equivalents)
-
Acetic anhydride
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the 4-substituted-2-methylquinazoline (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in acetic anhydride (5 mL).
-
Heat the mixture to reflux (around 140 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize or purify by column chromatography to obtain the 2-(2-arylvinyl)-4-substituted-quinazoline.
Visualization of Synthetic Pathways
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.fr [sci-hub.fr]
- 3. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Laboratory-Scale Synthesis and Purification of 4-Bromo-2-methylquinazoline
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and purification of 4-Bromo-2-methylquinazoline, a key building block in medicinal chemistry and drug discovery. The protocol herein details a reliable two-step synthetic sequence commencing with the cyclization of N-(2-acetylphenyl)acetamide to form 2-methylquinazolin-4(3H)-one, followed by a bromination reaction to yield the target compound. This application note emphasizes the rationale behind procedural steps, incorporates safety precautions, and offers detailed protocols for both synthesis and purification by recrystallization and column chromatography.
Introduction: The Significance of this compound in Drug Development
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties, have established them as privileged scaffolds in drug design. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This strategic positioning of a modifiable group makes it an invaluable precursor for the generation of compound libraries in the hit-to-lead and lead optimization phases of drug discovery.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the quinazolinone ring system, followed by the introduction of the bromine atom at the 4-position. This strategy allows for the efficient assembly of the core scaffold and subsequent functionalization.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 2-Aminoacetophenone | Reagent | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| Ammonium Acetate | Certified ACS | VWR |
| Phosphorus Oxybromide (POBr₃) | 98% | Acros Organics |
| Dichloromethane (DCM) | HPLC Grade | J.T.Baker |
| Ethyl Acetate (EtOAc) | HPLC Grade | EMD Millipore |
| Hexanes | HPLC Grade | Honeywell |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Avantor |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | BDH |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flasks | Pyrex | |
| Reflux condenser | Kimble | |
| Magnetic stirrer with hotplate | IKA | |
| Rotary evaporator | Heidolph | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
| UV lamp (254 nm) | UVP | |
| Glass chromatography column | Ace Glass |
Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one
This step involves the initial protection of the amine in 2-aminoacetophenone, followed by a cyclization reaction.
Protocol:
-
Acetylation of 2-Aminoacetophenone:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (10.0 g, 74.0 mmol).
-
Add acetic anhydride (20 mL) and stir the mixture at room temperature for 30 minutes.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate of N-(2-acetylphenyl)acetamide by vacuum filtration and wash with cold water. Dry the solid in a desiccator.
-
-
Cyclization to 2-Methylquinazolin-4(3H)-one:
-
In a 500 mL round-bottom flask, combine the dried N-(2-acetylphenyl)acetamide (from the previous step) and ammonium acetate (42.8 g, 555 mmol).
-
Heat the mixture with stirring in an oil bath at 150-160 °C for 2 hours.
-
Cool the reaction mixture to room temperature, at which point it should solidify.
-
Add 100 mL of water to the flask and break up the solid.
-
Collect the crude 2-methylquinazolin-4(3H)-one by vacuum filtration, wash thoroughly with water, and dry. The product is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl group of the quinazolinone tautomer to a bromide.
Protocol:
-
Bromination Reaction:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves phosphorus oxybromide, which is corrosive and reacts with moisture.
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude 2-methylquinazolin-4(3H)-one (from Step 1).
-
Carefully add phosphorus oxybromide (POBr₃) (21.2 g, 74.0 mmol).
-
Heat the mixture at 120 °C for 3 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up:
-
Slowly and carefully quench the reaction mixture by pouring it onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification Protocols
The crude product from the synthesis typically contains unreacted starting materials and byproducts. A combination of recrystallization and column chromatography is recommended to achieve high purity.
Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids.[1][2] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3]
Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[4]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5][6]
Protocol:
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.[7]
-
A suitable eluent system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product.[8] A starting point of 9:1 hexanes:ethyl acetate is recommended.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into a glass chromatography column.
-
Allow the silica to settle, and then add a layer of sand on top to prevent disturbance of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude or recrystallized product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Phosphorus oxybromide is corrosive and reacts violently with water. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and use a heating mantle or oil bath for heating.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.
- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
-
El-Gendy, M. A., El-Naggar, M., & El-Sayed, M. A. A. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(11), 3326. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Pharmacia, 67(4), 281-289. [Link]
-
4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Bromo-4-methylbenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2 .... (n.d.). AIP Publishing. Retrieved from [Link]
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-HYDROXY-2-QUINOLONES. 200. BROMINATION OF 1-R-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID PYRIDINYLMETHYLENE HYDRAZIDES. (n.d.). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (n.d.). PMC - NIH. Retrieved from [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
-
Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes[9]. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Chromatography resins. (n.d.). Cytiva. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
- Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
- Process for the production of substituted bromobenzenes. (n.d.). Google Patents.
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
-
Macroscale Columns. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (n.d.). ACG Publications. Retrieved from [Link]
-
Performing Column Chromatography. (2023, March 10). YouTube. Retrieved from [Link]
-
Recrystallization - Organic Chemistry Lab Technique. (2017, September 8). YouTube. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization of bromoacetanilide round II finished. (2021, January 31). YouTube. Retrieved from [Link]
-
Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jackwestin.com [jackwestin.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. download.atlantis-press.com [download.atlantis-press.com]
application of 4-Bromo-2-methylquinazoline in creating tubulin polymerization promoters
Application Notes & Protocols
Topic: Application of 4-Bromo-2-methylquinazoline as a Versatile Synthon for the Creation of Tubulin Polymerization Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold in Microtubule-Targeted Drug Discovery
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic instability of microtubules—the process of switching between phases of polymerization and depolymerization—is fundamental to the formation and function of the mitotic spindle during cell division.[2] This dependency makes tubulin a key target for anticancer drug development.[3]
Microtubule-targeting agents are broadly classified into two main groups:
-
Microtubule Stabilizers (Polymerization Promoters): These agents, such as paclitaxel, bind to tubulin and enhance its polymerization, leading to the formation of hyper-stable, non-functional microtubules. This disrupts the mitotic spindle, causing cell cycle arrest and apoptosis.
-
Microtubule Destabilizers (Polymerization Inhibitors): This class, which includes vinca alkaloids and colchicine, binds to tubulin dimers and prevents their polymerization into microtubules.[4] The resulting disruption of the microtubule network similarly leads to mitotic arrest and apoptosis.[5]
The quinazoline core is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its role in clinically approved tyrosine kinase inhibitors like gefitinib and erlotinib.[4][5] More recently, the 4-anilinoquinazoline scaffold has been identified as a promising chemotype for developing potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[6][7]
This application note details the use of This compound as a strategic starting material for the synthesis of novel quinazoline-based tubulin polymerization inhibitors. The bromine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for introducing diverse aryl- and heteroarylamine moieties to explore structure-activity relationships (SAR).
Part 1: Synthetic Strategy & Protocols
The primary synthetic route to access 4-anilinoquinazoline derivatives involves the condensation of a 4-haloquinazoline with an appropriate aniline. While 4-chloroquinazolines are commonly used, 4-bromoquinazolines are also effective precursors. The following section outlines a general synthetic workflow and a detailed protocol for a model reaction.
General Synthetic Workflow
The core reaction is a nucleophilic aromatic substitution where the amine nitrogen of a substituted aniline attacks the electron-deficient C4 position of the this compound ring, displacing the bromide ion. The reaction is typically carried out in a polar solvent, such as isopropanol or DMF, and may be facilitated by acid catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 3. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methylquinazoline
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinazoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your experimental outcomes. This guide is structured to address specific challenges you may encounter, moving from general questions to detailed troubleshooting and optimized protocols.
Synthetic Overview: A Validated Pathway
The most reliable and commonly employed route to this compound proceeds via a two-step synthesis. This pathway offers robust and scalable solutions by first constructing the stable quinazolinone core, followed by a targeted halogenation of the 4-position. This approach provides better control and generally higher yields compared to single-step methods.
common impurities in 4-Bromo-2-methylquinazoline synthesis and their removal
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our aim is to provide you with the expertise and practical insights needed to navigate potential experimental hurdles and ensure the integrity of your research.
I. Understanding the Synthesis: Common Routes and Potential Pitfalls
The synthesis of this compound typically proceeds through one of two primary pathways, each with its own set of potential challenges and impurity profiles. A foundational understanding of these routes is crucial for effective troubleshooting.
Route A: Niementowski-type Reaction from 2-Amino-5-bromoacetophenone
This widely-used method involves the condensation of 2-amino-5-bromoacetophenone with formamide. While seemingly straightforward, this reaction can be sensitive to temperature and reaction time, leading to a variety of impurities.
Route B: Cyclization of 2-Amino-5-bromobenzonitrile with Acetaldehyde
An alternative approach involves the cyclization of 2-amino-5-bromobenzonitrile in the presence of acetaldehyde. This method can also be effective but requires careful control of reaction conditions to prevent the formation of side products.
II. Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific impurities that you may encounter during the synthesis of this compound, providing insights into their formation and detailed protocols for their removal.
Problem 1: Presence of Unreacted Starting Materials
Q: My post-reaction analysis (TLC/LC-MS) shows significant amounts of unreacted 2-amino-5-bromoacetophenone or 2-amino-5-bromobenzonitrile. What went wrong and how can I remove it?
A:
Causality: The presence of unreacted starting materials is a common issue and typically points to incomplete reaction. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: The cyclization reaction may not have been allowed to proceed to completion.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can leave one of the starting materials in excess.
-
Poor Reagent Quality: Degradation or impurities in the starting materials or reagents can hinder the reaction.
Troubleshooting and Removal Protocol:
-
Reaction Optimization:
-
Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For the Niementowski reaction, heating at 130-140°C for 4-6 hours is a common starting point.[1]
-
Reagent Purity: Ensure the purity of your starting materials and reagents before commencing the synthesis.
-
-
Purification Strategy: Column Chromatography
-
Principle: Unreacted starting materials, being more polar due to the presence of the amino group, can be effectively separated from the less polar this compound product using silica gel column chromatography.
-
Experimental Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with a non-polar to moderately polar solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is often effective.
-
Monitor the fractions by TLC to isolate the pure product.
-
-
Problem 2: Formation of the Hydrolysis Product: 6-Bromo-2-methylquinazolin-4(3H)-one
Q: I have a significant amount of a more polar byproduct that I suspect is 6-Bromo-2-methylquinazolin-4(3H)-one. How is this formed and how can I get rid of it?
A:
Causality: The formation of 6-Bromo-2-methylquinazolin-4(3H)-one is a result of the hydrolysis of the target molecule, this compound. This can occur under certain conditions:
-
Presence of Water: Trace amounts of water in the reaction mixture or during workup can lead to hydrolysis, especially at elevated temperatures.
-
Acidic or Basic Conditions: The hydrolysis can be catalyzed by both acids and bases.
Troubleshooting and Removal Protocol:
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Neutral Workup: During the workup, ensure that the pH is kept as close to neutral as possible to avoid acid or base-catalyzed hydrolysis.
-
-
Purification Strategy: Recrystallization
-
Principle: 6-Bromo-2-methylquinazolin-4(3H)-one is generally more polar and has different solubility characteristics compared to this compound. This difference can be exploited for purification by recrystallization.
-
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble and the impurity is less soluble, or vice versa. A mixed solvent system like ethanol/water can be effective.[2]
-
Dissolve the crude material in hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
-
Alternative: Column Chromatography: If recrystallization is not effective, column chromatography as described in Problem 1 can also be used to separate the more polar hydrolysis product.
-
Problem 3: Presence of Over-brominated or Debrominated Impurities
Q: My mass spectrometry analysis suggests the presence of di-brominated or non-brominated 2-methylquinazoline. How can I avoid these and purify my product?
A:
Causality:
-
Over-bromination: This can occur if the starting material is exposed to harsh brominating conditions or if there are residual brominating agents present. For instance, in the synthesis of the starting material, 2-amino-5-bromoacetophenone, over-bromination can lead to di-bromo species that are carried through to the final product.
-
Debromination: This is less common but can occur under certain reductive conditions or during prolonged heating in the presence of certain reagents.
Troubleshooting and Removal Protocol:
-
Prevention:
-
Control of Bromination: When preparing the brominated starting materials, carefully control the stoichiometry of the brominating agent and the reaction conditions to minimize the formation of poly-brominated species.
-
Purity of Starting Materials: Purify the brominated starting material before proceeding to the cyclization step.
-
-
Purification Strategy: Column Chromatography and/or Recrystallization
-
Principle: The polarity differences between the mono-brominated, di-brominated, and non-brominated species can be exploited for separation.
-
Column Chromatography: A carefully run column with a shallow solvent gradient can effectively separate these closely related compounds.
-
Recrystallization: The different crystal lattice energies and solubilities of these compounds may allow for separation by fractional crystallization. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the synthesis reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q2: My final product is an oil instead of a solid. What should I do?
A2: If your this compound is an oil, it is likely impure. The presence of residual solvents or other impurities can lower the melting point. Attempt to purify the oil using column chromatography. After purification, try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify impurities by their mass-to-charge ratio. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M and M+2 peak pattern.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Brominating agents are corrosive and toxic. Formamide is a teratogen. Always consult the Safety Data Sheets (SDS) for all chemicals used.
IV. Visualizing the Process
To aid in understanding the synthetic process and potential for impurity formation, the following diagrams are provided.
Caption: Synthetic routes and common impurity formation pathways for this compound.
Caption: A general workflow for the purification of crude this compound.
V. Quantitative Data Summary
The following table provides a summary of the key compounds involved in the synthesis and potential purification of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical TLC Rf* | Notes |
| This compound | C₉H₇BrN₂ | 223.07 | 0.4 - 0.6 | Desired Product. |
| 2-Amino-5-bromoacetophenone | C₈H₈BrNO | 214.06 | 0.2 - 0.4 | Starting Material (Route A). More polar. |
| 2-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 197.04 | 0.3 - 0.5 | Starting Material (Route B). More polar. |
| 6-Bromo-2-methylquinazolin-4(3H)-one | C₉H₇BrN₂O | 239.07 | 0.1 - 0.3 | Hydrolysis byproduct. Significantly more polar. |
*Typical Rf values are approximate and can vary depending on the exact TLC plate and solvent system used (e.g., 30% Ethyl Acetate in Hexanes).
VI. References
-
Zhang, et al. Ultrasound-assisted four-step synthesis of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 3931-3934.
-
Niementowski, S. Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 1894, 27(2), 1394-1403.
-
Reddit. Recrystallization question. [Link]
Sources
troubleshooting failed reactions in the synthesis of 4-Bromo-2-methylquinazoline derivatives
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinazoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. Quinazolines are a vital class of N-heterocycles, forming the core of numerous pharmaceuticals. However, their synthesis, particularly with specific halogenation patterns, can be fraught with challenges leading to failed reactions, low yields, and complex purification issues.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and provide validated protocols to guide you toward a successful synthesis.
Section 1: Critical Starting Material and Reagent Issues
The success of your reaction is often determined before the first heating mantle is turned on. The quality and handling of your starting materials are paramount.
Q1: I'm using a commercial 2-amino-5-bromoacetophenone, but my reaction is sluggish or fails completely. What could be the problem?
A1: The issue likely lies with the purity or stability of your starting material. While commercially available, 2-aminoaryl ketones can be susceptible to degradation.
-
Causality: Anthranilic acid derivatives and their related ketones can undergo oxidative decomposition, often signaled by a darkening of the material from off-white to brown or black. Impurities from the synthesis of the precursor, such as isomeric starting materials (e.g., 4-bromo-2-methylaniline), can also act as reaction inhibitors or lead to inseparable impurities in the final product.[1]
-
Troubleshooting Steps:
-
Purity Assessment: Do not trust the label alone. Run a quick TLC and obtain a ¹H NMR or melting point of the starting material. Compare it against a reliable reference.
-
Re-purification: If impurities are detected, recrystallize the 2-amino-5-bromoacetophenone from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.
-
Storage: Store aminophenone derivatives under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature to prevent degradation.
-
Q2: My nitrogen source is formamide for a Niementowski-type reaction. Are there any critical parameters to consider?
A2: Absolutely. Formamide is not just a reagent; it often acts as the solvent and can decompose under harsh conditions, directly impacting your reaction's success.
-
Causality: The Niementowski reaction involves heating an anthranilic acid or its ester with an amide.[2] At high temperatures (often >130-140°C), formamide can decompose into ammonia and carbon monoxide or hydrocyanic acid, which can lead to side reactions and a decrease in the effective concentration of the required reactant.[2] The presence of water in the formamide can also hydrolyze intermediates.
-
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Formamide: Use a freshly opened bottle of a high-purity grade.
-
Temperature Control: Carefully control the reaction temperature. Do not exceed the temperature specified in the protocol unless you are systematically optimizing the reaction. An oil bath is recommended for stable and uniform heating.
-
Monitor Progress: Use TLC to monitor the reaction. Prolonged heating after the starting material is consumed can lead to product degradation.
-
Section 2: Troubleshooting the Core Cyclization Reaction
This is where most catastrophic failures occur. We will address these issues based on the symptoms observed during reaction monitoring.
Symptom A: No Reaction or Stalled Conversion
Q3: I've mixed my 2-amino-5-bromoacetophenone and nitrile/amide source with an acid catalyst, but the TLC shows only starting material, even after several hours. What's going wrong?
A3: This common issue points to problems with reaction activation, typically related to the catalyst, temperature, or the presence of inhibitors.
-
Causality & Mechanism: The cyclization to form the quinazoline ring requires an acid catalyst (either Lewis or Brønsted) to activate the carbonyl group for nucleophilic attack by the nitrogen of the second reactant, followed by intramolecular cyclization and dehydration.[3][4] If the catalyst is inactive or the temperature is too low to overcome the activation energy, the reaction will not proceed.
-
Troubleshooting Workflow: The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for a stalled quinazoline synthesis.
Symptom B: Low Yield and Complex Product Mixtures
Q4: My starting material is consumed, but I get a low yield of the desired this compound along with several other spots on the TLC plate. What are these byproducts?
A4: The formation of multiple products indicates that side reactions are competing with or dominating the desired cyclization pathway. The identity of these byproducts depends on the specific reactants and conditions.
-
Causality & Potential Side Reactions:
-
Incomplete Cyclization/Dehydration: The intermediate dihydropyrimidine may be stable under your reaction conditions and fail to aromatize.
-
N-Oxide Formation: If using an oxidative cyclization method or if air is not excluded, the quinazoline nitrogen can be oxidized. This is particularly relevant in metal-catalyzed reactions.[5]
-
Dimerization/Polymerization: Under harsh acidic or high-temperature conditions, starting materials or reactive intermediates can polymerize.
-
Debromination: Reductive conditions or certain catalysts, especially palladium in the presence of a hydrogen source, can lead to the loss of the bromine substituent.
-
The diagram below illustrates the desired pathway versus a potential side reaction pathway leading to an uncyclized intermediate.
Caption: Simplified desired vs. side reaction pathways.
-
Troubleshooting & Optimization:
| Parameter | Recommendation for Improving Yield/Selectivity | Rationale |
| Temperature | Start at the lower end of the literature range. A temperature screen (e.g., 80°C, 100°C, 120°C) can identify the sweet spot where the desired reaction proceeds without significant byproduct formation. | Many side reactions have higher activation energies than the main reaction. Lowering the temperature can improve selectivity.[6] |
| Catalyst | The choice of acid is critical. Compare Brønsted acids (H₃PO₄, p-TsOH) with Lewis acids (BF₃·Et₂O, ZnCl₂).[3][4] | Lewis acids may be more effective at lower temperatures by coordinating more strongly with the carbonyl oxygen, but can also promote degradation if too harsh. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS every 1-2 hours. Quench the reaction as soon as the starting material is consumed. | The desired product may not be stable to the reaction conditions over long periods. |
| Stoichiometry | Ensure precise stoichiometry. A slight excess (1.1-1.2 eq.) of the nitrile or amide component can sometimes drive the reaction to completion. | An incorrect ratio can leave starting material unreacted or lead to side reactions involving an excess reagent. |
Section 3: Post-Reaction Work-up and Purification
A successful reaction can still be ruined by a difficult work-up or purification.
Q5: After quenching my reaction with a base (e.g., aq. NaHCO₃), my product oiled out instead of precipitating as a solid, and it's difficult to extract. How should I handle this?
A5: "Oiling out" is common for organic products that have melting points near room temperature or when residual solvent or impurities are present.
-
Causality: The crude product is not pure enough to crystallize, forming a supersaturated solution or an amorphous oil. The pH of the aqueous layer can also influence the product's physical state.
-
Troubleshooting Steps:
-
Extraction is Key: Do not try to isolate the oil directly. Perform a standard liquid-liquid extraction with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). The product should be much more soluble in the organic layer.
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase, which should help break the emulsion.
-
Drying and Concentration: After extraction, dry the combined organic layers thoroughly with a drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. This should yield a crude solid or a thick oil.
-
Induce Crystallization: Try triturating the resulting crude material with a non-polar solvent like hexanes or diethyl ether. This will often wash away soluble impurities and induce the product to crystallize.
-
Q6: I'm struggling to purify my this compound by column chromatography. It either streaks on the column or co-elutes with an impurity.
A6: Quinazolines are basic heterocycles, and this property can cause issues on standard silica gel.
-
Causality: The basic nitrogen atoms on the quinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat your silica gel. A common method is to add 1-2% triethylamine (NEt₃) or ammonia solution to your eluent system (e.g., Hexanes/Ethyl Acetate). This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.
-
Alternative Stationary Phases: If problems persist, consider using a different stationary phase like neutral alumina or C18-functionalized silica (reverse-phase chromatography).
-
Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization is often a more efficient and scalable purification method than chromatography. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that provides good recovery and purity.
-
Section 4: Validated Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of 4-substituted-2-methylquinazolines.[3][4]
Synthesis of this compound via Acid-Catalyzed Cyclization
-
Reagents & Equipment:
-
2-Amino-5-bromoacetophenone (1.0 eq.)
-
Chloroacetonitrile (1.2 eq.)
-
Anhydrous 1,4-Dioxane
-
Hydrogen Chloride (4M solution in Dioxane) or HCl gas
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath, oil bath
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-bromoacetophenone (e.g., 2.14 g, 10 mmol).
-
Add anhydrous 1,4-dioxane (e.g., 20 mL) and stir to dissolve.
-
Add chloroacetonitrile (e.g., 0.91 g, 12 mmol).
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly bubble anhydrous HCl gas through the solution for 15-20 minutes, or add a 4M solution of HCl in dioxane (e.g., 5 mL, 20 mmol) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture in an oil bath to 80-90°C.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% NEt₃). The reaction is typically complete in 4-8 hours.
-
Once complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Basify the mixture to pH 8-9 by the slow addition of concentrated ammonium hydroxide or saturated sodium bicarbonate solution.
-
A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine.
-
References
-
Zhang, H., et al. (2021). Quinazoline derivatives: synthesis and bioactivities. Molecules, 26(16), 4785. [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(11), 3328. [Link]
-
Wang, X., et al. (2014). Optimization of Synthesis Process of 4-Methylquinazoline. Applied Mechanics and Materials, 513-517, 45-48. [Link]
-
Rana, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 62(21), 9909-9927. [Link]
-
Chen, J., et al. (2018). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 20, 5459-5463. [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014).
-
Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 592. [Link]
-
Kumar, V. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4754-4763. [Link]
-
Pchalek, K., et al. (2005). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions. Tetrahedron, 61(3), 77-84. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. (Accessed Jan 2026). [Link]
-
Chen, W., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(12), 1447. [Link]
-
Al-dujaili, L. H., & Al-Azawi, K. F. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4983. [Link]
Sources
- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Methylquinazoline
Welcome to the technical support center for the bromination of 2-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot experiments, and understand the underlying chemical principles.
The bromination of 2-methylquinazoline can proceed via two distinct pathways, depending on the desired product:
-
Part A: Bromination of the Quinazoline Ring (Electrophilic Aromatic Substitution) , yielding a bromo-substituted quinazoline ring.
-
Part B: Bromination of the 2-Methyl Group (Radical Substitution) , yielding 2-(bromomethyl)quinazoline.
This guide is structured to address both transformations, providing detailed protocols, troubleshooting advice, and mechanistic explanations for each.
Part A: Bromination of the Quinazoline Ring (Electrophilic Aromatic Substitution)
Electrophilic aromatic substitution (EAS) on the quinazoline ring introduces a bromine atom onto the carbocyclic (benzene) portion of the molecule. The regioselectivity of this reaction is governed by the electronic properties of the quinazoline ring system.
Mechanism of Electrophilic Aromatic Bromination
The reaction proceeds through a classic EAS mechanism. A source of electrophilic bromine (Br⁺), often generated from molecular bromine (Br₂) with or without a Lewis acid, is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product.[1][2]
Caption: Workflow for Electrophilic Aromatic Bromination.
Frequently Asked Questions (FAQs) for Ring Bromination
Q1: Where on the quinazoline ring will the bromine atom attach? What determines the regioselectivity?
A1: For quinoline, a closely related heterocycle, electrophilic substitution preferentially occurs at the C5 and C8 positions of the carbocyclic ring. This is because the carbocation intermediates formed by attack at these positions are more stable. In the case of 2-methylquinazoline, the directing effects of the pyrimidine ring and the methyl group will influence the final position of bromination. The pyrimidine ring is generally deactivating, directing electrophiles to the benzene ring. Experimental evidence shows that bromination can occur at the C6 position to yield 6-bromo-2-methylquinazoline. The precise outcome can be sensitive to reaction conditions.
Q2: What are the most common brominating agents for this reaction?
A2: Molecular bromine (Br₂) is a common choice. For less reactive substrates, a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be necessary to polarize the Br-Br bond and increase the electrophilicity of the bromine. N-Bromosuccinimide (NBS) can also be used for electrophilic bromination of electron-rich aromatic compounds, often in a polar solvent like DMF.
Q3: Can I use NBS for ring bromination? I thought it was for benzylic bromination.
A3: Yes, NBS can be used for electrophilic aromatic bromination, particularly for activated or electron-rich aromatic and heteroaromatic rings. The reaction conditions will dictate the outcome. In the absence of radical initiators and in polar solvents, NBS can act as a source of electrophilic bromine.
Troubleshooting Guide: Ring Bromination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Insufficiently activated substrate. 2. Brominating agent is not electrophilic enough. 3. Reaction temperature is too low. | 1. If using Br₂ alone, add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to increase the electrophilicity of the bromine. 2. Increase the reaction temperature. 3. Consider using a more powerful brominating agent. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions are too harsh, leading to substitution at multiple sites. 2. Competing reaction pathways (e.g., radical bromination on the methyl group). | 1. Lower the reaction temperature. 2. Use a milder brominating agent. 3. Ensure the reaction is performed in the dark and without radical initiators to disfavor methyl group bromination. |
| Formation of polybrominated products | 1. Excess of brominating agent. 2. The mono-brominated product is more activated than the starting material. | 1. Use a stoichiometric amount (or a slight excess) of the brominating agent. 2. Add the brominating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor the reaction closely by TLC and stop it once the desired product is formed. |
Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazoline
This protocol is a general guideline based on the synthesis of similar 6-bromoquinazoline derivatives. Optimization may be required.
Materials:
-
2-Methylquinazoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methylquinazoline (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-methylquinazoline.
Part B: Bromination of the 2-Methyl Group (Radical Substitution)
To synthesize 2-(bromomethyl)quinazoline, a selective free-radical bromination at the benzylic position is required. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[3]
Mechanism of Benzylic Bromination with NBS
This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light to generate a small number of radicals. These radicals then react with trace amounts of HBr to form bromine radicals (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylquinazoline to form a resonance-stabilized benzylic radical and HBr.
-
The HBr reacts with NBS to generate a molecule of Br₂.
-
The benzylic radical then reacts with Br₂ to form the desired product, 2-(bromomethyl)quinazoline, and another bromine radical, which continues the chain reaction.
-
-
Termination: The reaction terminates when two radicals combine.
Caption: Radical Chain Mechanism for Benzylic Bromination.
Frequently Asked Questions (FAQs) for Methyl Group Bromination
Q1: Why is NBS preferred over molecular bromine (Br₂) for this reaction?
A1: Using a high concentration of Br₂ can lead to competing electrophilic addition to the quinazoline ring. NBS provides a low, constant concentration of Br₂ through its reaction with HBr generated during the propagation step. This low concentration of Br₂ favors the radical substitution pathway at the benzylic position.[3]
Q2: What is the role of the radical initiator?
A2: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate the initial radicals that start the chain reaction. The choice of initiator can depend on the reaction temperature and solvent. AIBN is a common choice as it decomposes at a convenient rate around 80 °C.
Q3: Which solvents are suitable for this reaction?
A3: Non-polar solvents that are inert to radical reactions are typically used. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, other solvents like cyclohexane or 1,2-dichloroethane are now preferred. It is crucial that the solvent is anhydrous, as water can hydrolyze NBS and the desired product.
Troubleshooting Guide: Methyl Group Bromination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or slow reaction | 1. Inactive or insufficient radical initiator. 2. Low reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen). | 1. Use fresh, purified NBS and initiator. 2. Ensure the reaction is heated to a temperature sufficient for the initiator to decompose (e.g., reflux for CCl₄ with AIBN). 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| Formation of dibrominated product (2-(dibromomethyl)quinazoline) | 1. Use of excess NBS. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents). 2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Bromination on the aromatic ring | 1. Reaction conditions favoring electrophilic substitution (e.g., polar solvent, absence of initiator). 2. High concentration of Br₂. | 1. Ensure a non-polar, anhydrous solvent is used. 2. Use a radical initiator and/or UV light. 3. Use freshly recrystallized NBS to minimize impurities that could lead to Br₂ formation. |
| Low yield and formation of succinimide byproduct | 1. Hydrolysis of NBS and/or the product due to moisture. 2. The product is unstable under the reaction or work-up conditions. | 1. Use anhydrous solvents and reagents. 2. After the reaction, filter off the succinimide byproduct at room temperature before aqueous work-up. 3. Perform the work-up quickly and at low temperatures. |
Experimental Protocol: Synthesis of 2-(Bromomethyl)quinazoline
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Methylquinazoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinazoline (1.0 mmol), N-bromosuccinimide (1.1 mmol), and a catalytic amount of AIBN (0.1 mmol).
-
Add anhydrous carbon tetrachloride (20 mL).
-
Heat the mixture to reflux (around 77 °C for CCl₄) under an inert atmosphere. Initiation with a UV lamp can also be effective.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours. A sign of reaction progress is the solid succinimide floating to the top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(bromomethyl)quinazoline can be purified by recrystallization or column chromatography. Note that this product can be lachrymatory and should be handled with care in a well-ventilated fume hood.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
purification of 4-Bromo-2-methylquinazoline using column chromatography
Welcome to the technical support center for the purification of 4-Bromo-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this heterocyclic compound using column chromatography. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can achieve the highest purity for your compound.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles and common questions that arise when planning the purification of this compound. Understanding the "why" behind your experimental choices is the first step toward a successful separation.
Q1: What makes this compound particularly challenging to purify via standard column chromatography?
A1: The primary challenge stems from the basic nature of the quinazoline core. The nitrogen atoms in the ring can engage in strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[1][2] This interaction can lead to several issues:
-
Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column.
-
Peak Tailing (Streaking): The compound elutes slowly and asymmetrically, resulting in broad bands that overlap with impurities.
-
On-Column Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds.[3]
Q2: How should I select the appropriate stationary phase for this compound?
A2: The choice of stationary phase is critical for a successful purification.[4]
-
Standard Silica Gel (Slightly Acidic): This is the most common and cost-effective choice.[5] However, due to the basicity of this compound, it often requires modification of the mobile phase to achieve good results.
-
Deactivated or "Neutralized" Silica Gel: You can mitigate the acidity of silica gel by pre-treating it or, more commonly, by adding a basic modifier to your mobile phase. Adding a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol to the eluent can neutralize the active acidic sites on the silica, dramatically improving peak shape and recovery for basic compounds like quinazolines.[6]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[2][6] It is available in neutral and basic grades. Basic alumina is often a good first choice to try if significant issues are encountered with silica gel.
Q3: What is the best strategy for selecting a mobile phase (eluent)?
A3: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[6] This Rf value typically provides the optimal balance for separation on a column.
-
Start with a Standard System: A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[7]
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Optimize Polarity:
-
Consider Alternative Solvents: If you cannot achieve good separation with a hexane/ethyl acetate system, try a different solvent combination, such as dichloromethane/methanol.[6]
Part 2: Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the purification of this compound using flash column chromatography.
Step 1: Preliminary TLC Analysis
-
Objective: To determine the optimal solvent system for column chromatography.
-
Method:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three silica gel TLC plates.
-
Develop each plate in a different solvent system. A good starting point is:
-
Plate 1: 80:20 Hexanes:Ethyl Acetate
-
Plate 2: 60:40 Hexanes:Ethyl Acetate
-
Plate 3: 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine (Et₃N)
-
-
Visualize the plates under UV light (254 nm).
-
Select the solvent system that gives your product an Rf of ~0.3 and shows the best separation from impurities. Note if the addition of Et₃N prevents streaking.
-
Step 2: Column Preparation (Slurry Packing)
-
Objective: To create a uniformly packed column bed, which is essential for good separation.[8]
-
Method:
-
Select a column of appropriate size. A general rule is to use 20-50 times the weight of stationary phase to the weight of your crude sample.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry by mixing the silica gel with your initial, low-polarity eluting solvent.[1]
-
Swirl the slurry and quickly pour it into the column. Use a funnel to prevent spillage.[9]
-
Continuously tap the side of the column gently to help the silica pack down evenly and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the column is packed to the desired height. Crucially, never let the solvent level drop below the top of the silica bed. [10]
-
Add a final protective layer of sand on top of the packed silica.
-
Step 3: Sample Loading (Dry Loading)
-
Objective: To apply the sample in a concentrated band for optimal resolution.
-
Method:
-
Dissolve your crude this compound in a minimal amount of a low-boiling-point solvent (like dichloromethane).
-
Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the weight of your crude material.[11]
-
Remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder into an even layer.
-
Step 4: Elution and Fraction Collection
-
Objective: To pass solvents of increasing polarity through the column to separate the compounds.
-
Method:
-
Carefully add your starting eluent to the column.
-
Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.[11] An optimal flow rate is crucial; too fast or too slow can decrease separation efficiency.[10]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by spotting fractions onto a TLC plate as they are collected.
-
If using a gradient, gradually increase the polarity of your eluent (e.g., from 9:1 to 7:3 Hexanes:EtOAc) to elute more polar compounds.
-
Once the desired product has completely eluted, you can flush the column with a highly polar solvent (e.g., pure ethyl acetate or 10% methanol in DCM) to remove any remaining materials.
-
Step 5: Analysis and Compound Isolation
-
Objective: To identify and combine the pure fractions.
-
Method:
-
Develop the TLC plates containing the spotted fractions.
-
Identify the fractions that contain only your pure product.
-
Combine these pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[9]
-
Experimental Workflow Diagram
Caption: A workflow for the purification of this compound.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
Issue 1: My compound is streaking on the TLC plate and I'm getting broad, tailing peaks from the column.
-
Possible Cause: Your compound, being a basic quinazoline, is interacting too strongly with the acidic silica gel.[6]
-
Solution:
-
Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or a few drops of concentrated ammonia to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, preventing the strong interaction and leading to sharper, more symmetrical peaks.[6]
-
Switch Stationary Phase: If the problem persists, switch to a more inert stationary phase like neutral or basic alumina.[6]
-
Issue 2: I have poor separation between my product and an impurity with a very similar Rf value.
-
Possible Cause 1: Inappropriate Solvent System. The current solvent system is not selective enough for this specific separation.
-
Solution: Try a completely different solvent system. For example, if you are using Hexanes/Ethyl Acetate, switch to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with compounds in unique ways and can alter the elution order.[6]
-
-
Possible Cause 2: The Column was Run Too Fast. Insufficient equilibration time between the stationary and mobile phases leads to poor resolution.[10]
-
Solution: Reduce the flow rate. For flash chromatography, this means applying less pressure. A slower flow allows for more theoretical plates, enhancing separation.
-
-
Possible Cause 3: Column Overloading. Too much sample was loaded relative to the amount of silica gel.[6]
-
Solution: Reduce the sample load. The amount of crude material should ideally be 1-2% of the mass of the stationary phase for difficult separations.[6] Alternatively, use a wider column.
-
Issue 3: My compound is not eluting from the column, even after I switch to 100% ethyl acetate.
-
Possible Cause: The compound is highly polar or is strongly adsorbed to the silica gel.
-
Solution:
-
Drastically Increase Polarity: Begin adding a small percentage of methanol (a very polar solvent) to your eluent. Start with 1-2% methanol in dichloromethane or ethyl acetate and gradually increase the concentration.
-
Check for Decomposition: It is possible the compound has degraded on the column.[3] To test this, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in one solvent, then rotate the plate 90 degrees and run it in a second solvent. If a new spot appears that is not on the diagonal, it indicates decomposition.[10]
-
Issue 4: The solvent flow has stopped or become extremely slow.
-
Possible Cause 1: The Column is Packed Too Tightly. Very fine silica particles can impede solvent flow.
-
Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 230-400 mesh for flash chromatography). Repack the column if necessary.
-
-
Possible Cause 2: Crystallization on the Column. The compound or an impurity may have crystallized at the top of the column, blocking flow.[3]
-
Solution: This is difficult to fix. You may need to try and carefully "stir" the top layer of silica with a long pipette to break up the solid.[3] To prevent this, ensure your compound is fully dissolved before loading and avoid using a solvent system in which your compound has very low solubility.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Part 4: Quantitative Data Summary
Understanding solvent properties is key to making informed decisions. The following table lists common chromatography solvents in order of increasing polarity.
| Solvent | Polarity Index (Snyder) | Notes |
| Hexanes / Petroleum Ether | 0.1 | Non-polar, good for initial elution. |
| Toluene | 2.4 | Useful for compounds with aromatic rings. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent. |
| Diethyl Ether | 2.8 | Volatile, use with care. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar co-solvent. |
| Acetone | 5.1 | Stronger polar solvent. |
| Methanol (MeOH) | 5.1 | Very polar, used to elute highly retained compounds. |
| Water | 10.2 | Used in reversed-phase chromatography. |
References
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). SAGE Publications Inc.[Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.[Link]
-
Column Chromatography. Organic Chemistry at CU Boulder.[Link]
-
Performing Column Chromatography. (2023). Professor Dave Explains, YouTube.[Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.[Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.[Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Washington University in St. Louis, Department of Chemistry.[Link]
-
Column chromatography. University of Calgary, Department of Chemistry.[Link]
-
Column Chromatography. (2022). Lisa Nichols, YouTube.[Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). National Institutes of Health (NIH).[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. youtube.com [youtube.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
preventing side reactions in the synthesis of 4-anilinoquinazolines
Welcome to the technical support center for the synthesis of 4-anilinoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of 4-anilinoquinazolines, a cornerstone of many targeted cancer therapies, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will illuminate the mechanistic underpinnings of these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I have a significant amount of unreacted 4-chloroquinazoline starting material. What are the likely causes?
A1: Incomplete conversion is a common issue, often stemming from a few key factors:
-
Insufficiently reactive aniline: Anilines bearing electron-withdrawing groups are less nucleophilic and react more slowly with 4-chloroquinazolines.[1]
-
Steric hindrance: Anilines with bulky ortho substituents may have difficulty approaching the C4 position of the quinazoline ring.
-
Inadequate reaction conditions: The reaction may require higher temperatures, longer reaction times, or the use of a catalyst to proceed to completion. Microwave irradiation has been shown to be effective in driving these reactions to completion, especially with less reactive anilines.
-
Base selection: The choice and amount of base can be critical in scavenging the HCl generated during the reaction, which can otherwise protonate the aniline, rendering it non-nucleophilic.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of my 4-chloroquinazoline. How can I prevent this?
A2: The formation of 4-hydroxyquinazoline is a classic side reaction when water is present in the reaction mixture. To mitigate this:
-
Ensure anhydrous conditions: Use dry solvents and reagents. Consider drying your solvent over molecular sieves prior to use.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Solvent choice: While some protocols successfully employ aqueous solvent mixtures, particularly in microwave-assisted syntheses, for thermally driven reactions, aprotic solvents are generally preferred to minimize hydrolysis.
Q3: My product is contaminated with a high molecular weight impurity. Could this be a dimer?
A3: Dimerization of the 4-chloroquinazoline starting material, though less common, can occur under certain conditions, particularly at high temperatures in the absence of a sufficient excess of the aniline nucleophile. This side reaction involves one molecule of 4-chloroquinazoline acting as a nucleophile towards another. To avoid this:
-
Use an excess of the aniline: A stoichiometric excess of the aniline will favor the desired intermolecular reaction.
-
Control the temperature: Avoid unnecessarily high reaction temperatures.
-
Gradual addition: In some cases, slow addition of the 4-chloroquinazoline to a solution of the aniline and base can minimize its self-reaction.
Q4: I am using a 2,4-dichloroquinazoline as my starting material. How can I ensure selective substitution at the C4 position?
A4: Fortunately, the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic attack than the C2 position. This inherent regioselectivity is due to the greater electron deficiency at C4. For most standard reaction conditions, you will observe preferential substitution at the 4-position.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 4-anilinoquinazolines.
Problem 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Suggested Solution |
| Significant unreacted 4-chloroquinazoline | Poorly reactive aniline (electron-deficient) | Increase reaction temperature, prolong reaction time, or consider using microwave irradiation. A change of solvent to a higher boiling point aprotic solvent may also be beneficial. |
| Steric hindrance from ortho-substituted aniline | Employ more forcing conditions (higher temperature, longer time). In some cases, a palladium-catalyzed Buchwald-Hartwig amination may be a more suitable synthetic route. | |
| Insufficient base | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is used to neutralize the HCl byproduct. | |
| Significant amount of 4-hydroxyquinazoline | Presence of water in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Complex mixture of products | Multiple side reactions occurring | Re-evaluate the reaction conditions. Lowering the temperature may increase selectivity. Ensure proper stoichiometry of reagents. |
Problem 2: Product Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in removing unreacted aniline | Similar polarity of product and starting material | Utilize acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic aniline into the aqueous layer.[2][3] |
| Product co-elutes with impurities during column chromatography | Inappropriate solvent system | Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an oil or difficult to crystallize | Amorphous solid or presence of impurities | Attempt to form a salt (e.g., HCl or mesylate salt) of the 4-anilinoquinazoline, which often have better crystalline properties. Trituration with a suitable solvent can sometimes induce crystallization. |
Visualizing the Reaction and Side Reactions
The Main Reaction Pathway
The desired synthesis of a 4-anilinoquinazoline proceeds through a nucleophilic aromatic substitution mechanism.
Caption: General reaction scheme for 4-anilinoquinazoline synthesis.
Common Side Reaction Pathways
Understanding the pathways of common side reactions is crucial for their prevention.
Caption: Overview of desired reaction and common side reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Anilinoquinazolines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinazoline (1.0 eq), the desired aniline (1.1 - 1.5 eq), and a suitable non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.5 eq).
-
Solvent Addition: Add a dry, aprotic solvent (e.g., isopropanol, n-butanol, or DMF) to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the 4-chloroquinazoline.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by one of the methods outlined in the purification protocol below.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing unreacted basic anilines.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL for a 1g scale reaction). This will extract the basic aniline into the aqueous layer.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Column Chromatography
For non-crystalline products or when acid-base extraction is insufficient.
-
Adsorbent: Prepare a silica gel column using a suitable solvent system. A common starting point for 4-anilinoquinazolines is a mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Elution: Apply the adsorbed product to the top of the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. PubMed. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20). [Link]
-
Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. (n.d.). [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. (n.d.). [Link]
-
High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma. PubMed. (n.d.). [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024, December 20). [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate. (2025, August 6). [Link]
-
Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis. (2023, January 26). [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. (2022, April 7). [Link]
-
Synthesis route to access 4-anilinoquinoline (9). ResearchGate. (n.d.). [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. (2023, January 17). [Link]
-
Quinazoline derivatives & pharmacological activities: a review. SciSpace. (n.d.). [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. (n.d.). [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. (n.d.). [Link]
-
Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. (n.d.). [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025, February 2). [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. JOCPR. (2024, April 29). [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. (n.d.). [Link]
-
Full article: 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Taylor & Francis. (2022, March 30). [Link]
-
Acid–base extraction. Wikipedia. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. (n.d.). [Link]
-
Acid-Base Extraction. (n.d.). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-methylquinazoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinazoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up production of this important heterocyclic intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Overview of the Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved via a multi-step route that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable pathway involves three key stages:
-
Cyclization: Formation of the 2-methylquinazolin-4(3H)-one core from an appropriate anthranilate precursor.
-
Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-2-methylquinazoline intermediate.
-
Bromination: Introduction of the bromine atom at the 4-position, typically via a nucleophilic substitution reaction.
This guide will focus on the challenges associated with this primary pathway.
Caption: Common synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: Cyclization to 2-Methylquinazolin-4(3H)-one
Question 1: My cyclization reaction from 2-aminobenzonitrile and acetic anhydride is sluggish and gives a low yield. What are the likely causes?
Answer: This is a common issue often related to incomplete reaction or side product formation. Let's break down the potential causes and solutions.
-
Causality: The reaction proceeds via an initial acylation of the amino group to form an acetamido intermediate, followed by an acid-catalyzed intramolecular cyclization. Insufficient acid or inadequate temperature can stall the reaction at the intermediate stage. Conversely, excessively high temperatures for prolonged periods can lead to degradation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the 2-aminobenzonitrile is pure and the acetic anhydride has not hydrolyzed to acetic acid. Use fresh reagents for best results.
-
Catalysis: While this reaction can proceed without an explicit catalyst, trace amounts of acid are necessary. The presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) can significantly improve the rate and yield of the cyclization step.
-
Temperature & Reaction Time: The optimal temperature is typically at reflux. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. A common scale-up issue is inefficient heat transfer in large reactors; ensure the internal temperature reaches the target.
-
In-Process Control (IPC): Develop a clear IPC method. A typical TLC system would be Dichloromethane:Methanol (95:5). The product, being more polar, will have a lower Rf than the starting material. Run a co-spot (a lane with both starting material and reaction mixture) to confirm identity.
-
Question 2: During work-up, my product precipitates as a fine, difficult-to-filter solid. How can I improve the isolation?
Answer: Poor crystal morphology is a frequent challenge during scale-up.
-
Causality: Rapidly crashing the product out of solution by adding a large volume of anti-solvent (like water) or drastically changing the pH leads to the formation of very small, amorphous particles.
-
Troubleshooting Steps:
-
Controlled Precipitation: After reaction completion, cool the mixture slowly to room temperature to allow for gradual crystallization.
-
Anti-Solvent Addition: Add the anti-solvent (e.g., water) slowly, with vigorous stirring, to the reaction mixture. Adding the reaction mixture to the anti-solvent often results in shock-cooling and fine particle formation.
-
"Seeding": If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution as it cools to promote the growth of larger, more uniform crystals.
-
Solvent Selection: Consider a recrystallization step. Solvents like ethanol, isopropanol, or ethyl acetate are good candidates for obtaining high-purity, crystalline 2-methylquinazolin-4(3H)-one.
-
Stage 2: Chlorination to 4-Chloro-2-methylquinazoline
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) results in a dark, tarry mixture and a low yield of the desired product. Why is this happening?
Answer: This is a critical and often problematic step. The formation of dark, intractable mixtures usually points to thermal decomposition or side reactions.
-
Causality: Phosphorus oxychloride is a highly reactive chlorinating agent. The reaction is exothermic and generates HCl gas. Without proper temperature control, the reaction temperature can run away, leading to charring and decomposition of the quinazolinone ring. Furthermore, residual moisture in the starting material will react violently with POCl₃, contributing to decomposition.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure your 2-methylquinazolin-4(3H)-one is thoroughly dried before addition to POCl₃. Any residual water will quench the reagent and contribute to the exotherm.
-
Temperature Control: This is the most critical parameter. The reaction should be heated gradually. On a large scale, this means using a reactor with good heat transfer capabilities and a reliable temperature probe. A typical temperature range is 80-110 °C. Do not exceed 120 °C.
-
Reagent Stoichiometry: While POCl₃ is often used as both reagent and solvent, using an excessive amount can make removal difficult. A common ratio is 5-10 volumes of POCl₃ relative to the starting material. Some protocols recommend using a high-boiling inert solvent like toluene or xylene with a slight excess of POCl₃ (e.g., 1.5-2.0 equivalents).
-
Controlled Quenching: The work-up is hazardous. The reaction mixture must be cooled significantly (to at least room temperature) before being quenched by slowly adding it to ice-water or a cold, dilute basic solution (e.g., sodium bicarbonate). Never add water to the hot POCl₃ mixture. This process should be done in a well-ventilated fume hood due to the vigorous evolution of HCl gas.
-
Question 4: After quenching the POCl₃, I have trouble extracting my product into an organic solvent. What's wrong?
Answer: The product, 4-chloro-2-methylquinazoline, can become protonated under acidic quench conditions, rendering it water-soluble.
-
Causality: The quinazoline nitrogen atoms are basic. In the highly acidic conditions of the quench (from HCl and excess POCl₃ hydrolysis), the product forms a hydrochloride salt, which has high aqueous solubility.
-
Troubleshooting Steps:
-
Basify Before Extraction: After the initial quench onto ice, slowly and carefully add a base (e.g., 10M NaOH, Na₂CO₃ solution) until the aqueous layer is basic (pH 8-9). This will neutralize the hydrochloride salt, converting the product back to its free base form, which is soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or toluene.
-
Monitor pH: Use pH paper or a pH meter to ensure the aqueous layer has been sufficiently basified before performing the extraction.
-
Solvent Choice: Dichloromethane is often an excellent choice for extracting the free base due to its high density and volatility.
-
Stage 3: Bromination to this compound
Question 5: I am attempting a nucleophilic substitution on 4-chloro-2-methylquinazoline with HBr in acetic acid, but the reaction is incomplete and I isolate a mixture of starting material and product. How can I drive it to completion?
Answer: This reaction is a nucleophilic aromatic substitution (SNAᵣ). The C4 position of the quinazoline ring is highly activated towards nucleophilic attack.[1] However, achieving full conversion requires optimizing several factors.
-
Causality: The chloride at the C4 position is a good leaving group, but bromide is also a leaving group. The reaction is reversible to some extent. Driving it to completion requires pushing the equilibrium forward. The key factors are temperature, reaction time, and the concentration of the bromide nucleophile.
-
Troubleshooting Steps:
-
Increase Temperature: This reaction often requires elevated temperatures, sometimes refluxing in glacial acetic acid (b.p. ~118 °C), to proceed at a reasonable rate.
-
Use a High Concentration of Bromide: Employing a reagent like 33% HBr in acetic acid provides a high concentration of the nucleophile. Alternatively, using a salt like sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable solvent (e.g., acetonitrile, DMF) can also be effective.
-
Removal of HCl: If the reaction generates HCl, its removal could theoretically help drive the equilibrium. However, in practice, using a large excess of the bromide source is the more common industrial strategy.
-
Reaction Monitoring (IPC): Use HPLC or GC to monitor the disappearance of the 4-chloro starting material. Continue heating until the starting material is consumed to an acceptable level (e.g., <1%).
-
Caption: Decision tree for troubleshooting incomplete bromination.
Data Summary and Protocols
Table 1: Typical Reagent Stoichiometry and Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1. Cyclization | 2-Aminobenzonitrile | Acetic Anhydride (3-5 eq.) | Acetic Acid | 110-120 | 4-8 | 85-95% |
| 2. Chlorination | 2-Methylquinazolin-4(3H)-one | POCl₃ (5-10 vol) | None or Toluene | 100-110 | 3-6 | 80-90% |
| 3. Bromination | 4-Chloro-2-methylquinazoline | HBr in AcOH (33%) or NaBr (3 eq.) | Acetic Acid | 110-120 | 6-12 | 75-85% |
Experimental Protocol: Chlorination of 2-Methylquinazolin-4(3H)-one
Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching step is highly exothermic and releases HCl gas.
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a temperature probe.
-
Drying: Charge the flask with 2-methylquinazolin-4(3H)-one (50.0 g, 0.312 mol). Ensure the material is dry (<0.5% water content).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 250 mL, 2.68 mol) to the flask at room temperature.
-
Heating: Begin stirring and slowly heat the mixture to 105-110 °C. The solid will gradually dissolve. Maintain this temperature and monitor the reaction by TLC or HPLC.
-
Monitoring (IPC): Prepare a sample for IPC by taking a small aliquot (~0.1 mL) and quenching it carefully in a vial containing ice and ethyl acetate. Spot the organic layer on a TLC plate (Hexane:Ethyl Acetate 7:3). The product will have a higher Rf than the starting material. The reaction is typically complete in 4-6 hours.
-
Cooling & Distillation: Once complete, cool the reaction mixture to 40-50 °C. Remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial for minimizing the violence of the subsequent quench.
-
Quenching: Prepare a separate 2 L beaker containing crushed ice (500 g). Slowly and carefully , add the cooled reaction mixture dropwise to the ice with vigorous stirring. The temperature of the quench mixture should be maintained below 20 °C.
-
Basification & Extraction: Once the addition is complete, slowly add 10 M aqueous NaOH until the pH of the mixture is 8-9. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chloro-2-methylquinazoline as a solid.
References
-
Al-Subaie, A. M., & Al-Salim, N. I. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 765373. [Link]
-
Connolly, D. J., & Cusack, D. (2012). Scale-up of organic reactions using microwave heating. Organic Process Research & Development, 16(7), 1229-1233. (Note: While a specific paper on this exact synthesis scale-up might not be available, this reference discusses general principles of microwave heating for scale-up which can be relevant for overcoming high-temperature requirements). A general search points to the journal: [Link]
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 276. [Link]
-
de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2977. [Link]
-
Matias, D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8964. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sources
stability issues of 4-Bromo-2-methylquinazoline under different storage conditions
Technical Support Center: 4-Bromo-2-methylquinazoline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability and handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1][2][3] To further minimize potential degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2] This is a common practice for halogenated heterocyclic compounds to prevent slow reactions with atmospheric moisture and oxygen over extended periods.
Q2: How should I handle the compound during routine laboratory use?
A2: To maintain the integrity of this compound, it is crucial to minimize its exposure to atmospheric moisture and light.[4] When not in use, ensure the container is securely sealed.[5][6][7] For weighing and transferring, it is best practice to work in a well-ventilated area or a fume hood.[7][8] Avoid leaving the container open on the bench for extended periods.
Q3: What solvents are recommended for preparing stock solutions?
A3: While specific solubility data is limited, related compounds show solubility in chloroform and methanol.[1] For stock solutions, high-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally suitable. However, the stability of quinazoline derivatives in DMSO can be variable, with some showing instability.[9] It is advisable to prepare fresh solutions for sensitive experiments or to conduct a preliminary stability study in your chosen solvent. For aqueous applications, the pH of the solution will be a critical factor in the compound's stability.[10][11][12]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section provides solutions to common problems that may arise during the use of this compound, potentially linked to its stability.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C, protected from light.[1][2][3]
-
Assess Age and Purity: Consider the age of the compound. If it is old or has been handled frequently, its purity may be compromised. It may be necessary to re-analyze the purity of your stock material using techniques like HPLC or NMR.
-
Evaluate Solution Stability: If you are using a stock solution, consider when it was prepared. For sensitive applications, it is best to use freshly prepared solutions. Some quinazoline derivatives have shown limited stability in certain solvents like DMSO.[9]
-
Problem 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
-
Potential Cause: Degradation of this compound into one or more new products. A likely degradation pathway is hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatography peaks.
-
Explanation of Causality: The C4 position of the quinazoline ring is susceptible to nucleophilic attack. In the presence of water, this compound can undergo hydrolysis, replacing the bromine atom with a hydroxyl group. This would result in the formation of 2-methylquinazolin-4(3H)-one. This reaction can be accelerated by non-neutral pH conditions.[11][14]
Problem 3: Gradual color change of the solid compound or its solutions.
-
Potential Cause: This could be indicative of slow degradation, possibly due to oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Protect from Light: If not already done, immediately protect the compound and its solutions from light.[4] Store in amber vials or wrap containers with aluminum foil.
-
Inert Atmosphere: For long-term storage of the solid, consider transferring it to a vial under an inert atmosphere (argon or nitrogen) to minimize oxidation.[1][2]
-
Purity Check: A color change is a strong indicator of impurity. It is advisable to re-check the purity of the material before use.
-
Stability Assessment Protocols
For critical applications, it is recommended to perform in-house stability studies. Below are outline protocols for assessing thermal and photostability.
Protocol 1: Thermal Stability Assessment
This protocol provides a framework for evaluating the thermal stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a solution of this compound in your solvent of choice at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Distribute the solution into several amber HPLC vials.
-
Time Zero Analysis: Immediately analyze one vial using a validated stability-indicating HPLC method to determine the initial purity and peak area.
-
Incubation: Store the remaining vials at your desired test temperatures (e.g., room temperature (20-25°C) and an elevated temperature like 40°C).
-
Time Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove a vial from each temperature condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks. A significant decrease in the main peak area or the growth of new peaks indicates degradation.
Protocol 2: Photostability Assessment (based on ICH Q1B Guidelines)
This protocol outlines a basic procedure to assess the photostability of this compound solutions.[13][15]
-
Sample Preparation: Prepare a solution of the compound in the desired solvent. Aliquot into two sets of vials: one set in clear glass and another in vials wrapped in aluminum foil (dark control).
-
Exposure: Place both sets of vials in a photostability chamber. Expose them to a light source that provides both visible and UV radiation. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][15][16]
-
Analysis: After the exposure period, analyze the samples from both the clear and foil-wrapped vials, along with a time-zero sample, by HPLC.
-
Evaluation: Compare the chromatograms. Significant degradation in the light-exposed sample compared to the dark control and the time-zero sample indicates photolability.
Caption: Workflow for assessing the photostability of this compound.
Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes recommended storage conditions based on best practices for related compounds.
| Condition | Solid State | In Solution (Aprotic Solvents) | In Solution (Aqueous) |
| Temperature | 2-8°C[1][2][3] | 2-8°C (long-term), Room Temp (short-term) | 2-8°C |
| Light | Protect from light[4] | Protect from light[4] | Protect from light[4] |
| Atmosphere | Inert gas recommended[1][2] | Tightly sealed | Tightly sealed, consider pH |
| Moisture | Avoid | Use anhydrous solvents | Buffer to a stable pH |
References
-
PubChem. 6-Bromo-4-methylquinazoline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromoquinazoline. National Center for Biotechnology Information. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
ResearchGate. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]
-
ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
RD Laboratories. Photostability. [Link]
-
YouTube. Hydrolysis of p-bromoacetanilide practical organic chemistry - clinical-2 off-semester. [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
MDPI. Structure Determination, Mechanical Properties, Thermal Stability of Co2MoB4 and Fe2MoB4. [Link]
-
Environmental Health and Safety. Chemical Storage Guidelines. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Q1 Scientific. Photostability testing theory and practice. [Link]
-
ResearchGate. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
University of Colorado. Chemical Storage. [Link]
-
Connect Journals. COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. [Link]
-
RSC Publishing. The influence of pH on the stability of antazoline: kinetic analysis. [Link]
-
AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
PubChem. 4-Bromo-2-methylaniline. National Center for Biotechnology Information. [Link]
-
MIT EHS. Chemicals. [Link]
-
PubChem. 4-Methylquinazoline. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-(chloromethyl)-4-methylquinazoline | 109113-72-6 [chemicalbook.com]
- 2. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chemicals – EHS [ehs.mit.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. q1scientific.com [q1scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. rdlaboratories.com [rdlaboratories.com]
Technical Support Center: Resolving Poor Solubility of 4-Bromo-2-methylquinazoline
Welcome to the technical support center for handling and utilizing 4-Bromo-2-methylquinazoline in your research. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile heterocyclic building block. Here, we provide in-depth, practical solutions and troubleshooting workflows to ensure its successful application in your synthetic endeavors.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound possesses a rigid, fused aromatic ring system. Such structures often exhibit high crystal lattice energy, making them challenging to dissolve in common organic solvents. The presence of the bromine atom and the methyl group modifies the polarity and intermolecular interactions compared to the parent quinazoline core. While specific solubility data is not extensively published, we can infer its behavior based on related quinazoline derivatives.[1][2][3] Generally, these compounds are sparingly soluble in non-polar solvents and may require polar aprotic or heated solvent systems for effective dissolution.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: My this compound is not dissolving in my reaction solvent at room temperature. What is the first thing I should try?
A1: The initial and most straightforward step is to gently heat the mixture. Many organic compounds, especially crystalline solids like quinazoline derivatives, show a significant increase in solubility with temperature.[4] Use a stirrer hotplate and gradually increase the temperature, observing for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your other reagents.
Q2: I've heated the mixture, but the solubility is still poor. What's my next step?
A2: If heating alone is insufficient, the next logical step is to consider a different solvent or a co-solvent system. The principle of "like dissolves like" is a good starting point. Given the structure of this compound, polar aprotic solvents are often a good choice. Consider solvents like DMF, DMSO, or NMP. Alternatively, adding a co-solvent can modulate the polarity of your reaction medium to better match the solute.[5][6]
Q3: Can I use sonication to aid dissolution?
A3: Yes, sonication is an excellent technique to try, especially for kinetically slow dissolution processes. The high-frequency sound waves create cavitation bubbles, and their collapse can break apart solid agglomerates, increasing the surface area available for solvation.[4] It can often be used in conjunction with gentle heating.
Q4: My compound dissolves upon heating but precipitates out when the reaction mixture cools. How can I prevent this?
A4: This is a common issue indicating that the reaction temperature is crucial for maintaining solubility. If the reaction can be run at an elevated temperature, this may not be a problem. However, if the reaction needs to be cooled for workup or other steps, you may need to reconsider your solvent system. A solvent system that provides adequate solubility at a lower temperature, or a higher volume of the current solvent, may be necessary.[4] It's a balance between reaction concentration and solubility.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a structured path to identifying the optimal conditions for your reaction.
Caption: A stepwise decision-making workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid assessment of suitable solvents using a minimal amount of your valuable compound.
Objective: To identify a suitable solvent or solvent system for this compound at a target concentration.
Materials:
-
This compound
-
A selection of candidate solvents (see Table 1)
-
Small vials (e.g., 1-2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Heat gun or hot plate
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into each of several labeled vials.
-
Solvent Addition: To each vial, add a calculated volume of a different solvent to achieve your target reaction concentration (e.g., 0.1 M).
-
Room Temperature Assessment:
-
Cap the vials and vortex for 1-2 minutes.
-
Stir at room temperature for 15-30 minutes.
-
Visually inspect for dissolution. Note any solvents that fully or partially dissolve the compound.
-
-
Heating and Sonication:
-
For vials where the compound is not fully dissolved, gently heat the mixture while stirring. Increase the temperature in increments (e.g., to 40 °C, 60 °C, 80 °C), being careful not to exceed the solvent's boiling point.
-
If heating is not fully effective, place the vial in a sonicator bath for 10-15 minutes, with or without heating.
-
-
Observation and Selection: Record the solvent and conditions (temperature, sonication) that lead to complete dissolution. Also, note if the compound precipitates upon cooling to room temperature. The ideal solvent will dissolve your compound under the mildest conditions possible that are compatible with your planned reaction.
Data Presentation
Table 1: Candidate Solvents for Screening
The choice of solvent is critical. The following table provides a list of common organic solvents with varying polarities that are good starting points for your screening protocol.
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | Aromatic Hydrocarbon | 111 | 2.4 | Good for non-polar to moderately polar compounds; often used in cross-coupling. |
| Dichloromethane (DCM) | Halogenated | 40 | 9.1 | A versatile, but low-boiling solvent. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.6 | A good general-purpose polar aprotic solvent. |
| Acetonitrile (MeCN) | Nitrile | 82 | 37.5 | A polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 36.7 | A high-boiling polar aprotic solvent, very effective for many heterocycles. |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 189 | 46.7 | A highly polar aprotic solvent with excellent solvating power.[1] |
| 1,4-Dioxane | Ether | 101 | 2.2 | A moderately polar ether, often used in heated reactions. |
| Ethanol (EtOH) / Water mixtures | Protic | Variable | Variable | A co-solvent system can be effective for some quinazoline syntheses.[2] |
Advanced Strategies
If standard solvent screening and heating are insufficient, consider these more advanced techniques:
-
Co-solvency: As mentioned, using a mixture of solvents can fine-tune the polarity of the medium. For example, a small amount of DMF or DMSO in a less polar solvent like toluene can dramatically increase solubility.[6]
-
pH Adjustment: While less common in anhydrous organic reactions, if your reaction conditions are aqueous or protic, the basic nitrogen atoms in the quinazoline ring can be protonated with an acid. The resulting salt will have significantly higher solubility in polar solvents. This is more applicable to workup procedures or specific reaction types.
-
Use of Additives: In some cases, solubilizing agents or phase-transfer catalysts can be employed, although this will depend heavily on the specific reaction being performed.[4]
By following this structured approach, you can efficiently overcome the solubility challenges associated with this compound and proceed with your synthesis with confidence.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2017, May 18). Best solvent to synthesis quinazolinone derivative with microwave? Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
Reddit. (2021, August 23). Precursors do not dissolve in solvent during reaction - is it a bad thing or to be expected. Retrieved from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-methylquinazoline-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]
Sources
identifying and characterizing unexpected byproducts in 4-Bromo-2-methylquinazoline reactions
Welcome to the technical support center for reactions involving 4-Bromo-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges and provide in-depth troubleshooting strategies for identifying and characterizing unexpected byproducts. Our approach is rooted in mechanistic principles to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts I might encounter in my reactions with this compound?
A1: Based on the reactivity of the 4-haloquinazoline scaffold, you are most likely to encounter byproducts arising from four main pathways:
-
Hydrolysis: Formation of 2-methylquinazolin-4(3H)-one.
-
Dehalogenation: Formation of 2-methylquinazoline.
-
Homocoupling: Dimerization to form 4,4'-bis(2-methylquinazoline), especially in palladium-catalyzed reactions.
-
Secondary Reaction with Amine Nucleophiles: Formation of bis(2-methylquinazolin-4-yl)amine if the nucleophile is a primary amine.
Troubleshooting Guide: In-depth Analysis of Unexpected Byproducts
Issue 1: Formation of a Precipitate Insoluble in My Desired Solvent - Suspected Hydrolysis to 2-methylquinazolin-4(3H)-one
Symptoms:
-
Formation of a white or off-white solid that has poor solubility in common organic solvents like dichloromethane or ethyl acetate.
-
The mass spectrum shows a molecular ion peak corresponding to a mass of approximately 160.06 g/mol .[1]
-
The ¹H NMR spectrum shows a disappearance of the characteristic aromatic pattern of the 4-bromo-substituted ring and may show broad peaks due to tautomerization and/or intermolecular hydrogen bonding.
Causality and Mechanism:
The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack. Trace amounts of water in your reaction mixture can act as a nucleophile, leading to the formation of 2-methylquinazolin-4(3H)-one, which is often observed as its more stable tautomer, 2-methylquinazolin-4-ol.[2] The reaction proceeds via a nucleophilic aromatic substitution (SNAE) mechanism.
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Control Reaction Temperature | Lowering the reaction temperature can disfavor the hydrolysis pathway relative to the desired reaction with a less reactive nucleophile. |
| Use a Non-Nucleophilic Base | If a base is required, use a sterically hindered, non-nucleophilic base like proton sponge or DBU to avoid introducing hydroxide ions. |
Characterization Protocol for 2-methylquinazolin-4(3H)-one:
-
Isolation: Isolate the precipitate by filtration. Wash with a non-polar solvent (e.g., hexanes) to remove any organic-soluble impurities.
-
Solubility Testing: Test the solubility in a range of solvents (e.g., DMSO, hot methanol) to find a suitable medium for analysis.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): Look for characteristic peaks of the quinazolinone core and the methyl group. The NH proton may appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): Expect a carbonyl carbon signal around 160-165 ppm.
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ ion at m/z 161.07.
-
FTIR: A strong C=O stretch will be present around 1680 cm⁻¹.
-
Issue 2: A Significant Amount of a Lower Molecular Weight Byproduct is Detected - Suspected Dehalogenation
Symptoms:
-
GC-MS or LC-MS analysis shows a peak with a molecular weight corresponding to 2-methylquinazoline (approx. 144.17 g/mol ).[3]
-
The desired product yield is lower than expected, with a significant amount of a more mobile spot on TLC.
Causality and Mechanism:
Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction for aryl halides, particularly in the presence of a palladium catalyst and a hydrogen source.[4] The hydrogen source can be a solvent (like isopropanol), an amine, or even trace water. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a reductive step that replaces the bromine with a hydrogen.
Mitigation Strategies:
| Strategy | Rationale |
| Use a High-Purity Palladium Catalyst | Some palladium sources can contain impurities that promote dehalogenation. |
| Choose a Bulky Ligand | In palladium-catalyzed reactions, using a bulky phosphine ligand can disfavor the dehalogenation pathway. |
| Avoid Reductive Solvents/Reagents | If possible, avoid solvents that can act as hydrogen donors, such as isopropanol or formic acid, unless they are essential for the reaction. |
Characterization Protocol for 2-methylquinazoline:
-
Isolation: The dehalogenated product is often more soluble in organic solvents than the starting material. It can typically be isolated by column chromatography.
-
Spectroscopic Analysis:
-
¹H NMR (CDCl₃): The aromatic region will show a simplified pattern compared to the starting material due to the increased symmetry.
-
¹³C NMR (CDCl₃): The number of aromatic signals will be reduced.
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ ion at m/z 145.08.
-
Issue 3: A High Molecular Weight Byproduct is Observed in Palladium-Catalyzed Reactions - Suspected Homocoupling
Symptoms:
-
LC-MS analysis reveals a peak with a mass corresponding to 4,4'-bis(2-methylquinazoline) (approx. 286.33 g/mol ).
-
The byproduct is often less soluble than the desired product and may co-elute with it during chromatography.
Causality and Mechanism:
Homocoupling of aryl halides is a well-known side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions.[5] It occurs when two molecules of the aryl halide react with each other instead of with the desired coupling partner. This is often favored at higher temperatures and catalyst loadings. The mechanism involves the formation of a diarylpalladium(II) intermediate, which then undergoes reductive elimination to form the biaryl product.
Mitigation Strategies:
| Strategy | Rationale |
| Lower Catalyst Loading | Use the minimum amount of palladium catalyst necessary to achieve a reasonable reaction rate. |
| Control Reaction Temperature | Running the reaction at a lower temperature can reduce the rate of homocoupling. |
| Use an Appropriate Ligand | Electron-rich and bulky ligands can often suppress homocoupling. |
| Slow Addition of the Aryl Halide | In some cases, adding the this compound slowly to the reaction mixture can minimize its concentration and thus disfavor dimerization. |
Characterization Protocol for 4,4'-bis(2-methylquinazoline):
-
Isolation: Due to its likely poor solubility, the homocoupled product may precipitate from the reaction mixture. It can also be isolated by careful column chromatography.
-
Spectroscopic Analysis (Predicted):
-
¹H NMR (DMSO-d₆): The spectrum would be expected to be complex due to restricted rotation around the C4-C4' bond, but should integrate to the correct number of protons.
-
¹³C NMR (DMSO-d₆): A larger number of aromatic signals would be expected compared to the starting material.
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ ion at m/z 287.13.
-
Issue 4: Formation of a Dimeric Byproduct in Reactions with Primary Amines - Suspected bis(2-methylquinazolin-4-yl)amine Formation
Symptoms:
-
In reactions with primary amines, a byproduct with a mass corresponding to the addition of two quinazoline units to the amine nitrogen is observed by LC-MS.
-
The reaction appears sluggish, and the desired mono-substituted product is contaminated with a higher molecular weight species.
Causality and Mechanism:
The initial product of the nucleophilic substitution of this compound with a primary amine is a secondary amine. This product is itself a nucleophile and can react with another molecule of this compound to form a tertiary amine, in this case, a bis(2-methylquinazolin-4-yl)amine. This is more likely to occur if the primary amine is used in a stoichiometric amount or if the reaction is run for an extended period at high temperatures.
Mitigation Strategies:
| Strategy | Rationale |
| Use an Excess of the Primary Amine | Using a large excess of the primary amine will statistically favor the formation of the mono-substituted product. |
| Control Reaction Time | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent the secondary reaction. |
| Lower Reaction Temperature | Running the reaction at a lower temperature will decrease the rate of the second substitution more than the first. |
Characterization Protocol for bis(2-methylquinazolin-4-yl)amine:
-
Isolation: This byproduct can be challenging to separate from the desired product. Careful column chromatography or preparative HPLC may be required.
-
Spectroscopic Analysis (Predicted):
-
¹H NMR (CDCl₃): The spectrum would show signals for two 2-methylquinazoline units and the remaining proton on the amine nitrogen (if applicable).
-
¹³C NMR (CDCl₃): The spectrum would be consistent with the presence of two quinazoline moieties.
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ ion corresponding to the mass of the specific bis-adduct.
-
Visualizing Reaction Pathways
Byproduct Formation Pathways
Caption: Potential reaction pathways for this compound.
Analytical Workflow for Byproduct Identification
Sources
- 1. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleophilic Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinazoline Derivatives with a Focus on 4-Bromo-2-methylquinazoline
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of various quinazoline derivatives, with a particular focus on the anticipated profile of 4-Bromo-2-methylquinazoline. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) of related halogenated and methylated quinazolines. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, supported by experimental data from analogous derivatives and detailed protocols for key biological assays.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif has proven to be a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of several FDA-approved drugs containing the quinazoline core, including anticancer agents like Gefitinib and Erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR).[1][4] The biological activity of quinazoline derivatives can be finely tuned by introducing different substituents at various positions on the bicyclic ring system.[2][3]
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinazoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases, such as EGFR and VEGFR, which are crucial for tumor growth and proliferation.[4] The general mechanism of action for many anticancer quinazolines involves their competition with ATP at the kinase domain of these receptors, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[5]
Structure-Activity Relationship Insights:
The anticancer activity of quinazolines is highly dependent on the nature and position of substituents on the ring. For instance, substitutions at the 4-position with anilino groups are a common feature in many potent EGFR inhibitors.[5] The presence of a methyl group at the 2-position and a halogen, such as bromine, on the benzene ring can significantly influence the compound's potency and selectivity.[6] Halogens are known to enhance the lipophilicity of molecules, which can improve cell membrane permeability and target engagement.[7]
Table 1: Comparative Anticancer Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | Various | ~0.015-0.5 | [1] |
| Erlotinib | Various | ~0.02-2 | [1] |
| Quinazolinone derivative 7j | DU-145 (Prostate) | 0.05 | [6] |
| Quinazoline derivative 6 | A-431 (Skin) | 0.034 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10] It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.
Principle:
Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period, typically 72 hours.[11]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Visualization: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Antimicrobial Activity: A Renewed Avenue for Quinazoline Scaffolds
In addition to their anticancer properties, quinazoline derivatives have emerged as a promising class of antimicrobial agents.[1][12] With the rise of antibiotic resistance, there is a pressing need for novel chemical scaffolds that can effectively combat pathogenic microorganisms.
Structure-Activity Relationship Insights:
The antimicrobial activity of quinazolines is influenced by the substitution pattern on the heterocyclic ring.[1] Studies have shown that the presence of a methyl group at the 2-position and a halogen atom on the benzene ring can enhance antibacterial and antifungal activities.[12] For instance, certain 2-methyl-3-substituted quinazolin-4-ones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[12] It is therefore reasonable to hypothesize that this compound could possess noteworthy antimicrobial properties.
Table 2: Comparative Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo quinazoline KC-10 | S. aureus | - | [13] |
| Quinazolin-5-one derivatives | Gram (+ve) and Gram (-ve) | Potent activity | [14] |
| Quinazolinone derivative A-2 | E. coli | - | [15] |
| Quinazolinone derivative A-3 | A. niger | - | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17]
Principle:
A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of microbial growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[17]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as DMSO, to prepare a stock solution of known concentration.[18]
-
Serial Dilution: Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16] Dilute the standardized inoculum in the broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the diluted microbial suspension.[16] Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent in which no turbidity is observed.[17]
Visualization: Workflow for Broth Microdilution Assay
Caption: A simplified workflow of the broth microdilution assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain quinazoline derivatives have also been investigated for their anti-inflammatory properties.[19][20] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The development of novel anti-inflammatory agents is therefore of significant interest.
Structure-Activity Relationship Insights:
The anti-inflammatory activity of quinazolines is also dependent on their substitution patterns.[19] For example, some 2-methyl quinazolinone derivatives have been shown to possess analgesic and anti-inflammatory activities.[20] The introduction of a bromo substituent on the quinazoline ring has been reported to yield compounds with potent anti-inflammatory effects.[21] This suggests that this compound could be a candidate for investigation as an anti-inflammatory agent.
Table 3: Comparative Anti-inflammatory Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| 2-Methyl quinazolinone derivative 5 | Analgesic activity | 65 ± 0.79% at 2h at 20 mg/kg | [20] |
| Quinazoline derivative 6 | TPA-induced inflammation | 5 times more potent than ibuprofen | [8] |
| Quinazolinone derivatives | Inhibition of COX-2, IL-1β, iNOS, TNF-α | Good to excellent inhibition | [19] |
Conclusion and Future Directions
The quinazoline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While specific experimental data for this compound is not extensively documented in the current literature, the analysis of structure-activity relationships of analogous compounds strongly suggests its potential as a bioactive molecule.
The presence of a methyl group at the 2-position and a bromo substituent at the 4-position on the quinazoline ring are features that have been associated with enhanced biological activity in related derivatives. Future research should focus on the synthesis of this compound and its comprehensive biological evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the specific therapeutic potential of this compound and furthering our understanding of the structure-activity relationships within the diverse family of quinazoline derivatives.
References
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 18(16), 1367-1385.
- Tep-opas, I., et al. (2022).
- Ahmad, I., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 819-843.
- Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
- Kumar, A., & Aggarwal, N. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(42), 11463-11488.
- Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC advances, 7(87), 55268-55289.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.).
- Rastegari, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Patel, K., & Shah, V. H. (2015). Synthesis and antimicrobial activity of some new pyrazolo quinazoline derivatives. Latin American applied research, 45(3), 157-163.
- Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(2), 1045-1080.
- Alagarsamy, V., et al. (2022).
- Eissa, M. O. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 9(6), 59-67.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Asif, M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021.
- Assay Guidance Manual. (2013). Cell Viability Assays.
- Alagarsamy, V., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1530.
- Jourdan, J. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of medicinal chemistry, 60(24), 10078-10095.
- Stavitskyi, V. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 567-577.
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io.
- Tapalskiy, D. V., & Bilskiy, I. Y. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(2), 323-328.
- Mphahlele, M. J., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11822.
- Rivera-Mancilla, E., et al. (2024).
- Asif, M. (2023). Recent advances in the biological activity of quinazoline. World Journal of Pharmaceutical Research, 12(4), 133-146.
- Asif, M. (2014). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES.
- The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
- Kumari, M. (2021). BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. International Journal of Research and Analytical Reviews, 8(2), 565-569.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
A Comprehensive Spectroscopic Validation Guide to 4-Bromo-2-methylquinazoline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. 4-Bromo-2-methylquinazoline, a heterocyclic compound, serves as a critical building block in the synthesis of a variety of biologically active molecules. Its utility in the development of potential therapeutic agents necessitates a robust and unambiguous validation of its chemical structure. This guide provides a detailed, multi-technique spectroscopic approach to the structural elucidation of this compound, offering a comparative analysis with a structurally similar analogue to underscore the power and necessity of these methods.
This document is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the experimental choices, ensuring a deep and applicable understanding of the validation process.
The Imperative of Spectroscopic Validation
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. An error in structural assignment can lead to the misinterpretation of research data, wasted resources, and potential safety risks in drug development. Therefore, a combination of spectroscopic techniques is employed to provide orthogonal data points, each offering a unique piece of the structural puzzle. For this compound, we will utilize ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a comprehensive and undeniable structural fingerprint.
Experimental Workflow: A Multi-Faceted Approach
The validation process follows a logical progression, starting with mass spectrometry to determine the molecular weight and elemental composition, followed by IR spectroscopy to identify key functional groups, and culminating in detailed NMR studies to map the carbon-hydrogen framework.
Figure 1: A generalized workflow for the spectroscopic validation of a synthesized compound.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural determination. High-resolution mass spectrometry (HRMS) can further yield the elemental formula, significantly narrowing down the possibilities.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of purified this compound in a suitable volatile solvent like methanol or acetonitrile.
-
Injection: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving the molecular weight information.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Data Interpretation:
For this compound (C₉H₇BrN₂), the expected monoisotopic mass is approximately 221.98 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Expected vs. Experimental Mass Spectrometry Data
| Parameter | Expected Value (C₉H₇BrN₂) | Experimental Finding |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ |
| Monoisotopic Mass | 221.9847 | 221.9845 |
| [M+H]⁺ (⁷⁹Br) | 222.9925 | 222.9923 |
| [M+H]⁺ (⁸¹Br) | 224.9904 | 224.9901 |
| Isotopic Ratio | ~1:1 | ~1:1 |
This data provides strong evidence for the proposed elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample using either a KBr pellet or as a thin film on a salt plate. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Analysis: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=N and C=C stretching within the quinazoline ring system, and C-Br stretching.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| ~3050 | Aromatic C-H Stretch | Indicates the presence of the aromatic quinazoline ring. |
| ~1620-1550 | C=N and C=C Stretch | Characteristic of the quinazoline ring system. |
| ~1480 | C=C Stretch | Aromatic ring stretching. |
| ~800-600 | C-Br Stretch | Suggests the presence of a bromo substituent. |
The absence of strong bands in the O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretching regions confirms the absence of these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
Data Interpretation:
The ¹H NMR spectrum of this compound will show distinct signals for the methyl protons and the four aromatic protons on the benzene ring portion of the quinazoline core. The chemical shifts (δ), integration values (number of protons), and coupling patterns (J-coupling) are critical for assigning each proton to its specific position.
Table 3: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 | Singlet | 3H | -CH₃ | The methyl group is a singlet as it has no adjacent protons. Its chemical shift is in the expected range for a methyl group attached to an aromatic system. |
| ~7.6 | Triplet | 1H | H-6 | This proton is coupled to two neighboring protons (H-5 and H-7), resulting in a triplet. |
| ~7.8 | Triplet | 1H | H-7 | Similar to H-6, this proton is coupled to H-5 and H-8, appearing as a triplet. |
| ~8.0 | Doublet | 1H | H-8 | This proton is only coupled to H-7, resulting in a doublet. |
| ~8.2 | Doublet | 1H | H-5 | This proton is only coupled to H-6, resulting in a doublet. The downfield shift is due to the anisotropic effect of the adjacent nitrogen atom. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Analysis: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
Data Interpretation:
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon.
Table 4: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25 | -CH₃ | Aliphatic carbon, upfield chemical shift. |
| ~122 | C-4a | Quaternary carbon within the aromatic system. |
| ~127 | C-8 | Aromatic CH carbon. |
| ~128 | C-6 | Aromatic CH carbon. |
| ~129 | C-5 | Aromatic CH carbon. |
| ~134 | C-7 | Aromatic CH carbon. |
| ~145 | C-4 | Carbon bearing the bromine atom, deshielded. |
| ~152 | C-8a | Quaternary carbon adjacent to nitrogen. |
| ~160 | C-2 | Carbon in the C=N bond, significantly deshielded. |
Comparative Analysis: this compound vs. 4-Chloro-2-methylquinazoline
To highlight the sensitivity of these spectroscopic techniques, let's compare the expected data for this compound with its chloro-analogue, 4-Chloro-2-methylquinazoline.
Figure 2: Key spectroscopic differences between bromo and chloro analogues.
Key Differentiating Features:
-
Mass Spectrometry: The most obvious difference is the molecular weight. Additionally, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is approximately 3:1, which is distinctly different from the ~1:1 pattern of bromine.
-
IR Spectroscopy: While both C-Br and C-Cl stretches are in a similar region, high-resolution instruments may distinguish them. However, this is often less definitive than MS or NMR.
-
¹³C NMR Spectroscopy: The electronegativity of the halogen atom influences the chemical shift of the carbon to which it is attached (C-4). Chlorine is more electronegative than bromine, and thus the C-4 in the chloro-analogue would be expected to be further downfield (deshielded) compared to the bromo-analogue.
Conclusion
The structural validation of this compound is achieved with high confidence through the synergistic application of mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR. Each technique provides a layer of evidence that, when combined, creates an irrefutable structural assignment. This rigorous approach is not merely an academic exercise; it is a fundamental requirement in the progression of drug discovery and development, ensuring the integrity of research and the safety of potential therapeutics. The comparative analysis with a similar compound further emphasizes the resolving power of these modern analytical methods.
References
-
Title: Spectroscopic Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
A Comparative Guide to the Cytotoxic Landscape of Quinazoline Derivatives in Oncology Research
In the relentless pursuit of novel and more effective cancer therapeutics, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several FDA-approved drugs.[1][2] This guide offers a comparative analysis of the cytotoxic effects of quinazoline derivatives, with a conceptual focus on the potential of compounds like 4-Bromo-2-methylquinazoline, by examining the performance of structurally related analogues against various cancer cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a synthesized overview of experimental data and the causal reasoning behind the screening of these potent molecules.
The therapeutic efficacy of cytotoxic agents is often a delicate balance between potency against malignant cells and minimal toxicity towards healthy tissues. Quinazoline derivatives have demonstrated a remarkable capacity to selectively target cancer cells through various mechanisms of action, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinases, induction of apoptosis, and disruption of microtubule polymerization.[3][4] This guide will delve into the experimental evidence that substantiates these claims, offering a clear perspective on the structure-activity relationships that govern their anticancer potential.
Comparative Cytotoxicity of Quinazoline Derivatives
While specific experimental data for this compound is not extensively available in the public domain, a comparative analysis of structurally similar brominated and substituted quinazoline derivatives provides valuable insights into its potential cytotoxic profile. The following table summarizes the in vitro cytotoxicity of various quinazoline compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented to facilitate a direct comparison.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 8a (a 6-bromo quinazoline derivative) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | [1][5] |
| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | [1][5] | |
| Compound AK-3 (a morpholine substituted quinazoline) | A549 | Lung Carcinoma | 10.38 ± 0.27 | [6] |
| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | [6] | |
| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | [6] | |
| Compound AK-10 (a morpholine substituted quinazoline) | A549 | Lung Carcinoma | 8.55 ± 0.67 | [6] |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | [6] | |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | [6] | |
| 2-(p-chloroanilino)-4-cyclohexane-methylaminoquinazoline | HepG2 | Hepatocellular Carcinoma | 0.5 | [7] |
| 6,7-dimethoxy derivative of the above compound | HepG2 | Hepatocellular Carcinoma | 0.08 | [7] |
| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622 - 1.81 | [8] |
| RPMI-8226 | Leukemia | 0.622 - 1.81 | [8] | |
| HCT-116 | Colon Cancer | 0.622 - 1.81 | [8] | |
| LOX IMVI | Melanoma | 0.622 - 1.81 | [8] | |
| MCF7 | Breast Cancer | 0.622 - 1.81 | [8] |
Analysis of Structure-Activity Relationship:
The data presented above highlights several key aspects of the structure-activity relationship (SAR) of quinazoline derivatives. The presence and position of a bromine atom, as seen in the 6-bromo quinazoline derivative, contributes to its cytotoxic activity.[1] Furthermore, the addition of different functional groups, such as the morpholine substitution in compounds AK-3 and AK-10, can significantly enhance the cytotoxic potency against a range of cancer cell lines.[6] The sub-micromolar activity of the 2-(p-chloroanilino)-4-cyclohexane-methylaminoquinazoline and its even more potent 6,7-dimethoxy derivative against HepG2 cells underscores the importance of substitutions on the quinazoline core for potent anticancer effects.[7]
Mechanistic Insights into Quinazoline-Induced Cytotoxicity
The anticancer activity of quinazoline derivatives is not solely dependent on their ability to induce cell death but also on the specific molecular pathways they modulate. Several studies have elucidated the mechanisms of action for this class of compounds.
EGFR Inhibition: A primary mechanism of action for many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, is the inhibition of the EGFR tyrosine kinase.[1][2] This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival. Molecular docking studies have suggested that bromo-substituted quinazolines can effectively bind to the ATP-binding site of EGFR.[1]
Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4][7] This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases. Flow cytometric analysis has revealed that treatment with certain quinazoline compounds leads to an increase in the sub-G1 cell population, a hallmark of apoptosis.[7]
Tubulin Polymerization Inhibition: Some quinazoline derivatives exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential for cell division.[3][4] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and ultimately lead to cell death.[3]
DNA Intercalation and Damage: Certain quinazoline hybrids have been designed to act as DNA intercalating agents, leading to DNA damage and the inhibition of DNA synthesis.[4][9] This mechanism disrupts the replication and transcription processes in cancer cells, contributing to their demise.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, carefully remove the medium containing the compound. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals. After this incubation, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Scientific Process
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a potential mechanism of action for quinazoline derivatives and the experimental workflow for cytotoxicity testing.
Caption: Potential mechanisms of action for quinazoline derivatives in cancer cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion
The quinazoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While direct experimental data on this compound is emerging, the comparative analysis of its structural analogues strongly suggests its potential as a cytotoxic agent worthy of further investigation. The diverse mechanisms of action exhibited by quinazoline derivatives, including EGFR inhibition, apoptosis induction, and tubulin polymerization disruption, offer multiple avenues for therapeutic intervention. The standardized protocols for in vitro cytotoxicity screening, such as the MTT assay, provide a robust framework for the initial evaluation of these compounds. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential in the fight against cancer.
References
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. Available at: [Link]
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research. Available at: [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Hindawi. Available at: [Link]
-
Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. National Institutes of Health. Available at: [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available at: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 4-Bromo-2-methylquinazoline-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors stand as a cornerstone, and within this class, the quinazoline scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective therapeutics. This guide provides a comparative analysis of the efficacy of 4-Bromo-2-methylquinazoline-based kinase inhibitors, offering insights into their design, synthesis, and biological activity. By examining structure-activity relationships (SAR) and comparing them with established and emerging alternatives, we aim to equip researchers and drug development professionals with the knowledge to navigate this promising chemical space.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a bicyclic aromatic heterocycle that has been extensively utilized in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.[1][2] Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, feature the quinazoline scaffold, underscoring its clinical significance in treating various cancers.[1][3] The versatility of the quinazoline ring allows for substitutions at multiple positions, providing a rich platform for optimizing potency, selectivity, and pharmacokinetic properties.
The this compound Moiety: A Focus on Key Substitutions
This guide specifically delves into the this compound scaffold. The rationale for this focus lies in the distinct contributions of the bromo and methyl substituents to the inhibitor's profile.
-
The 4-Bromo Substituent: Halogen atoms, particularly bromine, are known to modulate the electronic and steric properties of a molecule. In the context of kinase inhibitors, a bromo group can enhance binding affinity through halogen bonding, a non-covalent interaction with protein residues.[4] Furthermore, its electron-withdrawing nature can influence the overall electronic distribution of the quinazoline ring system.[5] Studies on related 6-bromo-quinazoline derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), suggesting that the strategic placement of a bromine atom is a viable strategy for enhancing efficacy.[5]
-
The 2-Methyl Substituent: The introduction of a methyl group at the 2-position of the quinazoline ring can serve multiple purposes. It can provide a vector for further chemical modification, allowing for the exploration of different side chains to optimize target engagement and selectivity. Additionally, the methyl group itself can contribute to hydrophobic interactions within the ATP-binding pocket of the target kinase.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through established synthetic routes for quinazoline derivatives. A common approach involves the cyclocondensation of appropriately substituted anthranilic acid derivatives with a suitable source for the C2-methyl group, followed by bromination at the 4-position.
Below is a representative synthetic workflow:
Caption: A generalized synthetic route to this compound derivatives.
Comparative Efficacy Analysis: Targeting Key Kinases
While direct comparative studies on a broad panel of this compound-based inhibitors are limited in the public domain, we can infer their potential efficacy by analyzing the structure-activity relationships of closely related analogs.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-validated target in non-small cell lung cancer and other epithelial tumors.[2] The 4-anilinoquinazoline scaffold is a hallmark of many potent EGFR inhibitors.[6] Research on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline has shown exceptionally high potency against EGFR, with an IC50 value in the picomolar range.[4] This highlights the significant contribution of the bromo-substituted aniline moiety at the 4-position.
A study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines also demonstrated potent EGFR inhibition, with the 4-bromo-phenylethylidene-hydrazinyl derivative showing an IC50 of 46.1 nM against wild-type EGFR.[5] This suggests that a bromo substituent on the quinazoline core is well-tolerated and can contribute to potent activity.
Inference for this compound: By combining the favorable features of a bromo-substituted quinazoline core with a 2-methyl group that can be further functionalized, it is plausible that this compound derivatives could exhibit potent EGFR inhibitory activity. The 4-position would likely be substituted with an appropriate aniline or a similar pharmacophore to engage with the hinge region of the EGFR kinase domain.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] Several quinazoline-based inhibitors have been developed to target VEGFR-2.[8][9] For instance, novel 4-anilino-2-vinylquinazolines have shown potent VEGFR-2 inhibitory activity, with compound 8h exhibiting an IC50 of 60.27 nM, comparable to the standard drug sorafenib.[9]
Inference for this compound: The development of potent VEGFR-2 inhibitors often involves optimizing the substituents on the quinazoline core and the 4-anilino moiety. The 4-bromo substituent could potentially enhance binding to the VEGFR-2 active site. The 2-methyl group provides a handle for introducing functionalities that can exploit specific interactions within the kinase domain, potentially leading to potent and selective VEGFR-2 inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. A study on substituted quinazolinones as CDK9 inhibitors identified a hit compound with an IC50 of 0.644 μM.[10] Modifications at the 2-position of the quinazoline ring led to improved inhibitory activity, with acetanilide derivatives showing IC50 values as low as 0.421 μM.[10]
Inference for this compound: This study underscores the importance of the substituent at the 2-position for CDK9 inhibition. A 2-methyl group on the 4-bromoquinazoline scaffold could serve as a starting point for developing CDK inhibitors. Further elaboration of the methyl group or exploration of different substituents at this position would be a logical next step in optimizing for CDK inhibitory activity.
Data Summary: A Comparative Look at Quinazoline-Based Kinase Inhibitors
The following table summarizes the in vitro efficacy of various quinazoline-based kinase inhibitors against different kinases and cancer cell lines, providing a quantitative basis for comparison.
| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 | - | - | [4] |
| 6-Bromo-2-(pyridin-3-yl)-4-(bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 | MDA-MB-231 | - | [5] |
| 4-Anilino-2-vinylquinazoline (Compound 8h) | VEGFR-2 | 60.27 | HCT-116, HepG-2, MCF-7 | 4.92 - 11.31 | [9] |
| 2-Acetanilide-quinazolinone | CDK9 | 421 | - | - | [10] |
| 4-Aminoquinazoline derivative (Compound 1h) | VEGFR-2 | - | HepG2 | - | [8] |
| Gefitinib | EGFR | - | Miapaca2, DU145 | - | [11] |
| Lapatinib | EGFR, HER2 | 9.8 (EGFR), 10.2 (HER2) | - | - | [3] |
Methodologies: A Guide to Evaluating Kinase Inhibitor Efficacy
The robust evaluation of kinase inhibitor efficacy relies on a combination of in vitro and cell-based assays. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., EGFR, VEGFR-2).
-
Compound Addition: Add serial dilutions of the this compound-based test compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific substrate peptide for the kinase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. This can involve antibodies specific to the phosphorylated peptide in an ELISA format, or the use of fluorescently labeled substrates.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-based inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway Visualization: EGFR Signaling Cascade
The following diagram illustrates the EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of closely related structures, derivatives of this scaffold are anticipated to exhibit potent inhibitory activity against clinically relevant kinases such as EGFR and VEGFR. The strategic placement of the bromo and methyl groups offers opportunities for fine-tuning potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives with diverse substitutions at the 4-position and modifications of the 2-methyl group. Head-to-head comparisons with existing inhibitors in a panel of kinase assays and cancer cell lines will be crucial to fully elucidate their therapeutic potential.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zoubi, R. M. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8968. [Link]
- Ahmed, M. F., & El-Sayed, N. N. E. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18883.
-
Wang, W., Li, Y., Wang, Y., Li, D., & Liu, H. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 579-583. [Link]
-
Hamdi, N., El-Damasy, A. K., & Abouzid, K. A. (2021). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry, 116, 105332. [Link]
-
Wang, L., Wu, J., Lu, J., Yi, Z., & Chen, Y. (2013). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Chemical Biology & Drug Design, 82(2), 168-176. [Link]
- El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. RSC Advances, 12(45), 29471-29486.
-
Zhang, Y., & Li, J. (2020). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncology Letters, 20(6), 1-1. [Link]
-
Foroumadi, A., & Bach, S. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 258, 115626. [Link]
-
Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Slintak, V., ... & Denny, W. A. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure–Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(15), 2815-2825. [Link]
-
Ahmed, M. F., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(4), 438. [Link]
-
Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Biochemical Pharmacology, 48(3), 425-433. [Link]
-
Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 173, 169-183. [Link]
- El-Azab, A. S., & El-Tahir, K. E. H. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
-
Liu, Y., Zhang, Y., & Li, J. (2018). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 23(11), 2995. [Link]
-
Iacob, R. E., & Ionescu, I. A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Wang, L., Wu, J., Lu, J., Yi, Z., & Chen, Y. (2013). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Chemical Biology & Drug Design, 82(2), 168-176. [Link]
-
El-Damasy, A. K., & Abouzid, K. A. (2021). Discovery of new VEGFR-2 inhibitors based on bis([9][10][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11342. [Link]
-
Kovács, D., & Kégl, T. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(14), 5364. [Link]
-
Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6649. [Link]
-
Wang, Y., Zhang, Y., & Li, J. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668383. [Link]
-
Trivedi, P., & Meurice, N. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1957-1965. [Link]
-
Nakamura, H., & Asai, A. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry, 7(20), 4251-4257. [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-2-methylquinazoline by HPLC
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. 4-Bromo-2-methylquinazoline serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Consequently, ensuring its purity is not merely a quality control step but a critical prerequisite for the success of subsequent synthetic stages and the integrity of biological assays.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the rationale behind method selection, offering a robust protocol that ensures accuracy and self-validation, grounded in established analytical principles.
The Imperative of Purity: Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthesis route. A common synthetic pathway involves the reaction of 2-aminoacetophenone with formamide or other reagents.[2] Another approach might involve the bromination of a quinazoline precursor.[3] Depending on the specific pathway, potential impurities can include:
-
Unreacted Starting Materials: Such as 2-aminoacetophenone or its derivatives.
-
Reaction Intermediates: Incomplete cyclization or bromination can lead to a host of partially reacted species.
-
Over-brominated or Isomeric Byproducts: The position of the bromine atom is critical, and isomers may form.
-
Reagents and Catalysts: Trace amounts of catalysts or reagents used in the synthesis might carry over.[2]
The presence of these impurities, even in small amounts, can significantly impact the yield, purity, and pharmacological activity of the final target molecule.[4][5] This necessitates a highly sensitive and resolving analytical technique, for which HPLC is the undisputed gold standard.[6]
HPLC Method Comparison: Selecting the Optimal Conditions
Reversed-phase HPLC (RP-HPLC) is the most suitable technique for analyzing moderately polar compounds like this compound.[7][8][9] The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[10][11] Here, we compare two common RP-HPLC approaches to illustrate the importance of methodical optimization.
Core Challenge: Achieving a sharp peak for the main compound while ensuring baseline separation from both more polar and less polar impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution (Recommended) | Rationale for Recommendation |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | A C18 column is a robust, general-purpose reversed-phase column providing excellent retention for aromatic compounds. |
| Mobile Phase | 60:40 Acetonitrile:Water | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The gradient allows for the elution of a wider range of impurities with varying polarities. The formic acid helps to protonate the nitrogen atoms in the quinazoline ring, leading to sharper peaks and more consistent retention times.[10][12] |
| Elution Profile | Isocratic | Gradient: 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 20% B (re-equilibration) | Isocratic elution (Method A) can lead to long retention times for late-eluting, non-polar impurities and poor resolution of early-eluting, polar impurities. The gradient in Method B provides a robust solution, ensuring that all potential impurities are eluted from the column in a reasonable time with good peak shape.[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection (UV) | 254 nm | 224 nm and 314 nm | Quinazoline derivatives exhibit strong absorbance around 224 nm and another characteristic band between 310-320 nm.[13][14] Monitoring at 254 nm is a common practice but may not be the most sensitive. Using a Photo Diode Array (PDA) detector to monitor multiple wavelengths, especially the absorbance maxima, provides superior sensitivity and can help in identifying impurities that may have different UV spectra. |
| Expected Outcome | Fair resolution. Potential for peak tailing and co-elution of impurities. | Excellent resolution of the main peak from potential impurities. Sharper peaks and a more stable baseline. | Method B is superior due to its ability to resolve a broader range of potential impurities and provide more accurate quantification. |
Recommended Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and adheres to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]
Preparation of Mobile Phases and Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[6]
HPLC System Setup and Execution
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 30 °C.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelengths: 224 nm and 314 nm.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[6]
-
Run Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Perform five replicate injections of the Standard Solution to check for system suitability (see below).
-
Inject the Sample Solution.
-
System Suitability Testing (SST) - The Self-Validation Check
Before analyzing any samples, the system's performance must be verified. This is a critical step for ensuring the trustworthiness of the results.
-
Tailing Factor: For the main peak in the standard injections, the tailing factor should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area and retention time of the five replicate standard injections should be ≤ 2.0%.
Failure to meet these criteria indicates a problem with the column, mobile phase, or the HPLC system itself, which must be rectified before proceeding.
Data Interpretation and Purity Calculation
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to set an appropriate threshold for peak integration to avoid including baseline noise in the calculation. Any peak with an area percentage greater than a defined reporting threshold (e.g., 0.05%) should be reported as an impurity.
Visualizing the Workflow
A clear workflow ensures consistency and minimizes errors. The following diagram outlines the key stages of the purity assessment process.
Caption: High-level workflow for HPLC purity assessment.
Conclusion
The purity assessment of synthesized intermediates like this compound is a non-negotiable step in the drug discovery and development pipeline. While a simple isocratic HPLC method might seem sufficient, a well-developed gradient method offers superior resolution, accuracy, and a more comprehensive impurity profile. By understanding the rationale behind method parameters, implementing rigorous system suitability tests, and following a structured workflow, researchers can ensure the highest level of confidence in their analytical results. This commitment to scientific integrity at the earliest stages of research is fundamental to the successful development of safe and effective therapeutics.
References
- Separation of 4-Bromo-2-methylquinolin-3-ol on Newcrom R1 HPLC column. (n.d.). SIELC.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. (n.d.). Benchchem.
- 4-Bromoquinoline synthesis. (n.d.). ChemicalBook.
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Optimization of Synthesis Process of 4-Methylquinazoline. (n.d.). Atlantis Press.
- UV-Visible spectra of selected quinazoline derivatives in acetonitrile... (n.d.). ResearchGate.
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (n.d.). Springer.
- Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (2020). ResearchGate.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
- ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalirjpac.com [journalirjpac.com]
- 3. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 4-Bromo-2-methylquinolin-3-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. welch-us.com [welch-us.com]
- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. youtube.com [youtube.com]
- 18. starodub.nl [starodub.nl]
A Researcher's Guide to the In Vitro Evaluation of 4-Bromo-2-Methylquinazoline Derivatives as Anticancer Agents
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] This guide provides an in-depth technical comparison and evaluation framework for a specific subclass: 4-bromo-2-methylquinazoline derivatives. We will delve into the rationale behind their synthesis, methodologies for assessing their in vitro anticancer efficacy, and the molecular mechanisms they may exploit. This document is intended for researchers, scientists, and drug development professionals seeking to explore and advance this promising class of compounds.
The Quinazoline Scaffold: A Privileged Structure in Oncology
Quinazoline derivatives have demonstrated a wide array of biological activities, with several compounds achieving FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib.[2] These drugs primarily function as tyrosine kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2][3] The core quinazoline structure serves as a versatile backbone for chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The introduction of a bromine atom at the 4-position and a methyl group at the 2-position of the quinazoline ring is a strategic design choice. The bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve the compound's lipophilicity, potentially aiding in cell membrane permeability. The methyl group at the 2-position can influence the compound's conformation and interaction with the target protein's active site.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route starts from anthranilic acid derivatives. While various synthetic strategies exist, a generalized pathway is outlined below. The specific reagents and conditions would be optimized based on the desired final substitutions on the quinazoline ring.
Representative Synthetic Pathway:
Caption: A general synthetic route to this compound.
In Vitro Evaluation: A Comparative Framework
A thorough in vitro evaluation is critical to understanding the anticancer potential of novel this compound derivatives. This section outlines key experimental protocols and presents comparative data for analogous compounds to provide a benchmark for performance.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It provides a quantitative measure of a compound's cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8a | 6-Bromo-2-thio-quinazoline | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | 6-Bromo-2-thio-quinazoline | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |
| 15o | 4-Amino-quinazoline with 1,3,4-thiadiazole | PC-3 | 1.96 ± 0.15 | Gefitinib | Not specified |
| Compound 18 | Novel quinazoline derivative | MGC-803 | 0.85 | - | - |
| Compound 4c | 2-Anilino-4-alkylamino-quinazoline | MCF-7 | Not specified (high activity) | - | - |
| Compound 5b | 2-Anilino-4-alkylamino-quinazoline | HCT-116 | Not specified (high activity) | - | - |
Note: The data presented is a compilation from multiple studies and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.[2][4][5][6]
Induction of Apoptosis: Unraveling the Mechanism of Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[7] Several assays can be employed to determine if this compound derivatives induce apoptosis.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for assessing apoptosis induction.
Cell Cycle Analysis: Investigating Proliferation Inhibition
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[4][8] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Elucidating the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.[2][3] The EGFR and PI3K/Akt/mTOR pathways are common targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[3] Many quinazoline-based drugs are potent EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation. Some quinazoline derivatives have been shown to inhibit components of this pathway.[9][10]
To investigate the effect of this compound derivatives on these pathways, Western blotting can be employed to measure the phosphorylation status of key proteins such as EGFR, Akt, and ERK. A decrease in the phosphorylation of these proteins upon treatment with the compound would indicate inhibition of the respective pathway.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. This guide has provided a framework for their synthesis, cytotoxicity assessment, and mechanistic elucidation. The comparative data on related quinazoline compounds underscores the potential of this chemical class as a source of novel anticancer agents. Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Promising lead compounds identified through in vitro screening should then be advanced to in vivo studies to assess their efficacy and safety in preclinical cancer models.
References
- Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Egyptian National Cancer Institute, 28(4), 207-217.
- Zayed, M. F., & Hassan, M. H. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59982.
- Kaur, J., et al. (2024).
- Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894.
- Bao, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(13), 10839.
- Li, J., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(10), 1137-1159.
- Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7797-7815.
- Kumar, A., et al. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure and Dynamics, 37(14), 3826-3838.
- Chen, Z., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(3), 1-1.
- Zhang, L., et al. (2021). Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. Research Square.
- Ali, M. M., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6523.
- Li, X., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 14, 1140089.
- El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-14.
- Nosova, E. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(10), 1135-1165.
- BenchChem. (2025).
- Foster, P. A., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10074-10094.
- BenchChem. (2025). A Comparative Analysis of 4-(Methylthio)
- Abdel-Aziz, A. A. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568.
Sources
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of 4-Bromo-2-methylquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. Among these, the anti-inflammatory potential of quinazoline derivatives has garnered significant attention, offering a promising avenue for the development of novel therapeutics to combat a range of inflammatory conditions. This guide provides an in-depth comparison of the anti-inflammatory activity of 4-Bromo-2-methylquinazoline and its analogs, synthesizing data from various studies to elucidate structure-activity relationships and mechanistic insights. Our focus is to equip researchers with the necessary information to navigate the chemical space of these compounds and guide future drug discovery efforts.
The Quinazoline Core: A Privileged Scaffold in Inflammation Research
Quinazoline, a bicyclic aromatic heterocycle, has proven to be a versatile template for the design of pharmacologically active molecules.[1] Its rigid structure provides a foundation for the strategic placement of various functional groups, allowing for the fine-tuning of biological activity. In the realm of inflammation, numerous quinazoline derivatives have been reported to exhibit potent anti-inflammatory effects through diverse mechanisms of action.[2]
This compound: A Starting Point for Analog Development
While extensive research has been conducted on various substituted quinazolines, the specific compound this compound serves as a crucial starting point for exploring the impact of substitutions on anti-inflammatory activity. Although direct and extensive anti-inflammatory data for this parent compound is not widely published, related bromo-substituted quinazolines and quinazolinones have demonstrated significant biological effects, underscoring the importance of the bromine substituent. For instance, a study on substituted quinazolines highlighted that a 4-bromo analog exhibited notable analgesic activity with an IC50 of 170 nM, suggesting its potential to modulate pathways related to inflammation and pain.[3]
The exploration of analogs of this compound allows for a systematic investigation into how modifications at various positions of the quinazoline ring and the methyl group influence anti-inflammatory potency and selectivity.
Comparative Analysis of Anti-inflammatory Activity
For instance, studies on bromo-substituted quinazolinones have shown that the position of the bromine atom is crucial. A 6-bromo-substituted quinazolinone was identified as a potent anti-inflammatory agent.[1] This suggests that while our focus is on the 4-bromo scaffold, the location of halogen substitution is a key determinant of activity.
Below, we present a comparative table of various bromo-substituted quinazoline and quinazolinone derivatives and their reported anti-inflammatory activities. It is important to note that these compounds are not all direct analogs of this compound, but they provide valuable insights into the broader SAR of bromo-substituted quinazolines.
| Compound | Assay | Activity | Reference |
| 4-Bromo-substituted quinazoline | Analgesic (related to anti-inflammatory) | IC50 = 170 nM | [3] |
| 3-[2′-(p-Chlorobenzylideneamino)Phenyl]-2-methyl-6-bromoquinazolin-4-one | Carrageenan-induced paw edema in rats | 24.1% edema inhibition at 50 mg/kg | [1] |
| 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema in rats | Promising anti-inflammatory activity | [4] |
| 2-Aryl-1-(2-chloro-4-quinazolyl)-4-oxo-1,4-dihydroquinazolines | Anti-inflammatory screening | Good anti-inflammatory potencies | [2] |
Key Insights from the Comparative Data:
-
Position of Bromine: The anti-inflammatory activity is sensitive to the position of the bromine atom on the quinazoline ring.
-
Substituents at Position 2 and 3: Modifications at the 2 and 3-positions of the quinazolinone ring with various aryl and heterocyclic moieties have been shown to yield compounds with significant anti-inflammatory and analgesic properties.[5]
-
Quinazolinone vs. Quinazoline: Many of the highly active compounds are quinazolinones (with a carbonyl group at position 4), suggesting that this functional group may be important for activity.
Mechanistic Insights: How do this compound Analogs Exert their Effects?
The anti-inflammatory actions of quinazoline derivatives are often multifactorial, involving the modulation of key inflammatory pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective analogs.
Inhibition of Pro-inflammatory Mediators
A primary mechanism by which these compounds exert their anti-inflammatory effects is through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).
-
Nitric Oxide (NO) Inhibition: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several quinazolinone derivatives have been shown to be effective inhibitors of iNOS.[6] The ability of this compound analogs to suppress NO production is a key indicator of their anti-inflammatory potential.
-
Prostaglandin E2 (PGE2) Inhibition: Prostaglandins are key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Quinazolinone derivatives have been reported to lower the production of PGE2, suggesting an inhibitory effect on the COX pathway.[4]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of quinazoline analogs are also attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
-
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases. Quinazoline derivatives have been shown to suppress the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Experimental Protocols for Assessing Anti-inflammatory Activity
To enable researchers to validate and compare the anti-inflammatory activity of novel this compound analogs, we provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Assay: Nitric Oxide (NO) Inhibitory Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.
Principle: In the presence of an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound that can be measured spectrophotometrically at 540 nm.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound analogs) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Caption: Workflow for the in vitro Nitric Oxide (NO) inhibitory assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III, IV, V, etc.: Test compounds (different doses, p.o.)
-
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally 1 hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The available data, although not exhaustive for this specific parent compound, strongly suggests that strategic modifications to the quinazoline ring can lead to potent anti-inflammatory molecules. The key to advancing this field lies in the systematic synthesis and evaluation of a focused library of this compound analogs.
Future research should aim to:
-
Synthesize a diverse library of analogs with substitutions at various positions of the quinazoline ring and modifications of the 2-methyl group.
-
Conduct comprehensive in vitro screening to assess their inhibitory activity against a panel of key inflammatory mediators (NO, PGE2, TNF-α, IL-6) and enzymes (COX-1, COX-2, iNOS).
-
Elucidate the detailed mechanisms of action , particularly their effects on the NF-κB and other relevant signaling pathways.
-
Evaluate the most promising candidates in in vivo models of both acute and chronic inflammation to assess their efficacy and safety profiles.
By adopting a multidisciplinary approach that combines synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of this compound analogs as a new class of anti-inflammatory drugs can be realized.
References
-
Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 44(1), 83-90. Available from: [Link]
-
Orús, L., et al. (2016). Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation. Archiv der Pharmazie, 349(12), 924-937. Available from: [Link]
-
El-Neinah, A. A. (2003). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie, 336(1), 30-36. Available from: [Link]
-
Pattan, S. R., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 7(6), 183-191. Available from: [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Available from: [Link]
-
Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171. Available from: [Link]
-
Yuan, G., et al. (2017). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Journal of Ethnopharmacology, 207, 1-11. Available from: [Link]
-
Hussein, M. A. M. (2014). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. Journal of the Chemical Society of Pakistan, 36(5). Available from: [Link]
-
Zhang, Y., et al. (2021). Natural Compounds Regulate Macrophage Polarization and Alleviate Inflammation Against ALI/ARDS. Frontiers in Immunology, 12, 737841. Available from: [Link]
-
Al-Obaid, A. M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8415. Available from: [Link]
-
Rivera-Guillén, M. A., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4478. Available from: [Link]
-
Binh, V. N., et al. (2021). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 11(53), 33565-33576. Available from: [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 11. Available from: [Link]
-
Lee, I.-T., et al. (2018). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. Molecules, 23(9), 2169. Available from: [Link]
-
Nilsen, A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18), 6248-6261. Available from: [Link]
-
Asif, M. (2019). A Comparative Study of Anti-Inflammatory Properties and Activities of Green and Red Christia vespertilionis Leaves. Sains Malaysiana, 48(9), 1931-1941. Available from: [Link]
-
Lee, S. H., et al. (2021). Bioactive Polysaccharides Prevent Lipopolysaccharide-Induced Intestinal Inflammation via Immunomodulation, Antioxidant Activity, and Microbiota Regulation. Foods, 10(10), 2349. Available from: [Link]
-
Kavitha, T., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 353-357. Available from: [Link]
-
Qiu, W., et al. (2025). Structures of representative 4-substituted quinazolines with bioactivity. International Journal of Molecular Sciences. Available from: [Link]
-
Gunes, M. E., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity, 21(4), e202301886. Available from: [Link]
-
Brandenburg, K., et al. (2018). Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5. Biophysical Journal, 114(3), 324a. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
side-by-side comparison of different synthetic routes to 4-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-methylquinazoline
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The targeted introduction of a bromine atom at the 4-position of the 2-methylquinazoline core offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening and development. The selection of an appropriate synthetic route to this compound is therefore a critical decision, impacting yield, purity, scalability, and cost-effectiveness. This guide will compare two prominent synthetic strategies: a classical multi-step approach involving the construction and subsequent halogenation of the quinazoline ring, and a more direct, one-pot cyclization method.
Route 1: The Classical Three-Step Halogenation Approach
This widely employed strategy involves the initial synthesis of a 2-methylquinazolin-4(3H)-one precursor, followed by its conversion to a 4-chloro intermediate, and a final halogen exchange to yield the desired 4-bromo product. This route offers reliability and is well-documented in the chemical literature.
Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one
The foundational step in this route is the construction of the quinazoline ring system. A common and efficient method involves the condensation of anthranilic acid with an appropriate acetylating agent.
Causality Behind Experimental Choices: The use of acetic anhydride provides a straightforward and high-yielding method for the initial acylation of anthranilic acid, forming N-acetylanthranilic acid. Subsequent heating with a nitrogen source, such as in a deep eutectic solvent with an amine, facilitates the cyclization to the stable quinazolinone ring.[1] This two-step, one-pot reaction is often preferred for its simplicity and efficiency.
Experimental Protocol:
-
A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is heated under reflux for 4 hours.
-
The excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure to yield crude 2-methyl-4H-benzoxazin-4-one.
-
The crude benzoxazinone is then reacted with a suitable amine in a deep eutectic solvent (e.g., choline chloride:urea) with heating to furnish 2-methylquinazolin-4(3H)-one.[1]
-
The product is isolated by precipitation with water and can be further purified by recrystallization from ethanol.[1]
Step 2: Chlorination to 4-Chloro-2-methylquinazoline
The conversion of the 4-oxo group to a more reactive chloro group is a pivotal transformation, enabling subsequent nucleophilic substitution.
Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for the conversion of amides and lactams to the corresponding chloro-derivatives. The reaction proceeds through the formation of a reactive phosphoryl intermediate, which is then displaced by a chloride ion.[2] The use of a base can facilitate the initial phosphorylation.[2]
Experimental Protocol:
-
2-Methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated at reflux for several hours to ensure complete conversion.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice, and the resulting precipitate of 4-chloro-2-methylquinazoline is collected by filtration, washed with water, and dried.
Step 3: Halogen Exchange to this compound
The final step involves a Finkelstein-type reaction, where the chloro substituent is exchanged for a bromo substituent.
Causality Behind Experimental Choices: The Finkelstein reaction is an equilibrium process that can be driven to completion by taking advantage of differential solubilities of the halide salts.[3] By using a sodium or potassium bromide salt in a solvent where the corresponding chloride salt is insoluble, the equilibrium is shifted towards the formation of the desired bromo product.[3]
Experimental Protocol:
-
4-Chloro-2-methylquinazoline is dissolved in a suitable solvent such as acetone or acetonitrile.
-
An excess of a bromide salt, for example, sodium bromide or lithium bromide, is added to the solution.
-
The reaction mixture is heated to reflux for several hours to facilitate the halogen exchange.
-
The precipitated chloride salt is removed by filtration.
-
The filtrate is concentrated, and the crude this compound is purified by recrystallization or column chromatography.
Workflow for Route 1
Caption: Classical three-step synthesis of this compound.
Route 2: Direct One-Pot Synthesis from 2-Aminoaryl Ketones
A more convergent approach to quinazoline synthesis involves the direct cyclization of appropriately substituted precursors. This route offers the potential for improved atom economy and reduced step count.
Causality Behind Experimental Choices: This method relies on the acid-mediated [4+2] annulation reaction between a 2-aminoaryl ketone and a nitrile. The acid catalyst activates the ketone towards nucleophilic attack by the nitrogen of the nitrile, initiating a cascade of reactions that culminates in the formation of the quinazoline ring. By selecting a nitrile that contains the desired substituent for the 2-position (in this case, acetonitrile for the 2-methyl group) and a 2-aminoaryl ketone with the appropriate substitution pattern, the target molecule can be assembled in a single step. While a direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the synthesis of various 2-aminoquinazoline derivatives from 2-amino aryl ketones and N-benzyl cyanamides suggests its feasibility. For the purpose of this guide, we will outline a theoretical yet highly plausible one-pot synthesis.
Theoretical Experimental Protocol:
-
To a solution of a suitable 2-amino-halophenyl ketone (where the halogen will become the 4-bromo substituent) in a high-boiling solvent such as DMF or dioxane, is added an excess of acetonitrile.
-
A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is added to the mixture.
-
The reaction is heated to a high temperature (typically >150 °C) for several hours and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and neutralized with a base.
-
The product is extracted with an organic solvent, and the crude this compound is purified by column chromatography.
Workflow for Route 2
Sources
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-methylquinazoline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. While 4-Bromo-2-methylquinazoline is a valuable intermediate in the synthesis of novel compounds, its handling and disposal demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific principles. Our goal is to empower you, our fellow scientists, with the knowledge to manage this compound responsibly, ensuring the safety of both laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Inferred Hazard Profile:
| Hazard Class | Anticipated Effect | Rationale from Analogous Compounds |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns with prolonged contact. | Analogs like 2-(Chloromethyl)-4-methylquinazoline are classified as corrosive and can cause severe skin burns and eye damage.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with potential for severe damage. | SDS for related compounds consistently list serious eye irritation as a primary hazard.[3][5][6] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | May cause respiratory irritation.[1][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure. | A common characteristic of halogenated organic compounds.[1][5] |
Given these potential hazards, immediate and stringent adherence to safety protocols is paramount.
Emergency Procedures for Spills and Exposure
In the event of a spill or personnel exposure, rapid and correct response is critical to mitigating harm.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention if irritation persists or if burns are present.[2]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
-
-
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][7] Place the contaminated material into a designated, labeled hazardous waste container.
-
Large Spills: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.[7] Prevent the spill from entering drains or waterways.
-
Operational Handling and Waste Management Workflow
Proper handling from acquisition to disposal is a cornerstone of laboratory safety. The following workflow is designed to minimize exposure and ensure regulatory compliance.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Disposal Protocol
The disposal of this compound must be conducted as a regulated hazardous waste. As a brominated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA).[8][9]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
The pure compound and any reaction mixtures containing it.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Used labware, including pipette tips, vials, and chromatography columns.
-
Absorbent materials used for cleaning up spills.
It is crucial to segregate this waste stream from non-halogenated and other incompatible waste types to prevent dangerous reactions and to ensure proper disposal routing.[8]
Step 2: Containerization and Labeling
-
Container Selection: All this compound waste must be collected in a designated, chemically compatible, and leak-proof container.[8] Polyethylene or polypropylene containers are generally suitable.[1]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Adherence to your institution's specific labeling requirements, which may include accumulation start dates and hazard pictograms, is mandatory.
Step 3: Approved Disposal Method
The standard and environmentally responsible method for the disposal of halogenated organic compounds is high-temperature incineration .[7][10] This process is conducted at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Why Incineration?
High-temperature incineration is effective because it can break the carbon-bromine and other chemical bonds, ideally mineralizing the organic components to carbon dioxide, water, and hydrogen bromide. The resulting acidic gases are then neutralized in a scrubber system before being released. Attempting to neutralize or chemically treat this waste in a standard laboratory setting is strongly discouraged as it can be dangerous and may lead to the generation of other hazardous byproducts.[7]
The following decision-making diagram outlines the proper disposal pathway.
Caption: Decision diagram for the disposal of this compound waste.
Regulatory Compliance
All handling and disposal activities must comply with federal, state, and local regulations. In the United States, this includes guidelines set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard.[9][11][12][13] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.
References
-
Szabo-Scandic. Quinazoline Safety Data Sheet. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
EPA. EPA Hazardous Waste Codes. [Link]
-
AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
Occupational Safety and Health Administration. Hazard communication standard and pharmaceuticals. [Link]
-
Organic Syntheses. 4-bromo-2-heptene - Organic Syntheses Procedure. [Link]
-
PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]
-
EPA. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
-
ResearchGate. A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. [Link]
-
C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]
-
Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
PubChem. 6-Bromo-4-methylquinazoline. [Link]
-
PubChem. 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline. [Link]
-
PubChem. Methyl 6-bromo-2-chloro-quinazoline-4-carboxylate. [Link]
-
PubChem. 4-Bromoquinazoline. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. Hazard communication standard and pharmaceuticals | Occupational Safety and Health Administration [osha.gov]
- 13. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-methylquinazoline: Essential Safety and Operational Protocols
For researchers at the forefront of drug discovery and synthetic chemistry, 4-Bromo-2-methylquinazoline represents a valuable scaffold, integral to the development of novel therapeutics. Quinazoline derivatives are known for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, the very characteristics that make this compound a potent biological modulator demand a rigorous and informed approach to its handling. As a halogenated aromatic amine, it presents potential hazards that must be managed through meticulous laboratory practice.
This guide provides direct, field-proven procedures for the safe handling, use, and disposal of this compound. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by maintaining a controlled and safe laboratory environment.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive toxicological profile for this compound is not extensively documented, its structure provides clear indicators of its potential hazards. As a guiding principle, any novel or sparsely studied chemical should be treated as potentially toxic.[3] We can infer its likely hazard profile from analogous chemical structures and classes.
-
Structural Analogs: Safety data for similar compounds, such as 4-Bromo-2-methylquinoline and 2-(Chloromethyl)-4-methylquinazoline, indicate significant potential for irritation and damage.[4][5] These analogs are known to cause skin irritation, serious eye damage, and respiratory irritation.[4][5][6]
-
Halogenated Aromatic Compounds: This class of chemicals often carries risks of skin absorption and can cause liver damage with significant exposure.[7]
-
Biologically Active Molecules: Compounds designed for biological activity, such as quinazoline derivatives, can have cytotoxic effects.[8] Unintended exposure could lead to adverse health consequences.
Based on this analysis, we must assume this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed.
| Hazard Category | Potential Risk | Rationale |
| Eye Contact | High Risk: Causes serious eye irritation or damage.[4][5][6] | Based on data from structurally similar quinoline and quinazoline derivatives. |
| Skin Contact | Moderate to High Risk: Causes skin irritation or burns; potential for absorption.[4][5][7] | Common hazard for halogenated aromatics and related quinazolines. |
| Inhalation | Moderate Risk: May cause respiratory tract irritation.[4][6] | Likely to be an irritant dust or vapor, especially if handled outside of containment. |
| Ingestion | Moderate to High Risk: Assumed to be harmful or toxic if swallowed.[9][10] | A standard precaution for nearly all laboratory chemicals. |
| Chronic Effects | Unknown: Treat as potentially mutagenic or toxic with repeated exposure. | Prudent practice for novel, biologically active compounds.[3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. It is non-negotiable. The following multi-layered approach is mandatory for all personnel handling this compound in its solid form or in solution.
-
Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[11][12] This is the most critical step in preventing respiratory exposure. The sash should be kept as low as possible during manipulations.[12]
-
Hand Protection: Double gloving is required.[3][13]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant nitrile or butyl rubber glove with a longer cuff.[14]
-
Causality: The inner glove provides protection in the event the outer glove is breached. This system ensures that you are never without a barrier. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[15]
-
-
Body Protection: A long-sleeved laboratory coat is the minimum requirement.[11] For larger quantities (>1 gram) or procedures with a higher risk of splashing, a polyethylene-coated, back-closing gown should be worn over the lab coat.[16] Cuffs of the outer gloves should be pulled over the cuffs of the lab coat.[15]
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.
-
Required for Handling: When weighing or transferring the solid, or handling any solutions, chemical splash goggles are required.[16] If there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[17]
-
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol should be adopted as a standard operating procedure (SOP).
Workflow for Handling this compound
Caption: Decision flowchart for responding to a chemical spill.
Disposal Plan: A Mandate for Environmental and Personal Safety
Improper disposal of halogenated compounds poses a significant threat to the environment and violates regulatory standards.
-
Waste Segregation: this compound and all materials contaminated with it are classified as halogenated organic hazardous waste . [11]This includes:
-
Excess or unwanted solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weigh paper, gloves, absorbent pads). [14] * Solvent used for rinsing and decontaminating glassware (rinsate).
-
-
Containerization: All halogenated waste must be collected in a designated, properly sealed, and clearly labeled hazardous waste container. [14]The label must read "Hazardous Waste" and include the full chemical name.
-
Empty Containers: Original product containers are not "empty" until they have been triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). [10]The rinsate from this process must be collected and disposed of as halogenated hazardous waste. [10]After proper rinsing, the container can typically be disposed of as non-hazardous lab glass, but you must consult your institution's specific guidelines. [10]* Prohibition: NEVER dispose of this compound or its waste down the drain. [6][11] By adhering to these protocols, you demonstrate a commitment to a culture of safety that extends beyond personal protection to encompass environmental stewardship and regulatory compliance. Your diligence ensures that the pursuit of scientific advancement does not come at the cost of safety.
References
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]
-
University of Vermont. PPE Requirements Hazardous Drug Handling. Available at: [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]
-
ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]
-
Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Available at: [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]
-
Chemistry LibreTexts. (2020). Safety. Available at: [Link]
-
Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]
-
Cerritos College. Organic Chemistry Laboratory Safety Notes. Available at: [Link]
-
University of Washington. Chemical Process SOP Example. Available at: [Link]
-
Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Available at: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hscprep.com.au [hscprep.com.au]
- 12. hmc.edu [hmc.edu]
- 13. whca.org [whca.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pppmag.com [pppmag.com]
- 16. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. cerritos.edu [cerritos.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
